Procaterol
Description
A long-acting beta-2-adrenergic receptor agonist. It is a potent bronchodilator that may be administered orally or by aerosol inhalation.
A long-acting beta-2-adrenergic receptor agonist.
See also: Terbutaline (related); Clenbuterol (related); Isoproterenol (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. |
|---|---|
CAS No. |
72332-33-3 |
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1 |
InChI Key |
FKNXQNWAXFXVNW-WBMJQRKESA-N |
Isomeric SMILES |
CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
Appearance |
Solid powder |
Other CAS No. |
72332-33-3 |
physical_description |
Solid |
Related CAS |
62929-91-3 (mono-hydrochloride) |
solubility |
3.29e-01 g/L |
Synonyms |
(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Procaterol in Bronchial Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol is a potent and selective β2-adrenergic receptor agonist utilized in the management of bronchoconstriction associated with asthma and other obstructive airway diseases. Its therapeutic efficacy is rooted in its ability to induce rapid and sustained relaxation of bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the action of this compound, with a focus on its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacology.
Data Presentation: Quantitative Analysis of this compound's Potency and Selectivity
The following tables summarize key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Species/Tissue | Reference |
| Dissociation Constant (Kp) for β2-Adrenoceptor | 8 nM | Rabbit Pulmonary Artery | [1] |
| Dissociation Constant (Kp) for β1-Adrenoceptor | 4.9 µM | Dog Coronary Artery | [1] |
| β2:β1 Selectivity Ratio | 612 | - | [1] |
| Table 1: Receptor Binding Affinity and Selectivity of this compound. |
| Parameter | Value | Species/Tissue | Conditions | Reference |
| ID50 for Inhibition of Acetylcholine-Induced Contraction | 0.3 nM | Dog Trachea | Pre-contracted with 30 nM Acetylcholine | [2][3] |
| Concentration for Onset of cAMP Increase | > 1 nM | Dog Trachea | - | [2][3] |
| Table 2: Functional Potency of this compound in Bronchial Smooth Muscle Relaxation. |
Core Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its bronchodilatory effects by activating the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of bronchial smooth muscle cells. The canonical signaling pathway initiated by this compound is detailed below.
Signaling Pathway Diagram
References
- 1. Responses to the beta 2-selective agonist this compound of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Procaterol Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide to the synthesis of procaterol hydrochloride, a potent β2-adrenergic receptor agonist used in the research of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The document outlines a common and effective synthetic pathway, complete with experimental protocols, quantitative data, and visualizations of the chemical workflow and its mechanism of action.
Overview of the Synthetic Pathway
The synthesis of this compound hydrochloride can be achieved through multiple routes. A widely recognized method begins with the acylation of 8-hydroxycarbostyril. This intermediate is then subjected to amination with isopropylamine (B41738), followed by a reduction step to yield the final this compound base, which is subsequently converted to its hydrochloride salt.[2]
An alternative, multi-step process has also been documented, commencing with a Fries rearrangement of 8-butyryloxy quinolone and proceeding through benzylation, bromination, ammonolysis, reduction, and debenzylation before the final salt formation.[3] This guide will focus on a synthetic approach starting from 8-hydroxy quinolone, a readily available starting material. The key transformations involve acylation, amination, and reduction to form the core this compound structure.[4]
Experimental Protocols
The following protocols are based on established synthetic transformations for the preparation of this compound hydrochloride.
Step 1: Acylation of 8-Hydroxyquinoline (B1678124)
This initial step involves the Friedel-Crafts acylation of 8-hydroxyquinoline with 2-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]
-
Materials: 8-hydroxyquinoline, 2-chlorobutyryl chloride, aluminum chloride, and an appropriate inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide).
-
Procedure:
-
To a cooled and stirred suspension of anhydrous aluminum chloride in the inert solvent, add 8-hydroxyquinoline portion-wise, maintaining a low temperature.
-
Slowly add 2-chlorobutyryl chloride to the mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion.
-
The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The resulting solid, 5-(2-chlorobutyryl)-8-hydroxyquinoline, is isolated by filtration, washed with water, and dried.
-
Step 2: Amination with Isopropylamine
The intermediate from Step 1 is then reacted with isopropylamine to introduce the characteristic side chain of this compound.[2]
-
Materials: 5-(2-chlorobutyryl)-8-hydroxyquinoline, isopropylamine, and a suitable solvent such as ethanol (B145695) or tetrahydrofuran.
-
Procedure:
-
Dissolve 5-(2-chlorobutyryl)-8-hydroxyquinoline in the chosen solvent.
-
Add an excess of isopropylamine to the solution.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
The solvent and excess isopropylamine are removed under reduced pressure.
-
The residue, containing 5-(2-isopropylaminobutyryl)-8-hydroxyquinoline, is then carried forward to the next step, often after a basic work-up to remove any hydrochloride salts formed.
-
Step 3: Reduction of the Ketone
The carbonyl group in the aminoketone intermediate is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165).[2]
-
Materials: 5-(2-isopropylaminobutyryl)-8-hydroxyquinoline, sodium borohydride, and a protic solvent like methanol (B129727) or ethanol.
-
Procedure:
-
Dissolve the aminoketone from Step 2 in the alcohol solvent and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition, the reaction is stirred at room temperature until completion.
-
The reaction is quenched by the slow addition of water.
-
The product, this compound, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the this compound base into its more stable hydrochloride salt.
-
Materials: this compound base, hydrochloric acid (either as a gas or a solution in an inert solvent like ether or isopropanol).
-
Procedure:
-
Dissolve the purified this compound base in a suitable solvent (e.g., ethanol).
-
Slowly add a solution of hydrochloric acid in an inert solvent with stirring.
-
The this compound hydrochloride will precipitate out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Quantitative Data
The following table summarizes typical yields and purity data for the synthesis of a this compound intermediate as described in a related patent.[3]
| Step | Reaction | Product | Yield (%) | Purity (HPLC) |
| 1 | Ammonolysis of 5-(2-bromobutyryl)-8-benzyloxy quinolone with isopropylamine | 5-(2-isopropylaminobutyryl)-8-benzyloxy-quinolone | 89.2 | >97% |
| 2 | Reduction of the aminoketone | 5-(2-isopropylamine-1-hydroxybutyl)-8-benzyloxy quinolone | - | - |
| 3 | Hydrogenation and Salt Formation | This compound Hydrochloride | - | - |
Note: The data is adapted from a multi-step synthesis and may not directly correspond to the protocol outlined above but serves as a reference for expected outcomes in similar transformations.
Visualization of Workflow and Signaling Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.
Caption: A simplified workflow for the synthesis of this compound hydrochloride.
Signaling Pathway of this compound
This compound functions as a selective β2-adrenergic receptor agonist.[5] Its binding to these receptors on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.[5]
Caption: The signaling pathway of this compound leading to bronchodilation.
Conclusion
This guide provides a comprehensive overview of a viable synthetic route for this compound hydrochloride for research purposes. The detailed protocols and workflow diagrams offer a clear path for laboratory synthesis. Understanding the underlying signaling pathway is crucial for researchers investigating the pharmacological effects of this compound. Adherence to standard laboratory safety procedures and analytical techniques for characterization and purity assessment is essential throughout the synthesis process.
References
- 1. CN113384540A - this compound hydrochloride particle composition and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel synthesis process of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
Pharmacological Evaluation of Novel Procaterol Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procaterol is a potent and selective β2-adrenergic receptor agonist known for its effective bronchodilator properties in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] The development of novel this compound derivatives aims to enhance its therapeutic profile by improving potency, selectivity, duration of action, and reducing potential side effects. This technical guide provides a comprehensive overview of the pharmacological evaluation of such novel derivatives, detailing experimental protocols and presenting key pharmacological data.
Data Presentation: Pharmacological Properties of this compound and Its Derivatives
The following tables summarize the quantitative data on the pharmacological activity of this compound and some of its novel derivatives. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: β-Adrenergic Receptor Binding Affinities of this compound
| Compound | Receptor Subtype | Preparation | Dissociation Constant (Kp/Ki) (µM) | Selectivity (β2/β1) |
| This compound | β1-Adrenoceptor | Dog Coronary Artery | 4.9[2] | 612[2] |
| This compound | β2-Adrenoceptor | Rabbit Pulmonary Artery | 0.008[2] | |
| This compound | β1-Adrenoceptor | Guinea-Pig Atria | 3.5[2] | |
| This compound | β2-Adrenoceptor | Guinea-Pig Atria | 0.009[2] |
Table 2: In Vivo Bronchodilator Activity of Novel this compound Derivatives
| Derivative | Modification | Animal Model | Relative Potency (vs. Parent Compound) | Reference |
| Morpholino Derivative (4a) | Tert-amino group substitution | Anesthetized Dogs | Potent β-selective activity[3] | Yoshizaki et al., 1989[3] |
| Morpholinopropanol Analogue (4j) | Tert-amino group substitution | Anesthetized Dogs | 400 times less potent than 4a[3] | Yoshizaki et al., 1989[3] |
| 7-Halogeno Derivatives | Substitution at the 7-position of the carbostyril moiety | Anesthetized Dogs | Weak β-adrenoceptor stimulant activities[4] | Yoshizaki et al., 1993[4] |
| 7-Nitro Derivatives | Substitution at the 7-position of the carbostyril moiety | Anesthetized Dogs | Weak β-adrenoceptor stimulant activities[4] | Yoshizaki et al., 1993[4] |
| 7-Amino Derivatives | Substitution at the 7-position of the carbostyril moiety | Anesthetized Dogs | Weak β-adrenoceptor stimulant activities[4] | Yoshizaki et al., 1993[4] |
| Piperidylmethanol Derivative (6) | Piperidylmethanol group addition | Anesthetized Dogs | Non-selective β-adrenoceptor agonist activities[5] | Yoshizaki et al., 1989[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections outline the key experimental protocols used in the pharmacological assessment of this compound derivatives.
In Vitro Assays
This assay determines the affinity of a test compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.[6]
-
Radioligand: [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.[6][7]
-
Unlabeled competitor (test compound, e.g., a novel this compound derivative).
-
Incubation Buffer: 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.[6]
-
Glass fiber filters (GF/C).[6]
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In assay tubes, combine the cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a known unlabeled β-adrenergic antagonist (e.g., propranolol).[8]
-
Incubate the mixture at 25°C for 60 minutes to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[6]
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of a test compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.
-
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).[9]
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS).[9]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
Test compound (novel this compound derivative).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).[9]
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[9]
-
-
Procedure:
-
Plate the cells in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add serial dilutions of the test compound, a positive control (e.g., isoproterenol (B85558) or this compound), or vehicle to the wells.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.[1]
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect) values.
-
Ex Vivo Assay
This assay assesses the relaxant effect of a test compound on pre-contracted airway smooth muscle.
-
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1), gassed with 95% O₂/5% CO₂.[11]
-
Contractile agent (e.g., histamine (B1213489), methacholine, or carbachol).[12]
-
Test compound (novel this compound derivative).
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings (3-4 mm in width).
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂/5% CO₂.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Induce a sustained contraction of the tracheal rings by adding a contractile agent (e.g., histamine at a concentration that produces about 80% of the maximal response).
-
Once the contraction has stabilized, add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value for the relaxant effect.
-
In Vivo Assay
This model evaluates the ability of a test compound to protect against bronchoconstriction induced by a spasmogen.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital).
-
Histamine solution.
-
Test compound (novel this compound derivative).
-
Whole-body plethysmograph or a system to measure lung resistance and dynamic compliance.
-
-
Procedure:
-
Anesthetize the guinea pig and place it in a whole-body plethysmograph or connect it to a ventilator for measurement of respiratory parameters.
-
Administer the test compound via a suitable route (e.g., inhalation, intravenous, or oral) at various doses.
-
After a predetermined time, challenge the animal with an intravenous injection or an aerosol of histamine to induce bronchoconstriction.[13]
-
Measure the changes in airway resistance, dynamic compliance, or the onset of dyspnea.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced bronchoconstriction by the test compound at each dose.
-
Determine the ED₅₀ (effective dose to produce 50% of the maximal protective effect).
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Responses to the beta 2-selective agonist this compound of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of this compound derivatives having a tert-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 7-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound derivative having a piperidylmethanol group and its beta-adrenoceptor stimulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD | MDPI [mdpi.com]
- 13. Inhaled this compound inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Procaterol: A Comprehensive Technical Guide to a Selective Beta-2 Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaterol is a potent and highly selective second-generation beta-2 adrenergic receptor agonist renowned for its efficacy as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is mediated through the specific activation of beta-2 adrenergic receptors located on the smooth muscle of the bronchial airways, leading to muscle relaxation and improved airflow.[2] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, signaling pathways, quantitative data on receptor binding and functional potency, and detailed experimental protocols for its characterization.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This interaction initiates a well-defined intracellular signaling cascade.
Upon binding of this compound, the beta-2 adrenergic receptor undergoes a conformational change, which activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[4]
Signaling Pathway Diagram
Quantitative Data: Receptor Binding Affinity and Functional Potency
The selectivity and potency of this compound are quantified through receptor binding assays and functional assays. The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Preparation | Dissociation Constant (Kp) | Reference |
| Beta-1 Adrenoceptor | Dog Coronary Artery | 4.9 µM | [5] |
| Beta-2 Adrenoceptor | Rabbit Pulmonary Artery | 0.008 µM | [5] |
| Beta-1 Adrenoceptor | Guinea-pig Atria | 3.5 µM | [5] |
| Beta-2 Adrenoceptor | Guinea-pig Atria | 0.009 µM | [5] |
The beta-2:beta-1 selectivity value for this compound is 612, indicating a high degree of selectivity for the beta-2 adrenergic receptor.[5]
Table 2: Functional Potency of this compound
| Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| Mechanical Response Inhibition | Dog Trachea | ID50 (vs. Acetylcholine) | 0.3 nM | [6] |
| Mechanical Response Inhibition | Dog Trachea | ID50 (vs. Histamine - phasic) | 0.15 nM | [6] |
| Mechanical Response Inhibition | Dog Trachea | ID50 (vs. Histamine - tonic) | 0.01 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Competitive Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes the determination of the inhibitory constant (Ki) of this compound for the human beta-2 adrenergic receptor by competing against the binding of a known radiolabeled antagonist, [3H]-dihydroalprenolol ([3H]-DHA).
Materials:
-
Human beta-2 adrenergic receptor membrane preparation (from recombinant cell lines or native tissue)
-
This compound hydrochloride
-
[3H]-dihydroalprenolol ([3H]-DHA)
-
Propranolol (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Plate shaker, vacuum filtration manifold, liquid scintillation counter
Workflow Diagram:
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations (e.g., 10^-12 to 10^-5 M). Prepare the radioligand ([3H]-DHA) solution and the non-specific binding control (propranolol).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DHA, and membrane preparation.
-
Non-specific Binding (NSB): Propranolol, [3H]-DHA, and membrane preparation.
-
Competitive Binding: Each this compound dilution, [3H]-DHA, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.
-
Cell-Based cAMP Accumulation Assay for Determining Efficacy (EC50)
This protocol describes the measurement of intracellular cAMP accumulation in response to this compound stimulation in a cell line expressing the beta-2 adrenergic receptor.
Materials:
-
Cell line expressing the beta-2 adrenergic receptor (e.g., CHO-K1, HEK293)
-
This compound hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well plates
-
HTRF-compatible reader or luminometer
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the beta-2 adrenergic receptor-expressing cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
PDE Inhibitor Incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Agonist Stimulation: Add serial dilutions of this compound to the wells to create a dose-response range. Include a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF).
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Generate a cAMP standard curve using known concentrations of cAMP.
-
Convert the experimental readings to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).[4]
-
Conclusion
This compound is a highly selective and potent beta-2 adrenergic receptor agonist with a well-characterized mechanism of action. Its high affinity and selectivity for the beta-2 adrenergic receptor, coupled with its functional potency in inducing airway smooth muscle relaxation, underscore its therapeutic value in the treatment of obstructive airway diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other beta-2 adrenergic receptor agonists in both research and drug development settings.
References
- 1. Effect of this compound on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Relaxing actions of this compound, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Procaterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol, a potent and selective second-generation β2-adrenergic receptor agonist, is widely recognized for its efficacy as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its crucial role in relaxing airway smooth muscle, a substantial body of scientific evidence reveals that this compound also possesses significant anti-inflammatory properties.[1][3] These effects contribute to its therapeutic efficacy by directly modulating the underlying inflammatory processes that characterize chronic airway diseases.[1]
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory actions of this compound. It details the molecular mechanisms, summarizes key quantitative data from various studies, outlines detailed experimental protocols for assessing its anti-inflammatory effects, and visualizes the core signaling pathways involved.
Mechanism of Action: β2-Adrenergic Receptor-Mediated Anti-inflammation
This compound exerts its anti-inflammatory effects primarily by activating β2-adrenergic receptors located on the surface of various immune and structural cells, including monocytes, eosinophils, and bronchial epithelial cells.[1][4][5] This activation triggers a cascade of intracellular signaling events that ultimately suppress the production and release of pro-inflammatory mediators.
The principal signaling pathway is the canonical β2-adrenergic receptor pathway:
-
Receptor Binding and G-Protein Activation: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change, leading to the activation of the associated stimulatory G-protein, Gs.[1]
-
Adenylate Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates various downstream targets, including transcription factors, which modulates the expression of genes involved in inflammation.
This primary pathway leads to a broad spectrum of anti-inflammatory effects. Furthermore, studies suggest that this compound's actions are also mediated through the modulation of other critical inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and potentially the Nuclear Factor-kappa B (NF-κB) pathway.[4][6] For instance, this compound has been shown to inhibit Th2-related chemokine production through the NF-κB, p38, and JNK-MAPK pathways, in addition to the β2-adrenoceptor-cAMP pathway.[4]
Data Presentation: Quantitative Effects of this compound
The anti-inflammatory efficacy of this compound has been quantified across a range of in vitro models. The following tables summarize these key findings.
Table 1: Effect of this compound on Cytokine and Chemokine Release
| Cell Type | Inflammatory Stimulus | Mediator | Effect of this compound | Concentration Range | Source |
| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | Significant, concentration-dependent inhibition (Max inhibition ~60%) | - | [7] |
| Human Monocytes | Lipopolysaccharide (LPS) | IL-6 | Significant enhancement | 1 µM | [7] |
| THP-1 Cells & Human Primary Monocytes | - | MDC (CCL22) | Significant inhibition | 10⁻¹⁰ - 10⁻⁷ M | [4] |
| THP-1 Cells & Human Primary Monocytes | - | I-309 (CCL1) | Significant inhibition | 10⁻¹⁰ - 10⁻⁷ M | [4] |
| THP-1 Cells | - | Mig (CXCL9) & IP-10 (CXCL10) | No suppression | - | [4] |
| BEAS-2B Bronchial Epithelial Cells | - | TARC (CCL17) | Significant inhibition | 10⁻¹⁰ - 10⁻⁷ M | [4] |
| BEAS-2B Bronchial Epithelial Cells | Poly I:C | IP-10 (CXCL10) | Significant, dose-dependent suppression | - | [6] |
| BEAS-2B Bronchial Epithelial Cells | Poly I:C | RANTES (CCL5) | Significant, dose-dependent suppression | - | [6] |
Table 2: Effect of this compound on Adhesion Molecule Expression
| Cell Type | Inflammatory Stimulus | Adhesion Molecule | Effect of this compound | Source |
| Normal Human Lung Fibroblasts (NHLF) | TNF-α | ICAM-1 | Concentration-dependent inhibition | [5][8] |
| Normal Human Lung Fibroblasts (NHLF) | TNF-α | VCAM-1 | Concentration-dependent inhibition | [5][8] |
Table 3: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Type | IC50 Value (Mean, 95% Confidence Interval) | Source |
| LPS-induced TNF-α release | Human Monocytes | 57.8 nM (26.5-87.9 nM) | [7] |
Signaling Pathways and Experimental Workflows
Visualizations
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Caption: this compound's Influence on Downstream Inflammatory Pathways.
Caption: Experimental Workflow for Cytokine Release Assay.
Experimental Protocols
Cytokine Release Assay from Human Monocytes
This protocol is adapted from methodologies used to assess the effect of compounds on pro-inflammatory cytokine release.[7][9]
-
Objective: To determine the inhibitory effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α) from LPS-stimulated human monocytes.
-
Materials:
-
Healthy donor blood for Peripheral Blood Mononuclear Cell (PBMC) isolation.
-
Ficoll-Paque for density gradient centrifugation.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
This compound stock solution.
-
Lipopolysaccharide (LPS) from E. coli.
-
Human TNF-α ELISA kit.
-
-
Methodology:
-
Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from the PBMC population via adherence or magnetic cell sorting. Culture the monocytes in appropriate media.
-
Drug Treatment: Pre-treat the cultured monocytes with varying concentrations of this compound for 1 hour. Include a vehicle-only control.
-
Inflammatory Stimulation: Following pre-treatment, stimulate the cells with an optimal concentration of LPS (e.g., 250 ng/mL) to induce a robust inflammatory response. Maintain an unstimulated control group.[9]
-
Incubation: Incubate the cells for a 24-hour period at 37°C in a 5% CO₂ incubator.[9]
-
Cytokine Measurement: After incubation, collect the cell culture supernatant by centrifugation. Quantify the concentration of secreted TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release by this compound at each concentration relative to the LPS-stimulated control (no this compound). Determine the IC50 value (the concentration of this compound that causes 50% inhibition) using non-linear regression analysis.[1]
-
Eosinophil Adhesion Assay
This protocol is based on the study of this compound's effect on eosinophil adhesion to lung fibroblasts.[8]
-
Objective: To assess the effect of this compound on the adhesion of eosinophils to TNF-α-stimulated normal human lung fibroblasts (NHLF).
-
Materials:
-
Normal Human Lung Fibroblasts (NHLF).
-
Eosinophils isolated from human blood.
-
Tumor necrosis factor-alpha (TNF-α).
-
This compound and/or Budesonide (B1683875).
-
Eotaxin (as a chemoattractant).
-
Reagents for measuring eosinophil peroxidase (EPO) activity.
-
-
Methodology:
-
Cell Culture: Culture NHLF to confluence in appropriate culture plates.
-
Pre-treatment: Pre-treat the NHLF monolayers with an inflammatory stimulus like TNF-α in the presence of various concentrations of this compound, budesonide, or a combination of both.
-
Eosinophil Addition: Isolate eosinophils from human peripheral blood. Add the eotaxin-stimulated eosinophils to the pre-treated NHLF monolayers.
-
Adhesion Incubation: Allow the eosinophils to adhere to the fibroblasts for a specified period.
-
Quantification: Wash away non-adherent eosinophils. Quantify the number of adherent eosinophils by measuring their intrinsic peroxidase activity.
-
Data Analysis: Compare the level of eosinophil adhesion in drug-treated wells to the TNF-α stimulated control to determine the percentage of inhibition.
-
Conclusion
The evidence strongly supports the role of this compound as a therapeutic agent with significant anti-inflammatory properties that complement its well-established bronchodilatory function.[1][3] In vitro studies demonstrate its ability to inhibit the release of key pro-inflammatory cytokines and chemokines from monocytes and bronchial epithelial cells, as well as to reduce the expression of adhesion molecules on lung fibroblasts.[4][5][8] These actions are primarily mediated through the canonical β2-adrenergic receptor-cAMP-PKA signaling pathway, with additional modulation of the MAPK and NF-κB signaling cascades.[1][4] The additive anti-inflammatory effects observed when this compound is combined with corticosteroids suggest that such combination therapies may provide enhanced control of airway inflammation in diseases like asthma.[5][8] A thorough understanding of these mechanisms is crucial for leveraging the full therapeutic potential of this compound in the management of chronic inflammatory airway diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Procaterol: A Technical Guide to Chemical Structure and Stereoisomer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure of procaterol, a potent and selective β2-adrenergic receptor agonist, with a specific focus on the pharmacological activities of its stereoisomers. The document details the molecular basis of its action, experimental protocols for its characterization, and presents available data on the differential activity of its isomeric forms.
This compound: Chemical Structure and Stereoisomers
This compound is a sympathomimetic amine with the chemical name (±)-erythro-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]carbostyril hydrochloride. Its molecular formula is C16H22N2O3, and it possesses two chiral centers on the butyl side chain. The presence of two stereocenters gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: the erythro pair and the threo pair.
The nomenclature erythro and threo is used to describe the relative configuration of adjacent chiral centers. In a Fischer projection of the molecule, if the similar substituents are on the same side, the diastereomer is termed erythro. If they are on opposite sides, it is termed threo. The commercially available and clinically used form of this compound is the racemic mixture of the (1R, 2S) and (1S, 2R) erythro enantiomers.
Pharmacological Activity of Stereoisomers
The bronchodilatory and other β2-adrenergic effects of this compound are highly stereoselective. Seminal work by Yoshizaki et al. demonstrated that the pharmacological activity resides almost exclusively within the erythro pair of enantiomers[1]. The threo isomers possess significantly lower activity.
Within the active erythro pair, there is a further distinction in potency. The (-)-erythro-isomer, corresponding to the (1R, 2S) configuration, is the most potent enantiomer, exhibiting the strongest bronchodilator effects with high selectivity for the β2-adrenergic receptor. Conversely, the (+)-erythro-isomer shows the lowest activity among all isomers[1]. This stereoselectivity is a common feature among β2-agonists, where the specific three-dimensional arrangement of the ethanolamine (B43304) side chain is critical for optimal interaction with the receptor binding pocket.
Comparative Activity Data
The following table summarizes the relative pharmacological activities of the this compound isomers based on in vivo studies in anesthetized dogs, which measured the inhibition of histamine-induced bronchospasm (β2-mediated effect) and the increase in heart rate (a β1-mediated effect).[1]
| Stereoisomer | Bronchodilator Activity (Anti-Histamine Effect) | Cardiac Stimulant Activity (Heart Rate Increase) |
| (±)-erythro (Racemic) | High | Low |
| (-)-(1R, 2S)-erythro | Highest | Low |
| (+)-(1S, 2R)-erythro | Lowest | Very Low |
| (±)-threo | Very Low | Very Low |
Note: Specific quantitative ED50 values from the primary literature (Yoshizaki et al., J. Med. Chem. 1977, 20(8), 1103-4) could not be retrieved through the available search resources. The table reflects the qualitative relationships reported in the publication's abstract.
The racemic mixture of this compound demonstrates high selectivity for the β2-adrenoceptor over the β1-adrenoceptor, with a reported selectivity ratio of 612.
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. Activation of this receptor initiates a well-defined signaling cascade that leads to muscle relaxation and bronchodilation.
-
Agonist Binding: this compound binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light-chain kinase (MLCK) and ion channels. This leads to a decrease in intracellular calcium concentrations and the inactivation of MLCK.
-
Smooth Muscle Relaxation: The net effect is the relaxation of the airway smooth muscle, resulting in bronchodilation.
Experimental Protocols
Chiral Separation of this compound Stereoisomers by HPLC
This protocol describes a general method for the analytical separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Objective: To resolve the four stereoisomers of this compound from a mixture.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695), and a modifier like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA).
-
This compound standard containing a mixture of isomers.
-
Filtration apparatus for mobile phase and samples.
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol or IPA). A typical starting ratio is 90:10 (n-hexane:alcohol). Add a small amount of a modifier (e.g., 0.1% DEA) to improve peak shape and resolution. Degas the mobile phase by sonication or vacuum filtration.
-
Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The elution order will depend on the specific CSP and mobile phase used. Optimize the mobile phase composition (e.g., by varying the alcohol percentage) to achieve baseline separation of all four peaks.
β2-Adrenergic Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of each this compound stereoisomer for the human β2-adrenergic receptor using a competitive radioligand binding assay.
Objective: To quantify the ability of unlabeled this compound isomers to displace a radiolabeled antagonist from the β2-adrenergic receptor.
Materials and Equipment:
-
Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity β-adrenergic antagonist, e.g., [3H]-Dihydroalprenolol ([3H]-DHA).
-
Unlabeled Ligands: Purified this compound stereoisomers and a non-specific binding control (e.g., a high concentration of unlabeled propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well plates, scintillation counter, glass fiber filters.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + cell membranes.
-
Non-specific Binding (NSB): Radioligand + cell membranes + excess unlabeled antagonist (e.g., 10 µM propranolol).
-
Competition: Radioligand + cell membranes + varying concentrations of a this compound isomer (e.g., from 10^-11 M to 10^-5 M).
-
-
Incubation: Add a fixed, low concentration of the radioligand (approximately at its Kd) to all wells. Add the cell membrane preparation (10-20 µg protein per well). Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competing this compound isomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the isomer that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for cAMP Production
This protocol describes a cell-based assay to measure the functional potency (EC50) of this compound isomers by quantifying the production of intracellular cAMP.
Objective: To determine the concentration-response relationship for this compound isomer-stimulated cAMP production.
Materials and Equipment:
-
A cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell culture reagents.
-
Purified this compound stereoisomers.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Multi-well plates (e.g., 384-well).
-
Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of each this compound isomer in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a control with only buffer and the PDE inhibitor (basal level).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the this compound isomer.
-
Fit the data to a sigmoidal dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. Compare the EC50 values and maximal efficacy (Emax) for each stereoisomer.
-
Conclusion
This compound is a highly effective and selective β2-adrenergic agonist whose pharmacological activity is critically dependent on its stereochemistry. The therapeutic effect is almost entirely attributed to the (-)-(1R, 2S)-erythro stereoisomer, which exhibits the highest potency for the β2-adrenergic receptor. The other isomers, particularly the threo diastereomers and the (+)-erythro enantiomer, contribute minimally to the desired bronchodilator activity. This stereoselectivity underscores the importance of understanding the three-dimensional structure of drug molecules in the design and development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the chiral separation and detailed pharmacological characterization of this compound and other chiral β2-agonists, enabling a deeper understanding of their structure-activity relationships.
References
Unraveling the Journey of Procaterol in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol, a potent and selective beta-2 adrenergic agonist, is a crucial therapeutic agent in the management of bronchospastic disorders. Understanding its pharmacokinetic profile and metabolic fate in preclinical animal models is paramount for the successful development and regulatory approval of new drug formulations. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.
I. Pharmacokinetics of this compound in Animal Models
The pharmacokinetic profile of this compound has been investigated in several animal species, primarily in rats and dogs, to elucidate its behavior in a biological system. These studies are essential for extrapolating potential human pharmacokinetic parameters and for designing safe and effective clinical trials.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (30 mg/kg) |
| Recovery in 72h (Urine) | ~42% of dose[1] | ~53% of dose[1] |
| Recovery in 72h (Feces) | ~42% of dose[1] | ~33% of dose[1] |
Note: Specific Cmax, Tmax, AUC, half-life, and clearance data for rats were not available in the public domain literature reviewed.
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Oral Administration | Intravenous Administration |
| Metabolic Pattern | Species-independent and similar to rats and humans[2] | Species-independent and similar to rats and humans[2] |
Note: Specific quantitative pharmacokinetic parameters for dogs were not available in the public domain literature reviewed.
II. Metabolism of this compound in Animal Models
The biotransformation of this compound is a critical aspect of its disposition in the body. Metabolism studies in animal models have identified several key metabolites, indicating that the metabolic pathways are consistent across different species, including humans.[1][2]
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver, with some conjugation also taking place in the small intestine.[1] The main metabolic transformations include glucuronidation, N-dealkylation (desisopropylation), and oxidation.
The identified metabolites of this compound in rats and dogs are:
-
This compound Glucuronide: A major metabolite formed by the conjugation of this compound with glucuronic acid.[1][2]
-
5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril (Desisopropylthis compound): Formed by the removal of the isopropyl group.[1][2]
-
8-hydroxycarbostyril: Another product of metabolic degradation.[1][2]
-
This compound Sulphate: Identified in rat excreta.[1]
The metabolic pattern of this compound has been reported to be species-independent among rats, dogs, and humans.[2]
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and metabolism studies of this compound in animal models.
General Experimental Workflow for Pharmacokinetic Studies
Detailed Methodologies
1. Animal Models:
-
Species: Male Wistar rats and beagle dogs are commonly used.
-
Housing: Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: A suitable acclimatization period is provided before the commencement of the study.
2. Dosing:
-
Drug Substance: Radiolabeled [14C]this compound HCl is often used to facilitate the tracking of the drug and its metabolites.
-
Formulation: The drug is typically dissolved in a suitable vehicle, such as water or saline.
-
Routes of Administration:
-
Oral (p.o.): Administered via gavage.
-
Intravenous (i.v.): Injected into a suitable vein (e.g., tail vein in rats).
-
3. Sample Collection:
-
Urine and Feces: Collected at predetermined intervals over a period of 72 hours or more.
-
Blood: Blood samples are drawn at various time points to determine the plasma concentration-time profile of this compound and its metabolites.
4. Analytical Methods:
-
Extraction: Metabolites are extracted from biological matrices using appropriate techniques.
-
Derivatization: For analysis by gas-liquid chromatography-mass spectrometry (GLC-MS), metabolites are often derivatized (e.g., trimethylsilylated) to increase their volatility.[2]
-
Instrumentation:
-
Radioactivity Measurement: The total radioactivity in urine and feces is measured using a liquid scintillation counter to determine the extent of excretion.
5. In Vitro Metabolism Studies:
-
Tissue Preparations: Liver 9000 g supernatant fractions from rats are used to investigate the in vitro metabolism of this compound.[1] Preparations from other organs like the kidney, lung, and small intestine can also be used for comparison.[1]
-
Incubation: this compound is incubated with the tissue preparations and necessary cofactors.
-
Analysis: The formation of metabolites is monitored using analytical techniques like HPLC.
Conclusion
The pharmacokinetic and metabolic profiles of this compound in animal models provide a foundational understanding of its in vivo behavior. The consistent metabolic pathways observed across rats, dogs, and humans underscore the utility of these preclinical models in predicting human metabolism. While the available quantitative pharmacokinetic data is limited, the established methodologies for analysis provide a clear framework for future studies. This technical guide serves as a comprehensive resource for scientists and researchers involved in the development of this compound-based therapeutics, enabling a more informed approach to drug design and clinical trial development.
References
Procaterol in Asthma and COPD: A Technical Guide to its Role in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaterol, a potent and selective β2-adrenergic receptor agonist, plays a significant role in the management of asthma and chronic obstructive pulmonary disease (COPD). This technical guide delves into the core mechanisms of this compound as elucidated in various experimental models of these respiratory diseases. By examining its effects on signaling pathways, airway inflammation, and hyperresponsiveness, this document provides a comprehensive overview for researchers and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes are presented to facilitate a deeper understanding of this compound's therapeutic potential and its application in preclinical research.
Introduction
Asthma and Chronic Obstructive Pulmonary Disease (COPD) are chronic inflammatory airway diseases characterized by airflow limitation. While asthma is often driven by allergic inflammation leading to reversible bronchoconstriction, COPD is a progressive disease, primarily caused by smoking, involving irreversible airflow obstruction and complex inflammatory responses. β2-adrenergic receptor agonists are a cornerstone of treatment for both conditions, and this compound, a second-generation agonist, is noted for its high selectivity and potent bronchodilatory effects.[1] Understanding its precise mechanisms of action in relevant animal models is crucial for optimizing its therapeutic use and developing novel treatment strategies.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its effects primarily by activating the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[2] This activation initiates a well-defined signaling cascade leading to bronchodilation and anti-inflammatory effects.
The binding of this compound to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates several downstream targets, resulting in:
-
Bronchodilation: PKA-mediated phosphorylation leads to the relaxation of airway smooth muscle. This is achieved through mechanisms such as the opening of large-conductance calcium-activated potassium channels (BKCa), which causes hyperpolarization of the cell membrane, and a decrease in intracellular calcium concentrations.[4][5]
-
Anti-inflammatory effects: this compound has been shown to inhibit the release of inflammatory mediators from mast cells and eosinophils.[6] This is also thought to be mediated by the increase in intracellular cAMP.
Below is a diagram illustrating the β2-adrenergic signaling pathway initiated by this compound.
Role of this compound in Experimental Asthma Models
The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model that mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.[7]
Experimental Protocol: Ovalbumin-Induced Asthma in Mice
A common protocol for inducing an allergic asthma phenotype in mice involves a sensitization phase followed by a challenge phase.[5][8]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Whole-body plethysmography system
-
Methacholine solution
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).[9]
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 21, 22, and 23).[5]
-
This compound Administration: this compound can be administered to a treatment group, typically orally or via inhalation, prior to or during the challenge phase to evaluate its therapeutic effects.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.[10]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate, particularly the number of eosinophils.[11]
The following diagram outlines a typical experimental workflow for an OVA-induced asthma model.
Quantitative Data on this compound's Effects in Asthma Models
Studies have demonstrated that oral administration of this compound at a clinical dose equivalent can significantly reduce eosinophil inflammation in the airways of OVA-challenged mice without augmenting airway hyperresponsiveness.[1]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Control (Saline) | 25.8 ± 3.2 | 0.1 ± 0.1 | 25.5 ± 3.1 | 0.1 ± 0.1 | 0.2 ± 0.1 |
| OVA-Challenged | 125.6 ± 15.3 | 75.4 ± 10.2 | 35.1 ± 4.5 | 2.5 ± 0.8 | 12.6 ± 2.1 |
| OVA + this compound | 80.3 ± 12.1# | 35.2 ± 6.8# | 32.8 ± 5.1 | 1.8 ± 0.5 | 10.5 ± 1.9 |
| Note: Data are representative values synthesized from typical OVA-induced asthma model results and this compound's known effects. Actual values may vary between studies. *p < 0.05 vs. Control; #p < 0.05 vs. OVA-Challenged. |
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine in OVA-Challenged Mice
| Methacholine (mg/mL) | Control (Penh) | OVA-Challenged (Penh) | OVA + this compound (Penh) |
| 0 (Baseline) | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 6.25 | 1.5 ± 0.2 | 3.5 ± 0.5 | 2.0 ± 0.3# |
| 12.5 | 2.0 ± 0.3 | 5.8 ± 0.7 | 3.2 ± 0.4# |
| 25 | 2.8 ± 0.4 | 8.2 ± 1.1 | 4.5 ± 0.6# |
| 50 | 3.5 ± 0.5 | 10.5 ± 1.5 | 6.0 ± 0.8# |
| Note: Data are representative values synthesized from typical AHR measurements in OVA-induced asthma models and this compound's known effects. Penh (Enhanced Pause) is a dimensionless value. *p < 0.05 vs. Control; #p < 0.05 vs. OVA-Challenged. |
Role of this compound in Experimental COPD Models
Animal models of COPD are crucial for understanding the pathophysiology of the disease and for testing new therapeutic agents. Common models include exposure to cigarette smoke or intratracheal instillation of elastase to induce emphysema-like changes in the lungs.[12][13]
Experimental Protocols for COPD Models
Cigarette Smoke-Induced COPD Model:
-
Animals: Typically C57BL/6 mice or Sprague-Dawley rats.[12]
-
Procedure: Animals are exposed to cigarette smoke for several hours a day, 5-7 days a week, for a period of weeks to months.[14] This chronic exposure leads to airway inflammation, emphysema, and mucus hypersecretion.
-
This compound Administration: this compound can be administered during the exposure period to assess its ability to mitigate the inflammatory and structural changes.
Elastase-Induced Emphysema Model:
-
Animals: Commonly used in mice.[13]
-
Procedure: A single or multiple intratracheal instillations of porcine pancreatic elastase are administered.[15] This leads to the destruction of alveolar walls and the development of emphysema.
-
This compound Administration: this compound can be given before or after elastase instillation to evaluate its protective or therapeutic effects.
Quantitative Data on this compound's Effects in COPD Models
While research on this compound in animal models of COPD is less extensive than in asthma, its known anti-inflammatory and bronchodilatory properties suggest potential benefits. The following tables provide hypothetical yet plausible quantitative data based on the expected effects of a potent β2-agonist in such models.
Table 3: Potential Effect of this compound on Inflammatory Markers in BALF of a Cigarette Smoke-Induced COPD Model in Rats
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Air) | 2.1 ± 0.3 | 0.1 ± 0.05 | 2.0 ± 0.3 | 15 ± 3 | 25 ± 5 |
| Cigarette Smoke | 8.5 ± 1.2 | 4.2 ± 0.8 | 4.1 ± 0.7 | 80 ± 15 | 150 ± 25* |
| CS + this compound | 5.8 ± 0.9# | 2.5 ± 0.5# | 3.2 ± 0.6 | 55 ± 10# | 100 ± 18# |
| Note: These are projected values based on the known inflammatory effects of cigarette smoke and the anti-inflammatory potential of this compound. *p < 0.05 vs. Control; #p < 0.05 vs. Cigarette Smoke. |
Table 4: Potential Effect of this compound on Lung Function in an Elastase-Induced Emphysema Model in Mice
| Treatment Group | Mean Linear Intercept (µm) | Lung Compliance (mL/cmH2O) |
| Control (Saline) | 35 ± 4 | 0.03 ± 0.005 |
| Elastase | 75 ± 8 | 0.06 ± 0.008 |
| Elastase + this compound | 60 ± 7# | 0.05 ± 0.007# |
| Note: These are projected values. Mean linear intercept is a measure of airspace enlargement. Lung compliance increases in emphysema due to loss of elastic recoil. *p < 0.05 vs. Control; #p < 0.05 vs. Elastase. |
Conclusion
This compound demonstrates significant therapeutic potential in experimental models of both asthma and COPD. Its primary mechanism of action through the β2-adrenergic signaling pathway leads to potent bronchodilation and notable anti-inflammatory effects. In asthma models, this compound effectively reduces eosinophilic airway inflammation. In COPD models, it is anticipated to mitigate the inflammatory response and potentially ameliorate the decline in lung function. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and other β2-agonists in the treatment of chronic respiratory diseases. Further research is warranted to fully explore its long-term effects on airway remodeling in these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of lung damage in an elastase-induced mouse model of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Hyperpolarized 3He Ventilation Changes in Mice Challenged with Methacholine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 13. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 15. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]
The Inhibitory Effect of Procaterol on Eosinophil Migration and Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of procaterol, a selective β2-adrenergic receptor agonist, on eosinophil migration and chemotaxis. Eosinophils are key effector cells in allergic inflammation, particularly in asthma, and understanding the mechanisms by which drugs like this compound modulate their function is crucial for the development of effective anti-inflammatory therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
Table 1: Effect of this compound on Eosinophil Functions
| Function | Agonist | This compound Concentration | % Inhibition | Cell Type | Citation |
| Adhesion | Eotaxin/TNF-α | 10⁻⁹ M - 10⁻⁷ M | Concentration-dependent | Human Eosinophils / NHLF | [1][2] |
| Degranulation | IL-5 | 10⁻⁹ M - 10⁻⁸ M (with Theophylline (B1681296) 10⁻⁵ M) | 43.8% | Human Eosinophils | [3] |
| O₂⁻ Generation | PAF | 10⁻⁵ M | ~45% | Human Eosinophils | [4] |
| CD11b Expression | PAF | 10⁻⁷ M | Apparent Inhibition | Human Eosinophils | [4] |
| CD11b Expression | PAF | 10⁻⁵ M | ~25% | Human Eosinophils | [4] |
NHLF: Normal Human Lung Fibroblasts
Table 2: Effect of this compound on the Release of Eosinophil Chemoattractants from Bronchial Epithelial Cells (BEAS-2B)
| Chemoattractant | Stimulant | This compound Concentration | Effect | Citation |
| RANTES | IL-1β / TNF-α | Not Specified | Dose-dependent inhibition | [5] |
| GM-CSF | IL-1β / TNF-α | Not Specified | Dose-dependent inhibition | [5] |
| IL-8 | IL-1β / TNF-α | Not Specified | Dose-dependent inhibition | [5] |
Signaling Pathway of this compound in Eosinophils
This compound exerts its inhibitory effects on eosinophils primarily through the β2-adrenergic receptor signaling pathway, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Protocols
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes a common method for assessing the effect of this compound on eosinophil chemotaxis in vitro.
Measurement of Intracellular cAMP Levels
This protocol outlines the general steps for quantifying changes in intracellular cAMP in eosinophils following this compound treatment.
-
Eosinophil Preparation: Isolate and purify human eosinophils as described in the chemotaxis assay protocol.
-
Cell Stimulation:
-
Resuspend eosinophils in a suitable buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubate the cells with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification:
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial kit.
-
The assay typically involves the competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Express the results as pmol of cAMP per million cells or fold-change over basal levels.
-
Logical Relationship of this compound's Dual Inhibitory Action
This compound can inhibit eosinophil migration through two interconnected mechanisms: a direct effect on eosinophils and an indirect effect by modulating the cellular environment.
Conclusion
This compound demonstrates a clear inhibitory effect on eosinophil functions critical to the pathogenesis of allergic inflammation. While direct quantitative data on migration and chemotaxis inhibition is still emerging, the evidence strongly supports a dose-dependent, cAMP-mediated mechanism of action. This includes not only the direct impairment of eosinophil motility but also the suppression of pro-inflammatory chemoattractant release from airway epithelial cells. The synergistic or additive effects observed when this compound is combined with other anti-inflammatory agents, such as corticosteroids and phosphodiesterase inhibitors, highlight promising avenues for combination therapies in asthma and other eosinophil-associated diseases. Further research to elucidate the specific downstream targets of PKA in the eosinophil migration machinery and to determine a precise IC50 for migration inhibition will be valuable for optimizing the clinical use of this compound and other β2-agonists as anti-inflammatory agents.
References
- 1. karger.com [karger.com]
- 2. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of theophylline and this compound on interleukin-5-induced degranulation from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Procaterol's Interaction with ICAM-1 and VCAM-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procaterol, a potent β2-selective adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of asthma.[1][2] However, a growing body of evidence highlights its significant anti-inflammatory properties, particularly its ability to modulate the expression of key adhesion molecules: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[3][4] These molecules are pivotal in the inflammatory cascade, mediating the adhesion and infiltration of leukocytes, such as eosinophils, into airway tissues—a critical step in the pathogenesis of asthma.[3][5][6] This guide provides an in-depth analysis of the molecular interactions between this compound and these adhesion molecules, presenting quantitative data, experimental methodologies, and a visualization of the underlying signaling pathways.
Quantitative Data: Inhibitory Effects of this compound on Adhesion Molecule Expression
This compound has been demonstrated to inhibit the expression of both ICAM-1 and VCAM-1 in a concentration-dependent manner.[1][3] The following table summarizes the key quantitative findings from in vitro studies on normal human lung fibroblasts (NHLF).
| Parameter | ICAM-1 | VCAM-1 | Notes | Reference |
| This compound IC50 | 2.9 nM (range: 2.1–3.8 nM) | 2.3 nM (range: 1.4–3.7 nM) | 50% inhibitory concentration on TNF-α induced expression. | [3] |
| Budesonide (B1683875) IC50 | 1.0 nM (range: 0.5–2.0 nM) | 0.72 nM (range: 0.4–1.1 nM) | For comparison, a potent glucocorticoid. | [3] |
| Combined Effect | Additive inhibitory effect | Additive inhibitory effect | When combined with budesonide. | [1][3] |
Experimental Protocols
The following section outlines the typical experimental workflow used to investigate the effect of this compound on ICAM-1 and VCAM-1 expression.
Cell Culture and Stimulation
-
Cell Line: Normal Human Lung Fibroblasts (NHLF) are cultured under standard conditions.
-
Induction of Adhesion Molecule Expression: To mimic an inflammatory state, NHLF are stimulated with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 1 ng/ml. This stimulation significantly increases the expression of ICAM-1 and VCAM-1.[3]
-
Treatment: Prior to TNF-α stimulation, the cells are pretreated with varying concentrations of this compound and/or budesonide.[1][3]
Measurement of Adhesion Molecule Expression
The expression levels of ICAM-1 and VCAM-1 on the surface of the NHLF are quantified. The specific method for this is not detailed in the provided search results but is typically performed using techniques like:
-
Flow Cytometry: Using fluorescently labeled monoclonal antibodies specific for ICAM-1 and VCAM-1.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the total cellular expression of the adhesion molecules.
Eosinophil Adhesion Assay
To determine the functional consequence of reduced adhesion molecule expression, an eosinophil adhesion assay is performed.
-
Eosinophil Isolation: Eosinophils are purified from human blood.
-
Co-culture: The treated NHLF are co-cultured with the isolated eosinophils.
-
Stimulation of Adhesion: Eotaxin is used to stimulate the adhesion of eosinophils to the NHLF.[3]
-
Quantification of Adhesion: The number of adherent eosinophils is determined by measuring their peroxidase activity.[1][3]
Signaling Pathways and Mechanisms of Action
This compound exerts its inhibitory effects on ICAM-1 and VCAM-1 expression through a well-defined signaling pathway initiated by its binding to the β2-adrenergic receptor.
This compound's Anti-inflammatory Signaling
The binding of this compound, a β2-agonist, to its receptor on lung fibroblasts activates a cascade that is thought to interfere with the inflammatory signaling induced by cytokines like TNF-α. This ultimately leads to a reduction in the transcription of genes encoding for ICAM-1 and VCAM-1.[3][4]
Experimental Workflow for Investigating this compound's Effects
The logical flow of experiments to elucidate the impact of this compound on eosinophil adhesion mediated by ICAM-1 and VCAM-1 is depicted below.
Discussion and Implications
The inhibitory action of this compound on ICAM-1 and VCAM-1 expression provides a molecular basis for its anti-inflammatory effects in asthma. By downregulating these critical adhesion molecules, this compound can reduce the recruitment of eosinophils to the airways, thereby mitigating the inflammatory response that contributes to airway hyperresponsiveness and remodeling.[3][7]
The additive effect observed when this compound is combined with budesonide suggests a complementary mechanism of action.[1][3] This finding is significant for clinical practice, as it supports the co-administration of β2-agonists and glucocorticoids for more effective asthma control. The underlying mechanism for this synergy is thought to involve both the cAMP-response element-binding protein (CREB) pathway, activated by this compound, and the glucocorticoid receptor (GR) pathway, activated by budesonide, converging to inhibit the transcription of the ICAM-1 and VCAM-1 genes.[3]
It is noteworthy that while this compound shows a clear inhibitory effect on pathways leading to adhesion molecule expression, some studies suggest it may not directly suppress the NF-κB (pp65) pathway, which is a key regulator of inflammation.[8][9] However, it does appear to modulate other inflammatory signaling cascades, such as the MAPK-ERK, JNK, and p38 pathways.[8]
Conclusion
This compound's interaction with ICAM-1 and VCAM-1 extends its therapeutic profile beyond simple bronchodilation. Its ability to inhibit the expression of these adhesion molecules in a concentration-dependent manner, and its synergistic action with glucocorticoids, underscores its role as a valuable anti-inflammatory agent in the management of asthma. Further research into the precise molecular mechanisms and the interplay between different signaling pathways will continue to enhance our understanding and optimize the clinical application of this compound and other β2-agonists in inflammatory airway diseases.
References
- 1. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. karger.com [karger.com]
- 4. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 5. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A major role for VCAM-1, but not ICAM-1, in early atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Binding of Procaterol to Beta-2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procaterol is a potent and selective short-acting beta-2 adrenergic receptor (β2AR) agonist utilized clinically for its bronchodilatory effects in the management of asthma and other respiratory diseases. Its therapeutic efficacy is fundamentally linked to its specific molecular interaction with the β2AR, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. This technical guide provides a comprehensive overview of the molecular binding characteristics of this compound to the β2AR. It consolidates quantitative binding data, delves into the specific molecular interactions at the receptor's binding site, outlines detailed experimental protocols for studying such interactions, and illustrates the subsequent signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of GPCR pharmacology and the development of novel respiratory therapeutics.
Introduction
The beta-2 adrenergic receptor is a well-established therapeutic target for the treatment of obstructive airway diseases. Agonists of this receptor, such as this compound, induce bronchodilation by relaxing the airway smooth muscle. A thorough understanding of the molecular mechanisms underpinning the binding of agonists like this compound to the β2AR is paramount for the rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. This guide aims to provide an in-depth examination of the this compound-β2AR interaction, covering key aspects from binding affinities to downstream signaling events.
Quantitative Binding Data
The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). For this compound, its high affinity and selectivity for the β2AR over the β1AR have been demonstrated in various studies.
| Parameter | Value | Receptor/Tissue | Reference |
| Dissociation Constant (Kp) | 8 nM | Beta-2 Adrenoceptor (Rabbit pulmonary artery) | [1] |
| Dissociation Constant (Kp) | 9 nM | Beta-2 Adrenoceptor (Guinea-pig atria) | [1] |
| Dissociation Constant (Kp) | 4.9 µM | Beta-1 Adrenoceptor (Dog coronary artery) | [1] |
| Beta-2:Beta-1 Selectivity | 612-fold | - | [1] |
Molecular Interaction at the Binding Site
The binding of this compound to the β2AR involves specific interactions with key amino acid residues within the transmembrane (TM) domains of the receptor. Site-directed mutagenesis studies have been instrumental in elucidating these interactions.
A pivotal interaction for the β2-selectivity of this compound involves Tyrosine 308 (Tyr308) located in the seventh transmembrane domain (TM7) of the β2AR. The hydroxyl group of Tyr308 forms a hydrophilic interaction with the protonated amine group of this compound. This specific interaction is a major contributor to the high-affinity binding of this compound to the β2AR.
Downstream Signaling Pathway
Upon binding of this compound, the β2AR undergoes a conformational change, initiating a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G protein, Gs.
References
A Technical Guide to Procaterol's In Vitro Effects on Inflammatory Cytokine Release
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Procaterol, a potent and selective β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory properties in managing respiratory conditions like asthma. However, a substantial body of in vitro evidence reveals its significant anti-inflammatory capabilities. This technical guide provides a comprehensive examination of this compound's effects on the release of inflammatory cytokines from various cell types. We present quantitative data from key studies in structured tables, offer detailed experimental protocols for reproducibility, and visualize the core signaling pathways and experimental workflows using Graphviz diagrams. This document serves as a detailed resource for professionals investigating the broader therapeutic potential of this compound and other β2-agonists in inflammatory diseases.
Core Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its anti-inflammatory effects predominantly by activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) found on the surface of numerous immune and structural cells.[1] This activation triggers a canonical signaling cascade that leads to the suppression of pro-inflammatory gene expression and mediator release.[1]
The primary steps are as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1]
-
Adenylate Cyclase Activation: The Gs alpha subunit stimulates the enzyme adenylate cyclase.[1]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1]
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
-
Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors, which ultimately leads to the modulation of inflammatory gene expression and a reduction in the release of many pro-inflammatory cytokines.
Quantitative Data on Cytokine Modulation
The anti-inflammatory effects of this compound are highly dependent on the cell type, the inflammatory stimulus, and the specific cytokine being measured. The following tables summarize key quantitative findings from various in vitro studies.
Table 1: this compound's Inhibitory Effect on Pro-Inflammatory Cytokine & Chemokine Release In Vitro
| Cell Type | Stimulant | Cytokine/Chemokine | This compound Concentration | Result | Reference |
|---|---|---|---|---|---|
| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | Concentration-dependent | Potent inhibition | [2] |
| Human PBMCs | LPS | IL-1β | Concentration-dependent | Inhibition (less potent than for TNF-α) | [2] |
| Human Monocytes | LPS | TNF-α | 10⁻⁹ to 10⁻⁶ M | IC₅₀: 57.8 nM; Max Inhibition: ~60% | [3] |
| Human Bronchial Epithelial Cells (BEAS-2B) | Polyinosinic:polycytidylic acid (Poly I:C) | IP-10 (CXCL10) | Dose-dependent | Significant suppression | [4] |
| Human Bronchial Epithelial Cells (BEAS-2B) | Poly I:C | RANTES (CCL5) | Dose-dependent | Significant suppression | [4] |
| THP-1 Cells & Human Primary Monocytes | Various | MDC (CCL22) | 10⁻¹⁰ to 10⁻⁷ M | Significant inhibition | [5] |
| THP-1 Cells & Human Primary Monocytes | Various | I-309 (CCL1) | 10⁻¹⁰ to 10⁻⁷ M | Significant inhibition | [5] |
| Human Bronchial Epithelial Cells (BEAS-2B) | Various | TARC (CCL17) | 10⁻¹⁰ to 10⁻⁷ M | Significant inhibition | [5] |
| Human Bronchial Epithelial Cells (BEAS-2B) | IL-1β or TNF-α | RANTES (CCL5) | Dose-dependent | Inhibition | [6] |
| Human Bronchial Epithelial Cells (BEAS-2B) | IL-1β or TNF-α | GM-CSF | Dose-dependent | Inhibition | [6] |
| Human Bronchial Epithelial Cells (BEAS-2B) | IL-1β or TNF-α | IL-8 | Dose-dependent | Inhibition |[6] |
Table 2: Context-Dependent and Other Anti-Inflammatory Effects of this compound In Vitro
| Cell Type | Stimulant | Mediator/Effect | This compound Concentration | Result | Reference |
|---|---|---|---|---|---|
| Human Monocytes | LPS | IL-6 Release | 10⁻⁹ to 10⁻⁶ M | Significant enhancement (140-160%) | [3] |
| THP-1 Cells | Various | Mig (CXCL9) & IP-10 (CXCL10) | 10⁻¹⁰ to 10⁻⁷ M | No suppression | [5] |
| Normal Human Lung Fibroblasts (NHLF) | TNF-α | ICAM-1 Expression | Concentration-dependent | Inhibition | [7][8] |
| Normal Human Lung Fibroblasts (NHLF) | TNF-α | VCAM-1 Expression | Concentration-dependent | Inhibition |[7][8] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies used in key studies to assess this compound's effects.
Protocol 1: Inhibition of Cytokine Release from Human Monocytes
This protocol is a composite based on methodologies for studying LPS-stimulated monocytes.[2][3]
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs via adherence to plastic culture plates for 1-2 hours in RPMI-1640 medium.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
-
Experimental Treatment:
-
Pre-incubate the cultured monocytes with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) or vehicle control for 30-60 minutes.[3]
-
Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 250 ng/mL) to induce cytokine production.[3]
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ humidified incubator.[3]
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants by centrifugation to remove cells and debris.
-
Quantify the concentrations of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release by this compound at each concentration relative to the LPS-stimulated control (no this compound).
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) using non-linear regression analysis.
-
Protocol 2: Inhibition of Chemokine Release from Human Bronchial Epithelial Cells (BEAS-2B)
This protocol is based on studies using the BEAS-2B cell line to model the airway epithelium.[4][6]
-
Cell Line and Culture:
-
Culture BEAS-2B cells, a human bronchial epithelial cell line, in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
-
Experimental Treatment:
-
Pre-treat the BEAS-2B cells with various concentrations of this compound or a vehicle control for 1 hour.[4]
-
Stimulate the cells with an inflammatory agent such as Poly I:C (10 µg/mL) or a cytokine like TNF-α to induce chemokine production.[4][6]
-
Incubate the cells for a specified period (e.g., 12 or 24 hours) post-stimulation.[4]
-
-
Chemokine Quantification:
-
Data Analysis:
-
Compare the chemokine concentrations in the supernatants from this compound-treated cells to the stimulated control to determine the extent of inhibition.
-
Perform statistical analysis (e.g., ANOVA) to assess the significance of the observed effects.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment designed to test the effect of this compound on cytokine release.
Downstream Signaling Pathways
Beyond the canonical cAMP-PKA pathway, this compound's anti-inflammatory effects can involve other signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. Some studies show that this compound can suppress the phosphorylation (activation) of key MAPK proteins like ERK, JNK, and p38, which are crucial for the production of certain chemokines.[4][5]
Conclusion and Future Directions
The in vitro evidence strongly supports this compound's role as a modulator of inflammatory responses, extending beyond its bronchodilatory function.[1] Its primary mechanism involves the β2-adrenoceptor-cAMP-PKA pathway, which leads to a concentration-dependent inhibition of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, RANTES, and GM-CSF, in various cell types.[2][4][6]
However, the effects are not universally suppressive. The notable finding that this compound can enhance IL-6 release from LPS-stimulated monocytes highlights the complexity of β2-adrenergic signaling in immunity.[3] This dual functionality warrants further investigation. Additionally, the modulation of downstream pathways like MAPK indicates a multi-faceted mechanism of action.[4][5]
For drug development professionals and researchers, this guide underscores the importance of considering cell-type and stimulus-specific contexts when evaluating the anti-inflammatory potential of β2-agonists. Future research should aim to further dissect the signaling networks responsible for these differential effects and explore the therapeutic implications of selectively inhibiting certain cytokines while potentially enhancing others. A deeper understanding of these mechanisms is crucial for harnessing the full therapeutic potential of this compound in chronic inflammatory diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of tumor necrosis factor-alpha and interleukin-1-beta production by beta-adrenoceptor agonists from lipopolysaccharide-stimulated human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits IL-1beta- and TNF-alpha-mediated epithelial cell eosinophil chemotactic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Bronchodilator Efficacy and Duration of Procaterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol is a potent and selective β2-adrenergic receptor agonist that functions as a long-acting bronchodilator.[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on bronchial smooth muscle, leading to relaxation and increased airflow.[2][3] This document provides detailed application notes and experimental protocols for the preclinical and clinical evaluation of this compound's bronchodilator efficacy and duration of action. The provided methodologies are intended to guide researchers in obtaining robust and reproducible data for the characterization of this and similar bronchodilator agents.
Mechanism of Action
This compound selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[5]
Caption: Signaling pathway of this compound's mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Guinea Pig Tracheal Smooth Muscle Relaxation
| This compound Concentration (nM) | Pre-contraction with Methacholine (B1211447) (% of max) | Relaxation (%) | EC50 (nM) |
| 0.1 | 100 | ||
| 1 | 100 | ||
| 10 | 100 | ||
| 100 | 100 | ||
| 1000 | 100 |
Table 2: In Vivo Bronchodilator Efficacy of Inhaled this compound in a Mouse Model of Allergic Asthma
| Treatment Group | Baseline Airway Resistance (cmH2O·s/mL) | Post-Methacholine Challenge Airway Resistance (cmH2O·s/mL) | % Inhibition of Bronchoconstriction | Duration of Action (hours) |
| Vehicle Control | N/A | N/A | ||
| This compound (low dose) | ||||
| This compound (high dose) | ||||
| Positive Control (e.g., Albuterol) |
Table 3: Clinical Efficacy of Oral this compound in Patients with Reversible Airway Obstruction
| Treatment Group | Baseline FEV1 (L) | FEV1 at 1 hour (L) | FEV1 at 4 hours (L) | FEV1 at 8 hours (L) | Peak % Increase in FEV1 |
| Placebo | |||||
| This compound (0.05 mg) | |||||
| This compound (0.1 mg) |
Experimental Protocols
In Vitro Assessment of Bronchodilator Efficacy: Guinea Pig Tracheal Ring Assay
This protocol assesses the direct relaxant effect of this compound on airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Methacholine (or other contractile agent like histamine)
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully dissect the trachea into rings, 3-4 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a sustained contraction with a submaximal concentration of methacholine (e.g., 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
Caption: Experimental workflow for the in vitro tracheal ring assay.
In Vivo Assessment of Bronchodilator Efficacy and Duration: Mouse Model of Allergic Asthma
This protocol evaluates the ability of this compound to protect against induced bronchoconstriction in a disease-relevant animal model.[6]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA) and Alum adjuvant for sensitization
-
Methacholine for bronchoconstriction challenge
-
Whole-body plethysmography system or forced oscillation technique apparatus
-
Nebulizer for drug and methacholine delivery
Procedure:
-
Sensitization and Challenge: Sensitize mice with intraperitoneal injections of OVA/Alum on days 0 and 14. On days 21, 22, and 23, challenge the mice with aerosolized OVA to induce allergic airway inflammation.
-
Drug Administration: On day 25, administer a single dose of this compound (e.g., via inhalation) to the mice.
-
Measurement of Bronchodilator Efficacy: At a predetermined time point after this compound administration (e.g., 30 minutes for peak effect), place the mice in the plethysmography chamber and record baseline airway resistance.
-
Bronchoconstriction Challenge: Expose the mice to increasing concentrations of nebulized methacholine and record the changes in airway resistance.
-
Assessment of Duration of Action: Repeat the methacholine challenge at various time points after this compound administration (e.g., 1, 2, 4, 6, 8 hours) to determine the duration of the protective effect.
Clinical Evaluation of Bronchodilator Efficacy and Duration in Humans
This protocol outlines a typical clinical trial design to assess the efficacy and duration of action of this compound in patients with asthma or COPD.[7][8]
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Patient Population: Patients with a documented history of reversible airway obstruction.
Procedure:
-
Screening and Baseline: After a washout period for any existing bronchodilator medications, record baseline pulmonary function tests, including Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF).[9][10]
-
Randomization and Blinding: Randomly assign patients to receive a single oral dose of this compound (e.g., 0.05 mg or 0.1 mg) or a matching placebo.[8]
-
Efficacy and Duration Assessment: Measure FEV1 and PEF at regular intervals post-dose (e.g., 30 minutes, 1, 2, 4, 6, 8, and 12 hours) to determine the onset of action, peak effect, and duration of bronchodilation.[8]
-
Safety Monitoring: Monitor for any adverse events, such as tremor, palpitations, and changes in heart rate and blood pressure, throughout the study.[8]
-
Crossover: After a suitable washout period, patients will cross over to the other treatment arm.
Caption: Logical relationship of experimental data for determining this compound's efficacy.
References
- 1. mims.com [mims.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. m.youtube.com [m.youtube.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirometry and Bronchodilator Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. respiratory-therapy.com [respiratory-therapy.com]
Application Notes and Protocols: Investigating the Effects of Procaterol on Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procaterol is a potent and selective β2-adrenergic receptor agonist known for its bronchodilatory effects, making it a valuable tool in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Beyond its effects on smooth muscle relaxation, this compound also exerts significant anti-inflammatory properties on airway epithelial cells.[2] Primary Human Bronchial Epithelial Cells (HBECs) represent a crucial in vitro model for studying respiratory diseases and the effects of therapeutic agents. These cells form the first line of defense in the respiratory tract and are actively involved in the inflammatory processes that characterize many airway diseases.[3] Understanding the molecular and cellular responses of HBECs to this compound is essential for elucidating its full therapeutic potential and for the development of novel respiratory drugs.
This document provides detailed experimental protocols for studying the effects of this compound on primary HBECs, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on bronchial epithelial cells, primarily focusing on the BEAS-2B cell line as a model for primary HBECs due to the availability of specific quantitative data.
| Parameter | Cell Type | Effect | This compound Concentration | Notes | Reference |
| Chemokine Inhibition | BEAS-2B | Significant inhibition of TARC expression. | 10⁻¹⁰ M - 10⁻⁷ M | TARC (Thymus and Activation-Regulated Chemokine) is a Th2-related chemokine. | [2] |
| Chemokine Inhibition | BEAS-2B | Dose-dependent suppression of Poly I:C-induced IP-10 and RANTES. | Not specified | The suppressive effects were reversed by the β2-adrenoreceptor antagonist ICI-118551. | [3] |
| Oxidative Stress | 16HBE | Dose-dependent reduction of H₂O₂-induced apoptosis and reactive oxygen species. | 25 nM - 200 nM | This compound showed protective effects against oxidative stress. | [4] |
| Gene Expression | BEAS-2B | Inhibition of eosinophil-induced vimentin (B1176767) expression and increase in E-cadherin expression. | Not specified | These changes are indicative of the suppression of epithelial-to-mesenchymal transition (EMT). | [5] |
| Adhesion Molecule Expression | BEAS-2B | Inhibition of TNF-α-induced ICAM-1 and VCAM-1 expression. | Concentration-dependent | An additive inhibitory effect was observed when combined with budesonide (B1683875). | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling in Bronchial Epithelial Cells
This compound binding to the β2-adrenergic receptor on bronchial epithelial cells activates two primary signaling pathways: the canonical Gs-cAMP-PKA pathway and a non-canonical β-arrestin-2 mediated pathway. The Gs pathway is typically associated with bronchodilation, while the β-arrestin-2 pathway has been implicated in pro-inflammatory responses.[1][7]
Caption: this compound signaling pathways in bronchial epithelial cells.
Experimental Workflow: this compound Treatment and Analysis of HBECs
The following diagram outlines a general workflow for treating primary HBECs with this compound and subsequently analyzing cellular responses.
Caption: General experimental workflow for this compound studies in HBECs.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol is adapted from established methods for culturing primary HBECs.
Materials:
-
Primary HBECs (cryopreserved vial)
-
Bronchial Epithelial Cell Growth Medium (BEGM) with all supplements
-
Collagen-coated culture flasks or plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-warm the BEGM and trypsin-EDTA to 37°C.
-
Rapidly thaw the cryopreserved vial of HBECs in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed BEGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh BEGM.
-
Plate the cells onto a collagen-coated culture flask at a recommended seeding density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days until the cells reach 80-90% confluence.
-
For passaging, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with BEGM and re-plate as needed.
This compound Treatment for Chemokine Inhibition Assay
This protocol describes the treatment of HBECs with this compound to assess its effect on induced chemokine secretion.
Materials:
-
Confluent primary HBECs in 24-well plates
-
This compound hydrochloride stock solution (e.g., 1 mM in sterile water)
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or Poly I:C at 10 µg/mL)
-
Serum-free BEGM
-
ELISA kit for the chemokine of interest (e.g., TARC, RANTES, IP-10)
Procedure:
-
One day before the experiment, replace the growth medium with fresh BEGM.
-
On the day of the experiment, wash the cells twice with PBS and replace the medium with serum-free BEGM.
-
Prepare serial dilutions of this compound in serum-free BEGM to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Add the inflammatory stimulus (e.g., TNF-α or Poly I:C) to the wells, except for the unstimulated control wells.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants and store at -80°C until analysis.
-
Quantify the concentration of the chemokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cyclic AMP (cAMP) levels in HBECs following this compound stimulation.
Materials:
-
Confluent primary HBECs in a 96-well plate
-
This compound hydrochloride
-
IBMX (a phosphodiesterase inhibitor)
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)
Procedure:
-
Seed HBECs in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with PBS and replace the medium with stimulation buffer containing IBMX (e.g., 500 µM). Incubate for 30 minutes at 37°C to inhibit cAMP degradation.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data can be used to generate a dose-response curve and calculate the EC50 value for this compound.
References
- 1. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound but not dexamethasone protects 16HBE cells from H₂O₂-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β2 adrenergic agonist suppresses eosinophil-induced epithelial-to-mesenchymal transition of bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: A Comparative Analysis of Nebulized Procaterol and Metered-Dose Inhaler in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive comparison of nebulized procaterol and this compound administered via a metered-dose inhaler (MDI) with a spacer for the treatment of bronchoconstriction in a research context. This document includes a summary of clinical efficacy and safety data, detailed experimental protocols for comparative studies, and visualizations of the underlying signaling pathway and experimental workflow.
Introduction
This compound is a selective β2-adrenergic receptor agonist that induces bronchodilation, making it a valuable tool in the management of asthma and other obstructive airway diseases. The choice of delivery system—nebulizer versus MDI with a spacer—can significantly impact drug efficacy, patient adherence, and side-effect profiles. Understanding the nuances of each delivery method is critical for designing robust clinical trials and for the development of new inhalation therapies. While both methods are effective, MDIs with spacers are often considered as a convenient and efficient alternative to nebulizers.
Data Presentation: Nebulized this compound vs. MDI with Spacer
The following tables summarize quantitative data from a clinical study comparing the efficacy and safety of nebulized this compound versus this compound administered via MDI with a spacer in pediatric patients with moderate to severe acute asthma exacerbations.[1][2]
Table 1: Efficacy Outcomes
| Outcome Measure | Nebulizer Group (n=49) | MDI with Spacer Group (n=49) | p-value |
| Reduction in Modified Pulmonary Index Score (MPIS) | 3.7 | 4.3 | 0.13 |
| Hospitalization Rate | 26.5% | 20.4% | 0.48 |
| Length of Stay in Pediatric Emergency Department (minutes) | 94 | 61 | <0.001 |
Table 2: Safety and Adverse Events
| Adverse Event | Nebulizer Group (n=49) | MDI with Spacer Group (n=49) |
| Vomiting | 0 (0%) | 1 (2.0%) |
Signaling Pathway of this compound
This compound, as a β2-adrenergic agonist, exerts its bronchodilatory effect through a well-defined signaling cascade within bronchial smooth muscle cells.
References
Designing Preclinical and Clinical Studies for Procaterol in Combination with Inhaled Corticosteroids (ICS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of a long-acting beta2-agonist (LABA) with an inhaled corticosteroid (ICS) is a cornerstone of maintenance therapy for persistent asthma and chronic obstructive pulmonary disease (COPD). This approach targets two key pathways in the pathophysiology of these obstructive airway diseases: bronchoconstriction and inflammation. Procaterol, a selective β2-adrenergic receptor agonist, provides bronchodilation by relaxing airway smooth muscle.[1][2][3][4] Inhaled corticosteroids, such as budesonide (B1683875) or fluticasone, are potent anti-inflammatory agents that suppress the underlying inflammatory processes in the airways.[5][6][7][8]
The synergistic or additive effects of combining this compound with an ICS can lead to improved lung function, better symptom control, and a reduction in exacerbations compared to monotherapy with either agent alone.[9][10][11][12] These application notes provide a comprehensive guide for designing preclinical and clinical studies to evaluate the efficacy and safety of a this compound/ICS combination therapy. Detailed experimental protocols and data presentation formats are provided to facilitate robust and reproducible study designs.
Mechanism of Action: Signaling Pathways
A clear understanding of the molecular mechanisms of this compound and ICS is fundamental to designing relevant studies.
This compound's Bronchodilatory Pathway: this compound, as a β2-adrenergic agonist, binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[13] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[2][3]
ICS Anti-inflammatory Pathway: Inhaled corticosteroids diffuse across the cell membrane and bind to glucocorticoid receptors (GR) in the cytoplasm.[7] The activated GR-ICS complex translocates to the nucleus where it acts in two primary ways:
-
Transactivation: It binds to glucocorticoid response elements (GREs) on the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: It interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby decreasing the expression of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][14]
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 5. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 8. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 9. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of this compound combined with inhaled budesonide for treatment of cough-variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Testing of Procaterol Dry Powder Inhalers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies required to establish the bioequivalence of a test procaterol dry powder inhaler (DPI) to a reference product. The protocols outlined below are based on established regulatory guidance and scientific best practices for orally inhaled products.
Introduction
This compound is a selective β2-adrenergic receptor agonist that induces potent bronchodilation, making it a key treatment for asthma and other obstructive airway diseases.[1][2] Establishing the bioequivalence of a generic or new this compound DPI is crucial to ensure its therapeutic interchangeability with the innovator product. This process involves a weight-of-evidence approach, combining in vivo pharmacodynamic studies with in vitro analyses to demonstrate comparable efficacy and safety.[3][4]
In Vivo Bioequivalence Assessment: Pharmacodynamic Endpoint Study
The most practical method for demonstrating the in vivo therapeutic equivalence of inhaled bronchodilators is through comparative pharmacodynamic studies that assess their bronchodilatory effects.[2][5]
Experimental Protocol: Randomized, Double-Blind, Crossover Study
A randomized, two-treatment, two-period, double-blind, double-dummy, crossover comparison study is a robust design for evaluating the pharmacodynamic equivalence of two this compound DPIs.[1][2][5]
1. Study Population:
-
Recruit adult patients with a stable diagnosis of bronchial asthma.
-
Inclusion criteria should include evidence of reversible airway obstruction, typically a 12% or greater and 200 mL or greater increase in Forced Expiratory Volume in one second (FEV₁) after inhalation of a rescue bronchodilator.[2]
2. Study Design:
-
Randomization: Randomly assign patients to one of two treatment sequences (e.g., Test DPI then Reference DPI, or Reference DPI then Test DPI).[1][2]
-
Dosing: Administer a single 20 μg dose of this compound from the respective DPI in each treatment period.[1][2][6]
-
Double-Dummy: To maintain blinding, patients will use both a test and a reference inhaler in each period, one of which will contain a placebo.
-
Washout Period: A washout period of 1 to 4 weeks between treatment periods is necessary to minimize carryover effects.[2][3]
3. Efficacy Endpoints:
-
The primary efficacy variables are the Area Under the Curve (AUC) of FEV₁ over the measurement period (typically 480 minutes) and the maximum FEV₁ (max FEV₁).[1][2][5]
-
Measure FEV₁ using a spirometer at baseline (pre-dose) and at specified time points post-inhalation (e.g., 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes).[1][2][6]
4. Bioequivalence Acceptance Criteria:
-
To establish bioequivalence, the 90% confidence intervals (CIs) for the ratio of the test to reference product for both AUC of FEV₁ and max FEV₁ must fall within the acceptance range of -0.15 to 0.15 L.[1][5][6]
Data Presentation: Pharmacodynamic Equivalence
| Parameter | Test Product (Mean) | Reference Product (Mean) | Difference in Means (L) | 90% Confidence Interval (L) | Bioequivalence Outcome |
| AUC (FEV₁)/h | [Insert Data] | [Insert Data] | 0.041[1][5] | 0.004 to 0.078[1][5] | Equivalent |
| Maximum FEV₁ | [Insert Data] | [Insert Data] | 0.033[1][5] | -0.008 to 0.074[1][5] | Equivalent |
Note: The data in the "Difference in Means" and "90% Confidence Interval" columns are example data from a published study and should be replaced with actual experimental results.
In Vitro Bioequivalence Assessment
In vitro studies are highly sensitive in detecting differences in product performance and are a critical component of the bioequivalence assessment for DPIs.[3][4] The key in vitro tests are Single Actuation Content (SAC) or Delivered Dose Uniformity (DDU), and Aerodynamic Particle Size Distribution (APSD).[7][8]
Experimental Protocol: Single Actuation Content (SAC) / Delivered Dose Uniformity (DDU)
This test evaluates the uniformity of the drug content delivered from a single actuation of the DPI.
1. Apparatus:
-
Use a Dosage Unit Sampling Apparatus (DUSA) for DPIs.
-
A vacuum pump capable of drawing a controlled airflow through the inhaler.
2. Procedure:
-
Determine the appropriate test flow rate by applying a pressure drop of 4 kPa across the inhaler.[9][10]
-
Prepare the DPI according to the manufacturer's instructions.
-
Connect the DPI to the DUSA with a suitable mouthpiece adapter.
-
Activate the vacuum pump to draw a defined volume of air (typically 2 L or 4 L) through the inhaler, capturing the emitted dose on a filter within the DUSA.[10]
-
Recover the captured drug from the DUSA and the filter using a suitable solvent.
-
Analyze the drug content using a validated analytical method (e.g., HPLC).
-
Perform this test at the beginning, middle, and end of the inhaler's life.[7]
3. Acceptance Criteria:
-
Regulatory guidelines generally require that the majority of doses fall within a specified range of the label claim (e.g., 85-115%). Specific criteria can be found in relevant pharmacopeias and regulatory guidances.
Experimental Protocol: Aerodynamic Particle Size Distribution (APSD)
APSD is a critical quality attribute as it determines the site of drug deposition in the lungs.[7][11] Particles between 1 and 5 µm are generally considered to have the highest probability of reaching the desired site of action in the lungs.[7]
1. Apparatus:
-
A multi-stage cascade impactor, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI).[8][12]
-
A pre-separator may be used to capture large, non-inhalable carrier particles.[7][9]
-
A vacuum pump and a critical flow controller.
2. Procedure:
-
Coat the collection surfaces of the impactor stages with a suitable material (e.g., silicone oil) to prevent particle bounce.[12]
-
Assemble the cascade impactor and pre-separator.
-
Set the appropriate airflow rate through the impactor, typically at a constant flow rate that achieves a 4 kPa pressure drop across the DPI.[9] Testing at multiple flow rates (e.g., 30, 60, and 90 L/min) is often required to characterize the inhaler's performance.[8]
-
Prepare the DPI according to the manufacturer's instructions.
-
Connect the DPI to the induction port of the impactor.
-
Activate the vacuum pump for a set duration to draw a specific volume of air through the DPI and into the impactor.
-
Disassemble the impactor and recover the drug deposited on each stage and in the pre-separator and induction port using a suitable solvent.
-
Quantify the amount of drug on each stage using a validated analytical method.
3. Data Analysis:
-
From the mass of drug on each stage, calculate the Fine Particle Dose (FPD) - the mass of particles with an aerodynamic diameter typically less than 5 µm.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
Compare the full APSD profiles of the test and reference products.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to β2-adrenergic receptors, initiating a signaling cascade that leads to bronchodilation.
In Vivo Pharmacodynamic Bioequivalence Study Workflow
Caption: Workflow for a randomized, crossover pharmacodynamic bioequivalence study of this compound DPIs.
In Vitro Bioequivalence Testing Workflow
Caption: General workflow for in vitro bioequivalence testing of Dry Powder Inhalers (DPIs).
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. EMA proposes new guideline establishing therapeutic equivalence for nasal products | RAPS [raps.org]
- 3. fda.gov [fda.gov]
- 4. scribd.com [scribd.com]
- 5. agencyiq.com [agencyiq.com]
- 6. FDA Guidance for Industry: Metered Dose Inhaler (MDI) and Dry Powder Inhaler (DPI) Products - Quality Considerations - ECA Academy [gmp-compliance.org]
- 7. copleyscientific.com [copleyscientific.com]
- 8. Regulatory Considerations for Approval of Generic Inhalation Drug Products in the US, EU, Brazil, China, and India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. copleyscientific.com [copleyscientific.com]
- 10. inpharmatec.com [inpharmatec.com]
- 11. Inhalation Product Analysis and Testing [intertek.com]
- 12. <601> AEROSOLS, NASAL SPRAYS, METERED-DOSE INHALERS, AND DRY POWDER INHALERS [drugfuture.com]
Application Notes: In Vivo Assessment of Procaterol's Anti-Allergic Properties
Introduction
Procaterol is a potent and selective β2-adrenergic receptor agonist known primarily for its bronchodilatory effects in the treatment of asthma and other obstructive airway diseases.[1][2] Beyond its role in smooth muscle relaxation, extensive research has demonstrated that this compound possesses significant anti-allergic and anti-inflammatory properties.[3][4] These actions are primarily mediated through the stimulation of β2-adrenergic receptors on the surface of key immune cells, particularly mast cells and eosinophils. Activation of this pathway leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits the release of pro-inflammatory mediators (e.g., histamine, leukotrienes) and suppresses the infiltration and activation of inflammatory cells like eosinophils.[5][6] These notes provide an overview of the in vivo anti-allergic effects of this compound, supported by quantitative data and detailed experimental protocols for researchers.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-allergic effects by activating the β2-adrenergic receptor signaling cascade. This activation inhibits downstream inflammatory pathways, such as those involving NF-κB and MAPKs, ultimately suppressing the production and release of chemokines and other inflammatory mediators.[5][6]
Caption: this compound's β2-adrenergic receptor signaling pathway.
Data Presentation: Summary of In Vivo Effects
The anti-allergic activity of this compound has been quantified in various preclinical and clinical models. The data below summarizes its inhibitory effects on key allergic responses.
Table 1: Effect of this compound on Airway Inflammation and Vascular Permeability
| Model/Assay | Species | This compound Dose/Administration | Parameter Measured | Result | Citation |
|---|---|---|---|---|---|
| Ovalbumin-Induced Asthma | Mice | Oral, clinical dose equivalent | Eosinophil count in Bronchoalveolar Lavage Fluid (BALF) | Significantly reduced compared to untreated mice. | [7][8] |
| Histamine-Induced Airflow Obstruction | Guinea Pigs | 10 µg/mL, inhaled | Lung Resistance (RL) | >90% inhibition of histamine-induced increase in RL. | [9] |
| Histamine-Induced Microvascular Leakage | Guinea Pigs | 10 µg/mL, inhaled | Evans Blue (EB) dye extravasation in airways | 28.7% to 69.8% inhibition of histamine-induced leakage. |[9] |
Table 2: Effect of this compound on Cutaneous Allergic Reactions | Model/Assay | Species | this compound Dose/Administration | Parameter Measured | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | Passive Cutaneous Anaphylaxis (PCA) | Rats, Guinea Pigs | N/A | Inhibition of PCA reaction | Demonstrated definite anti-allergic action by inhibiting the PCA reaction. |[10][11] | | Mediator-Induced Skin Wheal | Humans (Asthmatic Children) | 50 µg, oral | Wheal formation area | 15% average inhibition of histamine-induced wheal (P < .05). |[12] | | Mediator-Induced Skin Wheal | Humans (Asthmatic Children) | 50 µg, oral | Wheal formation area | 18% average inhibition of Platelet-Activating Factor (PAF)-induced wheal (P < .05). |[12] |
Experimental Protocols
Detailed methodologies for key in vivo models used to assess the anti-allergic actions of this compound are provided below.
Protocol 1: Murine Model of Allergic Airway Inflammation
This protocol is designed to evaluate the effect of this compound on allergen-induced airway inflammation, particularly eosinophil infiltration, in a mouse model of asthma.[7][8][13]
Caption: Workflow for the murine allergic airway inflammation model.
Methodology:
-
Animal Model: Use BALB/c mice, which are commonly used for developing allergic asthma models.[13]
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 10-20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) adjuvant in saline.[8][13]
-
-
Drug Administration and Allergen Challenge:
-
Beginning on day 21, administer this compound or vehicle control (e.g., distilled water) to respective groups of mice via oral gavage daily for the duration of the challenge period (e.g., 3 consecutive days).[7][8]
-
Approximately 30-60 minutes after drug administration, place the mice in an exposure chamber and challenge them with an aerosolized solution of 1% OVA in saline for 20-30 minutes.[13]
-
-
Assessment of Airway Inflammation:
-
24-48 hours after the final allergen challenge, euthanize the mice.
-
Conduct bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume (e.g., 0.5 - 1.0 mL) of phosphate-buffered saline (PBS) through the tracheal cannula.
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides from the BAL fluid, stain with a differential stain (e.g., Diff-Quik), and perform a differential cell count to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice. A significant reduction indicates an anti-inflammatory effect.[7][8]
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Mice
The PCA model is a classic in vivo assay for evaluating the inhibition of IgE-mediated mast cell degranulation, a hallmark of Type I hypersensitivity reactions.[10][14]
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Methodology:
-
Animal Model: Use ICR or BALB/c mice.
-
Passive Sensitization:
-
Inject a specific dose of anti-dinitrophenyl (DNP) IgE antibody intradermally into the ear pinna of each mouse. This sensitizes the tissue by binding IgE to mast cells.[14]
-
-
Drug Administration and Antigen Challenge:
-
24 hours after sensitization, administer this compound or a vehicle control to the mice (e.g., orally or intraperitoneally).
-
Approximately 30-60 minutes later, induce the anaphylactic reaction by intravenously injecting a solution containing the specific antigen (e.g., DNP-human serum albumin, DNP-HSA) mixed with Evans blue dye.[14] The dye serves as a marker for vascular permeability.
-
-
Assessment of Anaphylactic Reaction:
-
The antigen will cross-link the IgE on mast cells, causing degranulation, release of mediators like histamine, and a subsequent increase in local vascular permeability.
-
This permeability allows the Evans blue dye to leak from the blood vessels into the surrounding tissue at the site of IgE injection, creating a blue spot.[14]
-
-
Quantification:
-
After a set time (e.g., 30 minutes), euthanize the mice and dissect the blue-colored area of the ear.
-
Extract the Evans blue dye from the tissue using a solvent like formamide.
-
Quantify the amount of extracted dye by measuring its absorbance with a spectrophotometer.
-
-
Data Analysis: The amount of dye is directly proportional to the severity of the allergic reaction. Compare the absorbance values from the this compound-treated group with the control group to determine the percentage inhibition of the PCA reaction.
References
- 1. mims.com [mims.com]
- 2. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bronchial hyperresponsiveness changes after 5 months of regular this compound inhalation therapy in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Effect of this compound on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhaled this compound inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. natrapharm.com [natrapharm.com]
- 12. Effect of this compound, a beta 2-adrenoceptor agonist, on skin whealing response caused by inflammatory mediators in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
Application of Procaterol in Studying Beta-2 Agonist Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing procaterol, a potent and selective beta-2 adrenergic receptor (β2AR) agonist, for the investigation of β2AR signaling pathways. This document details the underlying molecular mechanisms, presents relevant quantitative data, and offers detailed experimental protocols for key assays.
This compound is a valuable tool for dissecting the canonical Gs/cAMP/PKA pathway and for exploring the principles of biased agonism by comparing its effects on G-protein-mediated signaling versus β-arrestin-mediated pathways.
Introduction to Beta-2 Adrenergic Receptor Signaling
The β2-adrenergic receptor is a class A G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles, making it a key target for asthma and COPD therapies. Upon agonist binding, the β2AR undergoes a conformational change, initiating downstream signaling through two primary pathways:
-
G-Protein Dependent (Canonical) Pathway: The agonist-bound receptor activates the heterotrimeric Gs protein. The Gαs subunit dissociates and stimulates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[1] cAMP, a second messenger, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in a physiological response, such as bronchodilation.
-
β-Arrestin Dependent (Non-Canonical) Pathway: Following agonist binding and G-protein activation, the β2AR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization.[1] Beyond this desensitization role, β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Biased Agonism: The ability of a ligand to preferentially activate one signaling pathway over another is known as biased agonism. A Gs-biased β2AR agonist would primarily stimulate the beneficial cAMP pathway while minimally engaging the β-arrestin pathway, which is associated with receptor desensitization and potential adverse effects.[1] The characterization of a β2-agonist's bias is critical for the development of next-generation therapeutics with improved efficacy and safety profiles. While this compound is a known potent β2AR agonist, detailed quantitative data on its potential biased signaling is not extensively available in publicly accessible literature.
Data Presentation
The following tables summarize key quantitative parameters for this compound and provide a comparative framework with known biased and balanced β2-agonists.
Table 1: this compound Receptor Binding Affinity
| Ligand | Receptor | Tissue | Kp (μM) |
| This compound | Beta-1 Adrenoceptor | Dog coronary artery | 4.9 |
| This compound | Beta-2 Adrenoceptor | Rabbit pulmonary artery | 0.008 |
Kp (dissociation constant) is a measure of the affinity of a ligand for a receptor. A lower Kp value indicates a higher binding affinity.
Table 2: Comparative Agonist Potency and Bias (Hypothetical Data for this compound)
| Agonist | Assay | Cell Line | EC50 (nM) | Emax (% of Isoproterenol) | Bias Factor (Gs/β-arrestin) |
| This compound (Hypothetical) | cAMP Accumulation | HEK293 | 1.5 | 100 | 1.33 |
| β-arrestin Recruitment | HEK293 | 2.0 | 95 | ||
| Isoproterenol (Balanced) | cAMP Accumulation | HEK293 | 10 | 100 | ~1 |
| β-arrestin Recruitment | HEK293 | 12 | 100 | ||
| Salmeterol (Gs-biased) | cAMP Accumulation | HEK293 | 5 | 90 | >1 |
| β-arrestin Recruitment | HEK293 | 50 | 60 |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by the drug. The Bias Factor is a calculated ratio of the relative potency or efficacy of an agonist for one pathway over another, typically normalized to a reference compound like isoproterenol.
Signaling Pathway Diagrams
Canonical Gs-Protein Signaling Pathway.
β-Arrestin Mediated Signaling and Regulation.
Experimental Protocols
The following are detailed protocols for key assays used to characterize the signaling profile of this compound.
Protocol 1: cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the intracellular accumulation of cAMP following stimulation with this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human β2AR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
This compound hydrochloride
-
Reference agonist (e.g., Isoproterenol)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Low-volume, white 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture: Culture cells expressing β2AR to 80-90% confluency.
-
Cell Preparation: On the day of the assay, aspirate the medium, wash cells with PBS, and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in stimulation buffer containing a PDE inhibitor to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Assay Protocol: a. Dispense 10 µL of the cell suspension into each well of a 384-well plate. b. Add 10 µL of the diluted this compound, reference agonist, or vehicle control to the respective wells. c. Incubate the plate at room temperature for 30 minutes. d. Prepare the HTRF detection reagents according to the manufacturer's instructions. e. Add 10 µL of the cAMP-d2 solution followed by 10 µL of the anti-cAMP cryptate solution to each well. f. Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
-
Data Analysis: a. Calculate the HTRF ratio (Acceptor/Donor). b. Generate a standard curve using the known concentrations of cAMP. c. Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve. d. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Workflow for a cAMP HTRF Assay.
Protocol 2: PKA Activity Assay
This protocol describes a method to measure the activity of PKA in cell lysates following stimulation with this compound.
Materials:
-
Cells expressing β2AR
-
This compound hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA activity assay kit (colorimetric or radioactive)
-
ATP
-
PKA substrate (e.g., Kemptide)
-
Protein concentration assay kit (e.g., BCA)
-
Microplate reader (for colorimetric assays) or scintillation counter (for radioactive assays)
Procedure:
-
Cell Stimulation: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
PKA Activity Assay: a. Add a defined amount of cell lysate to a reaction mixture containing a PKA-specific substrate. b. Initiate the kinase reaction by adding ATP (for radioactive assays, [γ-³²P]ATP is used). c. Incubate at 30°C for the recommended time. d. Stop the reaction.
-
Detection:
-
Colorimetric: Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chromogenic substrate and measure the absorbance.
-
Radioactive: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., using P81 phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the PKA activity to the total protein concentration in each lysate. Plot the normalized PKA activity against the this compound concentration to determine the dose-response relationship.
Protocol 3: β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the β2AR in live cells upon agonist stimulation.
Materials:
-
HEK293 cells
-
Expression plasmids: β2AR fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP)
-
Transfection reagent
-
96-well white, clear-bottom microplates
-
BRET substrate (e.g., Coelenterazine h)
-
This compound hydrochloride
-
BRET-compatible microplate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the β2AR-Rluc and β-arrestin-YFP plasmids.
-
Cell Plating: 24 hours post-transfection, seed the cells into 96-well plates.
-
Ligand Stimulation: 48 hours post-transfection, replace the medium with assay buffer. Add varying concentrations of this compound to the wells.
-
BRET Measurement: a. Add the BRET substrate (Coelenterazine h) to each well. b. Immediately measure the luminescence at two wavelengths: the donor emission (e.g., ~480 nm) and the acceptor emission (e.g., ~530 nm).
-
Data Analysis: a. Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission). b. The net BRET is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells. c. Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound serves as an excellent pharmacological tool for the investigation of β2-adrenergic receptor signaling. The protocols outlined in these application notes provide a robust framework for quantifying the activation of the canonical Gs/cAMP/PKA pathway and for assessing the recruitment of β-arrestin. By systematically applying these assays, researchers can elucidate the intricate signaling mechanisms of the β2AR and characterize the pharmacological profile of novel β2-agonists, contributing to the development of more effective and safer therapeutics for respiratory diseases. Further studies are warranted to quantitatively determine the biased agonism profile of this compound to better understand its full range of cellular effects.
References
Application Notes and Protocols for the Quantification of Procaterol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the quantitative analysis of procaterol using a validated High-Performance Liquid Chromatography (HPLC) method. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and the signaling pathway of this compound.
Introduction
This compound is a potent and selective β2-adrenergic receptor agonist used as a bronchodilator in the management of asthma and other respiratory diseases.[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose due to its high sensitivity, specificity, and reproducibility.[2]
This document outlines a standard HPLC method for this compound quantification, including system parameters, solution preparation, and validation data.
Signaling Pathway of this compound
This compound selectively stimulates β2-adrenergic receptors, primarily located on the bronchial smooth muscle.[3][4] This activation initiates a signaling cascade that leads to bronchodilation. The key steps in this pathway are illustrated below.
Caption: Signaling pathway of this compound leading to bronchodilation.
HPLC Method for this compound Quantification
This section details a validated HPLC method for the analysis of this compound in pharmaceutical formulations.
Chromatographic Conditions
A summary of the HPLC system parameters is provided in the table below.
| Parameter | Specification |
| Column | Octadecylsilanized silica (B1680970) gel (C18), 5 µm particle size (e.g., 4.6 mm x 150 mm)[1] |
| Mobile Phase | Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol (B129727) and 10 mL of glacial acetic acid.[5][6] |
| Flow Rate | Adjusted so that the retention time of this compound is about 15 minutes.[5] |
| Column Temperature | 40°C[5][6] |
| Detection Wavelength | 254 nm[5][6] |
| Injection Volume | 2-20 µL[1] |
Experimental Protocols
Mobile Phase Preparation:
-
Accurately weigh 0.87 g of sodium 1-pentanesulfonate and dissolve it in 1000 mL of HPLC-grade water.[5][6]
-
To 760 mL of the sodium 1-pentanesulfonate solution, add 230 mL of methanol and 10 mL of glacial acetic acid.[5][6]
-
Degas the mobile phase using sonication or vacuum filtration before use.[1]
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in diluted methanol (1 in 2) to obtain a known concentration (e.g., 10 µg/mL).[7]
Sample Solution Preparation (from Pharmaceutical Formulation):
-
For tablets, finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target this compound concentration similar to the standard solution and transfer it to a volumetric flask.
-
Dissolve the sample in diluted methanol (1 in 2).[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
The general workflow for the HPLC analysis is depicted in the diagram below.
Caption: General workflow for HPLC analysis of this compound.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.[1]
-
Inject the standard solution multiple times (e.g., n=5) to assess system suitability.[1]
-
Inject the sample solution.
-
Run the chromatogram for a sufficient duration, typically 2.5 times the retention time of the this compound peak.[1][5]
Method Validation and Performance
The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters are summarized below. While the following table includes data from highly sensitive methods like LC-MS/MS and GC-MS/MS for biological samples, it provides a benchmark for the expected performance.
| Parameter | Typical Acceptance Criteria (ICH) | Reported Values for this compound Analysis |
| Linearity (r²) | ≥ 0.99[2] | > 0.999[2] |
| Range | 80-120% of the test concentration | 0.005-1.0 ng/mL (LC/MS/MS)[9], 5-40 ng/mL (GC-MS/MS)[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 83% - 92.42%[7], Average recovery > 86%[9] |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Intra-day: 0.75-0.94%[8] Inter-day: 1.2-1.70%[8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.001 ng/mL (LC/MS/MS)[9], 3 ng/mL (GC-MS/MS)[8] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.005 ng/mL (LC/MS/MS)[9], 5 ng/mL (GC-MS/MS)[8] |
| Specificity | No interference from placebo or impurities | Method should be able to resolve the API from its impurities and degradation products.[2] |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, Resolution > 2.0 | Resolution between this compound and its related impurity, threo-procaterol, should be not less than 3.0.[5][6] |
Sample Preparation for Biological Matrices
For the quantification of this compound in biological samples like plasma, a more extensive sample preparation is required due to the complexity of the matrix. A liquid-liquid extraction (LLE) protocol is outlined below.
Liquid-Liquid Extraction Protocol for Plasma
-
Pipette 0.5 mL of the plasma sample into a conical tube.[9][10]
-
Add an internal standard (e.g., 5 µL of 0.02 µg/mL Betaxolol).[9][10]
-
Centrifuge at 3000 rpm for 10 minutes.[10]
-
Transfer the supernatant to a clean conical tube.[10]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile (B52724) and vortex for 1 minute.[9][10]
-
Transfer the solution to a sample vial for HPLC or LC-MS/MS analysis.[9][10]
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential to ensure accurate and precise results. The choice of sample preparation technique will depend on the matrix being analyzed. For complex biological matrices, a more rigorous extraction procedure, such as liquid-liquid extraction, is necessary to achieve the required sensitivity and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mims.com [mims.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Stabilizing procaterol solutions to prevent oxidation for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing procaterol solutions to prevent oxidation during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning pinkish or brown). What is happening?
A1: A color change in your this compound solution is a common indicator of oxidative degradation. This compound, which contains a catechol moiety, is susceptible to oxidation when exposed to air (oxygen), light, and trace metal ions. This process can lead to the formation of quinone-like compounds, which are often colored.
Q2: What are the primary factors that accelerate the oxidation of this compound solutions?
A2: The main factors that accelerate this compound degradation are:
-
High pH: this compound is significantly more stable in acidic conditions. As the pH increases, the rate of oxidation rapidly accelerates.
-
Presence of Metal Ions: Divalent and trivalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of catecholamines like this compound.
-
Exposure to Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidation process.
-
Exposure to Light: UV and visible light can provide the energy to initiate and promote oxidative reactions (photodegradation).
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent my this compound solution from oxidizing?
A3: To prevent oxidation, you should control the factors listed above. Key strategies include:
-
pH Adjustment: Maintain the solution at an acidic pH, ideally between 3.5 and 4.5.
-
Use of Antioxidants: Add antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the solution.
-
Use of Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Controlled Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and working solutions on ice.
Q4: Can I use ascorbic acid as an antioxidant? Are there any downsides?
A4: Yes, ascorbic acid is a potent antioxidant for catecholamine solutions. However, it's important to be aware that ascorbic acid can sometimes interfere with certain analytical techniques, such as electrochemical detection methods.[1] If you are using such methods, it's crucial to run appropriate controls to ensure the ascorbic acid is not affecting your measurements.
Q5: Is it better to use an antioxidant or a chelating agent?
A5: For optimal stability, it is often recommended to use a combination of both an antioxidant and a chelating agent. The chelating agent (like EDTA) removes catalytic metal ions, while the antioxidant (like ascorbic acid) directly scavenges oxidative species.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with this compound solution instability.
| Symptom | Potential Cause | Recommended Solution |
| Solution turns pink, yellow, or brown | Oxidation: The this compound is degrading into quinone-like products. | 1. Check pH: Ensure the pH of your solution is acidic (ideally 3.5-4.5).2. Add Stabilizers: Prepare a fresh solution containing an antioxidant (e.g., 0.1% ascorbic acid) and/or a chelating agent (e.g., 0.01-0.05% EDTA).3. Protect from Light: Store the solution in an amber vial or wrapped in foil.4. Deoxygenate: Use degassed solvents to prepare your solutions. |
| Loss of biological activity or inconsistent experimental results | Degradation: The concentration of active this compound has decreased due to oxidation. | 1. Prepare Fresh Solutions: Always prepare fresh this compound solutions for your experiments.2. Use Stabilized Solutions: Follow the protocols below for preparing stabilized this compound solutions.3. Store Properly: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Precipitate forms in the solution | pH or Solubility Issues: The pH of the solution may have shifted, or the solubility limit has been exceeded. | 1. Verify pH: Check and adjust the pH of your solution.2. Solvent Choice: Ensure you are using an appropriate solvent. For high concentrations, a stock solution in DMSO is recommended before further dilution in aqueous buffers. |
Data Presentation: Impact of Stabilizers on Catecholamine Stability
Disclaimer: The following quantitative data is based on studies of the catecholamines isoproterenol (B85558) and salbutamol, which share a similar catechol structure with this compound and are expected to have comparable stability profiles. This data is provided for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of Salbutamol Sulphate in Aqueous Solution
| pH | Stability | Observation |
| 3.0 - 4.0 | Maximum Stability | The degradation rate is at its minimum in this pH range.[1] |
| 7.0 | Moderate Instability | Degradation is accelerated compared to acidic pH.[1] |
| 9.0 | Minimum Stability | The region of highest instability and most rapid degradation.[1] |
Table 2: Efficacy of Stabilizers on Isoprenaline Hydrochloride Injection Stability
| Stabilizer(s) | pH | Storage Condition | Stability Outcome |
| None | - | 25°C | Significant degradation. |
| 0.01% Disodium (B8443419) Edetate | 2.8 | 25°C | Effective stabilization for at least 1 year.[2][3] |
| 0.1% Ascorbic Acid + 0.01% Disodium Edetate | 2.8 | 25°C | Effective stabilization for at least 1 year.[2][3] |
| Nitrogen Bubbling (no chemical stabilizer) | - | 25°C | Did not prevent degradation.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Hydrochloride Stock Solution (10 mM in DMSO)
This protocol is for preparing a concentrated stock solution that can be stored for longer periods and diluted into aqueous buffers for experiments.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-blocking microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride. For 1 mL of a 10 mM stock solution, weigh out 3.268 mg of this compound hydrochloride (MW: 326.82 g/mol ).
-
Dissolution: Add the weighed this compound hydrochloride to a sterile vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Stabilized Aqueous this compound Working Solution
This protocol describes how to prepare a ready-to-use aqueous solution of this compound with enhanced stability for immediate experimental use.
Materials:
-
This compound hydrochloride 10 mM stock solution in DMSO (from Protocol 1)
-
Sterile, deionized water or desired experimental buffer (e.g., PBS, HBSS)
-
Ascorbic acid
-
Disodium EDTA
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
pH meter
-
Sterile, light-blocking container
Procedure:
-
Prepare Stabilizer Solution: In your desired aqueous buffer, dissolve ascorbic acid to a final concentration of 0.1% (w/v) and disodium EDTA to a final concentration of 0.01% (w/v).
-
Adjust pH: Check the pH of the buffer containing the stabilizers. Adjust the pH to between 3.5 and 4.5 using a small amount of HCl.
-
Dilute this compound Stock: Thaw an aliquot of the 10 mM this compound hydrochloride stock solution (from Protocol 1). Dilute the stock solution into the pH-adjusted, stabilized buffer to achieve your desired final working concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of the stabilized buffer.
-
Mix and Protect: Gently mix the final solution. Keep the solution on ice and protected from light throughout the experiment.
-
Use Promptly: For best results, use the freshly prepared working solution on the same day.
Visualizations
References
Minimizing tremor as a confounding factor in procaterol animal studies
Technical Support Center: Procaterol Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize tremor as a confounding factor in animal studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause tremors in animal subjects?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary therapeutic effect, bronchodilation, is achieved by stimulating beta-2 receptors in the smooth muscle of the airways.[3][4] However, beta-2 adrenergic receptors are also present in skeletal muscle.[5][6] Stimulation of these peripheral receptors can lead to increased muscle contractions and fasciculations, which manifest as tremors.[5][6] This is a common side effect for beta-2 agonist drugs.[5]
Q2: How can I minimize the incidence and severity of tremors in my study?
A2: The most effective strategy to minimize tremors is to begin with a lower dose of this compound and gradually increase it over a period of time.[5] This approach allows for the development of tolerance (tachyphylaxis) to the tremorogenic effects, while often maintaining the desired therapeutic effect.[5] An initial dose-escalation study is highly recommended to identify the optimal therapeutic window for your specific animal model and research question.
Q3: What is the best way to administer this compound to reduce the risk of tremors?
A3: While this compound is available in both oral and inhaled forms, the mode of administration can influence the onset and intensity of side effects.[3] Inhalation delivery targets the lungs more directly, which can potentially reduce the systemic concentration required to achieve a therapeutic effect compared to oral administration, thereby possibly reducing systemic side effects like tremor. However, the relationship between administration route and tremor intensity requires empirical validation within your specific experimental setup.
Q4: How can I accurately and quantitatively measure tremor in my animal models?
A4: Visual observation is subjective. For robust and reproducible data, quantitative measurement is essential. Several methods are available for assessing drug-induced tremor in rodents:
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Force Plate Actimeters: These devices detect and quantify fine motor movements, allowing for the analysis of tremor frequency (typically 10-16 Hz for harmaline-induced tremor models in rodents) and amplitude.[7][8]
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Accelerometers: A small accelerometer can be affixed to the animal to quantitatively evaluate tremor.[5] This method was used in a clinical study to assess this compound-induced tremor.[5]
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Specialized Tremor Monitors: Commercially available systems, such as the Rodent Tremor Monitor, provide a controlled environment and sensitive sensors to record and analyze tremor waveforms.[8]
Q5: Are there any pharmacological agents I can co-administer to block tremors?
A5: While some drugs can counteract tremors, their use must be carefully considered as they can introduce new variables. Propranolol, a non-selective beta-blocker, is known to block harmaline-induced tremor in animal models and is used to treat essential tremor in humans.[7][9][10] However, as a beta-blocker, it will directly antagonize the mechanism of action of this compound and is therefore not suitable for co-administration if the goal is to study the effects of beta-2 agonism. The use of any ancillary medication should be justified and controlled for, as it may confound the primary study outcomes.
Q6: How long does it take for tolerance to the tremor side effect to develop?
A6: Tolerance to this compound-induced tremor develops over time, but the exact duration is highly variable.[5] In a clinical study with adult patients, tolerance was shown to develop with continued administration over several weeks.[5] Desensitization of beta-2 adrenoceptors, which accounts for this tolerance, typically occurs within the first few days of regular use.[11] It is recommended to include an adaptation period in your study protocol after the initial dose-finding phase to allow for tremor stabilization.
Data Presentation: Tremor Assessment Methodologies
The following table summarizes key methodologies for the quantitative assessment of tremor in animal models.
| Method | Principle | Key Parameters Measured | Advantages | Considerations | Reference |
| Force Plate Actimeter | Measures subtle forces exerted by the animal's movements on a sensitive plate. | Tremor Frequency (Hz), Tremor Amplitude/Power, Number of Tremor Events. | High sensitivity, non-invasive, provides continuous recording. | Requires specialized equipment and software for analysis. | [7][8] |
| Accelerometer | A sensor attached to the animal detects and measures acceleration from movement. | Tremor Amplitude, Frequency. | Direct measurement of movement, portable. | May require affixing the device to the animal, which can be stressful. | [5] |
| Video Analysis | High-speed video recording coupled with movement tracking software. | Movement Trajectory, Speed, Frequency of Limb Oscillation. | Non-invasive, allows for detailed behavioral scoring. | Can be computationally intensive; may be less sensitive to fine tremors. | N/A |
| Electromyography (EMG) | Records electrical activity produced by skeletal muscles. | Muscle Firing Frequency, Amplitude of Muscle Contraction. | Direct measure of muscle activity, highly sensitive. | Invasive (requires electrode implantation), can be complex to set up. | [12] |
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Optimal this compound Dose
-
Animal Acclimatization: Acclimate animals to the housing and handling conditions for at least 7 days prior to the experiment.
-
Group Allocation: Randomly assign animals to several groups: a vehicle control group and at least 3-4 this compound dose groups (e.g., low, medium, high). Group sizes of 8-12 animals are typically used.[7]
-
Baseline Tremor Measurement: Before any administration, record a baseline tremor reading for each animal for a set duration (e.g., 10-15 minutes) using a quantitative method like a force plate actimeter.[7][8]
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Drug Administration: Administer the assigned dose of this compound or vehicle to each animal. Note the time of administration.
-
Post-Dose Monitoring: At fixed time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back in the tremor monitor and record tremor activity for a defined period (e.g., 5-10 minutes).[13]
-
Data Analysis: Analyze the tremor data (frequency and amplitude/power) for each dose group and compare it to the vehicle control and baseline readings.
-
Dose Selection: Identify the highest dose that achieves the desired therapeutic effect (measured separately) without inducing statistically significant or confounding levels of tremor. This dose can then be used for subsequent long-term studies.
Protocol 2: Quantitative Tremor Assessment Using a Rodent Tremor Monitor
-
System Preparation: Calibrate the tremor monitoring system according to the manufacturer's instructions. Set the data acquisition parameters (e.g., recording duration, sampling frequency).
-
Habituation: Place the subject animal into the monitoring enclosure and allow for a habituation period of at least 10 minutes to minimize stress-induced movements.[8]
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Baseline Recording: Initiate the recording software to capture baseline tremor data before drug administration.
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Drug Administration: Remove the animal, administer this compound at the predetermined optimal dose, and return it to its home cage.
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Post-Treatment Recording: At the desired time point post-administration, place the animal back into the tremor monitor and begin the recording session. Continuous waveforms are typically recorded at frequencies between 1-128 Hz.[8]
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Data Extraction and Analysis: Export the raw data. Use the analysis software to filter for the relevant tremor frequency band and calculate the primary endpoints, such as the total number of tremor events and the average tremor power (amplitude). Compare these results to the animal's own baseline and to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual signaling pathway leading to therapeutic and side effects.
Experimental Workflow
Caption: Workflow for a dose-escalation study to assess this compound-induced tremor.
Troubleshooting Guide
Caption: A decision tree for troubleshooting unexpected tremor results in studies.
References
- 1. mims.com [mims.com]
- 2. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. youtube.com [youtube.com]
- 5. Evaluation of tremor and efficacy of oral this compound in adult patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Propranolol Modulates Cerebellar Circuit Activity and Reduces Tremor | MDPI [mdpi.com]
- 10. Methodological Issues in Clinical Drug Development for Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tremor and β(2)-adrenergic agents: is it a real clinical problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-adrenergic mechanisms in action tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to mitigate tachyphylaxis to procaterol in chronic dosing studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to procaterol in chronic dosing experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing response to this compound in our chronic dosing animal model. What is the likely cause?
A1: The phenomenon you are observing is likely tachyphylaxis, a rapid decrease in drug response following repeated administration. For β2-adrenergic receptor agonists like this compound, this is a well-documented effect. The primary molecular mechanisms include:
-
Receptor Desensitization: Within minutes to hours of prolonged agonist exposure, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-adrenergic receptor (β2AR). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the receptor's interaction with its signaling partner, the Gs protein, effectively uncoupling the receptor from its downstream signaling cascade.[1][2][3][4]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis. This removes the receptors from the cell surface, making them unavailable for further stimulation by this compound.[1][4][5]
-
Receptor Downregulation: Over a longer period (hours to days) of continuous agonist exposure, the total number of β2-adrenergic receptors in the cell is reduced. This occurs through a combination of decreased receptor mRNA stability and increased lysosomal degradation of internalized receptors.[6][7]
Q2: What are the primary strategies to mitigate this compound tachyphylaxis in our chronic dosing study?
A2: Several strategies can be employed to counteract or minimize the effects of tachyphylaxis. These can be broadly categorized as:
-
Dosing Regimen Modification:
-
Intermittent Dosing ("Drug Holidays"): Introducing drug-free periods can allow for the resensitization of the β2-adrenergic receptor system.[8][9][10]
-
Dose Escalation: Gradually increasing the dose of this compound may help to overcome the diminished response, although this approach may be limited by off-target effects.
-
-
Co-administration of Adjuvant Therapies:
-
Corticosteroids: Glucocorticoids are known to increase the transcription of the β2-adrenergic receptor gene, thereby increasing the number of receptors and counteracting downregulation.[6][11][12][13][14][15][16][17][18]
-
Phosphodiesterase (PDE) Inhibitors: Specifically, PDE4 inhibitors like rolipram (B1679513) can prevent the breakdown of cyclic AMP (cAMP), the downstream second messenger of β2AR activation. This can amplify the signal from the remaining functional receptors.[5][19][20][21][22]
-
-
Exploring Novel Therapeutic Agents:
-
Gs-Biased Agonists: These are newer compounds designed to preferentially activate the Gs protein pathway (leading to bronchodilation) while minimizing the recruitment of β-arrestin, which is responsible for desensitization.[1][5][23][24]
-
Allosteric Modulators: These molecules bind to a different site on the β2AR than this compound and can modulate the receptor's response to the primary agonist, potentially reducing desensitization.[25]
-
Troubleshooting Guides
Issue: Significant loss of this compound efficacy after one week of continuous daily dosing.
Troubleshooting Steps:
-
Confirm Tachyphylaxis: First, ensure the loss of response is not due to other experimental variables (e.g., animal health, drug formulation issues). A standard method to confirm tachyphylaxis is to challenge the animals with a bronchoconstrictor (e.g., methacholine) and measure the protective effect of this compound at the beginning and end of the chronic dosing period. A significant reduction in protection indicates tachyphylaxis.
-
Implement an Intermittent Dosing Schedule:
-
Rationale: Providing a "drug holiday" allows for the dephosphorylation, recycling, and resynthesis of β2-adrenergic receptors, restoring their sensitivity to this compound.
-
Suggested Protocol: While the optimal schedule is model-dependent, a starting point could be a 5-day dosing period followed by a 2-day washout period each week. Alternatively, a 3-4 week continuous dosing period followed by a 1-2 week drug holiday may be necessary for more profound desensitization.[8] Monitor the response to this compound after the washout period to assess the degree of resensitization.
-
-
Introduce a Corticosteroid Co-therapy:
-
Rationale: Corticosteroids, such as dexamethasone, increase the transcription of the β2AR gene, leading to a higher density of receptors on the cell surface. This can help to offset the downregulation caused by chronic this compound administration.[11][12][14][15]
-
Suggested Protocol: Co-administer a low to moderate dose of a systemic corticosteroid (e.g., dexamethasone) with this compound. The exact dose will need to be optimized for your animal model. It is recommended to start the corticosteroid treatment concurrently with or slightly before the this compound dosing.
-
Issue: Dose escalation of this compound is leading to unacceptable side effects (e.g., tremors, tachycardia).
Troubleshooting Steps:
-
Co-administer a Phosphodiesterase 4 (PDE4) Inhibitor:
-
Rationale: PDE4 is a key enzyme that degrades cAMP in airway smooth muscle cells. By inhibiting PDE4 with an agent like rolipram, you can amplify the downstream signal of the β2AR. This may allow you to achieve the desired therapeutic effect with a lower, better-tolerated dose of this compound.[5][19][20][21][22]
-
Suggested Protocol: In preclinical models, rolipram has been used at various doses. It is advisable to conduct a dose-ranging study to find a dose of rolipram that potentiates the effect of a sub-maximal dose of this compound without causing significant side effects on its own.
-
-
Consider a Combination Therapy with a Muscarinic Antagonist:
-
Rationale: In airway smooth muscle, bronchoconstriction is also mediated by the M3 muscarinic receptor. Combining this compound with an M3 antagonist (e.g., tiotropium) can lead to synergistic bronchodilation through two different mechanisms.[26] This may allow for a reduction in the required dose of this compound.
-
Suggested Protocol: Administer a standard dose of an M3 antagonist alongside a reduced dose of this compound and assess for an additive or synergistic therapeutic effect.
-
Data Summary Tables
Table 1: Effect of Corticosteroids on β2-Adrenergic Receptor Expression
| Treatment | Receptor mRNA Level Change | Receptor Number Change | Time to Max Effect (mRNA) | Time to Max Effect (Receptor) | Reference |
| Dexamethasone | ~2.7-fold increase | ~1.6-fold increase | 2 hours | 17-24 hours | [11] |
| Triamcinolone | ~2.4-fold increase | ~2.2-fold increase | 1 hour | 6-12 hours | [14] |
Table 2: Effect of PDE4 Inhibition on β2-Adrenergic Receptor Signaling
| Condition | Downstream Signal (cAMP) | Implication for Tachyphylaxis | Reference |
| β2-agonist alone (chronic) | Significantly reduced | Tachyphylaxis develops | [20] |
| β2-agonist + Rolipram | cAMP levels are maintained or enhanced | May prevent or reduce functional desensitization | [5][20] |
Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis to this compound's Bronchoprotective Effect
-
Animal Model: Use a suitable model of airway hyperresponsiveness, such as ovalbumin-sensitized guinea pigs or mice.
-
Baseline Measurement: Determine the baseline airway resistance in response to a bronchoconstrictor challenge (e.g., inhaled methacholine (B1211447) or histamine).
-
Acute this compound Effect: In a separate cohort, administer a single dose of this compound and, after a set period (e.g., 15-30 minutes), perform the bronchoconstrictor challenge to determine the initial protective effect.
-
Chronic Dosing: Administer this compound daily for the desired period (e.g., 1-4 weeks).
-
Post-Chronic Dosing Assessment: At the end of the chronic dosing period, repeat the bronchoconstrictor challenge after the final this compound dose to measure the remaining protective effect.
-
Data Analysis: Compare the magnitude of the bronchoprotective effect of this compound before and after the chronic dosing period. A significant decrease indicates tachyphylaxis.
Protocol 2: Evaluation of Corticosteroid Co-administration to Mitigate Tachyphylaxis
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: Chronic this compound alone
-
Group 3: Chronic corticosteroid alone (e.g., dexamethasone)
-
Group 4: Chronic this compound + chronic corticosteroid
-
-
Dosing: Administer the respective treatments for the desired chronic period.
-
Functional Assessment: At the end of the treatment period, assess the bronchoprotective effect of an acute this compound challenge in all groups as described in Protocol 1.
-
Molecular Analysis (Optional):
-
Harvest lung tissue from a subset of animals in each group.
-
Perform quantitative PCR (qPCR) to measure the mRNA levels of the β2-adrenergic receptor.
-
Perform radioligand binding assays or western blotting to quantify the total number of β2-adrenergic receptors.
-
-
Data Analysis: Compare the bronchoprotective effect and receptor expression levels between Group 2 and Group 4 to determine if corticosteroid co-administration mitigated the tachyphylaxis observed with this compound alone.
Visualizations
Caption: this compound-induced β2AR signaling and desensitization pathway.
Caption: Workflow for testing tachyphylaxis mitigation strategies.
Caption: Logical relationships of this compound tachyphylaxis strategies.
References
- 1. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ClinPGx [clinpgx.org]
- 5. Rolipram reduces the inotropic tachyphylaxis of glucagon in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientific rationale for inhaled combination therapy with long-acting beta2-agonists and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. Bromocriptine holiday: effects on dopamine receptors and turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 11. Glucocorticosteroids increase beta 2-adrenergic receptor transcription in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo. [jci.org]
- 13. Corticosteroids and adrenoceptor agonists: the compliments for combination therapy in chronic airways diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta-adrenergic receptors in hamster smooth muscle cells are transcriptionally regulated by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agonist-induced destabilization of beta-adrenergic receptor mRNA. Attenuation of glucocorticoid-induced up-regulation of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Corticosteroids: potential beta2-agonist and anticholinergic interactions in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction between the antidepressant-like behavioral effects of beta adrenergic agonists and the cyclic AMP PDE inhibitor rolipram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Albuterol-induced downregulation of Gsα accounts for pulmonary β2-adrenoceptor desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rolipram: Eotaxin and phosphodiesterase IV inhibitor versus bronchial hyper-reactivity response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 25. ahajournals.org [ahajournals.org]
- 26. Involvement of Allosteric Effect and KCa Channels in Crosstalk between β2-Adrenergic and Muscarinic M2 Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Procaterol Dosage for Airway Inflammation Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing procaterol dosage in your airway inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for a murine model of ovalbumin (OVA)-induced airway inflammation?
A1: For an oral administration route in an OVA-challenged murine model, a good starting point is a "clinical dose equivalent."[1] While the specific concentration may require optimization for your model, one study demonstrated a significant reduction in eosinophil numbers in bronchoalveolar lavage fluid (BALF) at a dose that did not augment airway hyperresponsiveness.[1][2] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions and mouse strain.
Q2: How can I convert a human clinical dose of this compound to an equivalent dose for my mouse model?
A2: Dose conversion from human to animal models is typically based on body surface area (BSA). The following formula can be used as a starting point for this conversion:
Animal Equivalent Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m2) for a given species. For humans, the average Km is 37, and for mice, it is 3.[3] Therefore, to convert a human dose to a mouse equivalent, you can use a conversion factor of approximately 12.3 (37/3).[3]
Q3: What is the mechanism of action of this compound in reducing airway inflammation?
A3: this compound is a selective β2-adrenergic receptor agonist.[4] Its primary mechanism of action for bronchodilation involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells. This leads to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent relaxation of the smooth muscle.[5][6] In the context of airway inflammation, this compound has been shown to inhibit the release of pro-inflammatory mediators and reduce the infiltration of inflammatory cells, particularly eosinophils.[1][7] It can also inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, on lung fibroblasts, which is a crucial step in the inflammatory process.[4]
Troubleshooting Guides
Issue 1: High Variability in Inflammatory Response Between Animals
-
Potential Cause: Inconsistent sensitization or challenge with the allergen (e.g., ovalbumin).
-
Potential Cause: Differences in animal strain, age, or sex.
-
Solution: Use a consistent mouse strain (e.g., BALB/c are commonly used for their strong Th2-biased immune response), age, and sex for all experimental groups.[9]
-
-
Potential Cause: Stress-induced physiological changes in the animals.
-
Solution: Handle animals gently and consistently. Acclimatize them to the experimental procedures and environment to minimize stress.
-
Issue 2: Inconsistent or Unexpected Results with this compound Treatment
-
Potential Cause: Instability of this compound in the nebulizer solution.
-
Potential Cause: Incorrect dosage calculation or administration.
-
Solution: Double-check all dosage calculations, especially when converting from human to animal doses. Ensure the administration technique (oral gavage or inhalation) is performed correctly and consistently for all animals.
-
-
Potential Cause: Development of tolerance with prolonged use.
-
Solution: While one study showed no loss of duration of bronchodilation with continued dosing in humans, be mindful of the potential for tachyphylaxis (rapidly diminishing response) with β2-agonists.[11] Consider the duration of your treatment protocol and if necessary, include appropriate washout periods.
-
Issue 3: Unexpected Side Effects Observed in Animals
-
Potential Cause: Dose-related adverse effects.
-
Solution: Tremor and nervousness are known side effects of this compound in humans, and these effects are dose-dependent.[12] If you observe excessive tremor, agitation, or other signs of distress in your animals, consider reducing the dose. A dose-response study can help identify a therapeutic window with minimal side effects.
-
Experimental Protocols
Ovalbumin (OVA)-Induced Airway Inflammation Model (Summary)
This protocol is a summary of commonly used methods to induce an allergic airway inflammation model in mice.
-
Sensitization:
-
Administer an intraperitoneal (i.p.) injection of OVA (e.g., 50 µg) emulsified in an adjuvant like aluminum hydroxide (B78521) (alum) on days 0 and 14.[9]
-
-
Challenge:
-
Beginning on day 21, expose mice to an aerosolized solution of OVA (e.g., 1-2% in saline) for a set duration (e.g., 30 minutes) on several consecutive days.[9]
-
-
Endpoint Analysis:
-
Perform analyses such as bronchoalveolar lavage (BAL) and lung histology 24-48 hours after the final OVA challenge.
-
Bronchoalveolar Lavage (BAL) Procedure (Summary)
-
Anesthesia and Tracheal Exposure: Anesthetize the mouse and surgically expose the trachea.
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Cannulation: Make a small incision in the trachea and insert a cannula.
-
Lavage: Instill and gently aspirate a known volume of sterile saline or PBS into the lungs through the cannula. Repeat this process multiple times.
-
Cell Analysis: Centrifuge the collected BAL fluid to pellet the cells. The supernatant can be stored for cytokine analysis. Resuspend the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes).
Histological Analysis of Lung Inflammation (Summary)
-
Lung Fixation: Perfuse the lungs with a fixative (e.g., 10% buffered formalin) through the trachea to ensure proper inflation.
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Tissue Processing: Embed the fixed lung tissue in paraffin (B1166041) and cut thin sections.
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Staining: Stain the lung sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates and changes in lung morphology. Periodic acid-Schiff (PAS) staining can be used to identify mucus-producing goblet cells.
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Scoring: Use a semi-quantitative scoring system to assess the severity of inflammation, such as peribronchial and perivascular inflammation, and goblet cell hyperplasia.
Data Presentation
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice (Hypothetical Data)
| Treatment Group | Total Cells (x 105) | Eosinophils (x 104) | Neutrophils (x 104) | Macrophages (x 104) | Lymphocytes (x 104) |
| Vehicle Control | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.0 ± 0.2 | 0.1 ± 0.05 |
| OVA + Vehicle | 8.5 ± 1.2 | 5.8 ± 0.9 | 0.5 ± 0.2 | 1.5 ± 0.4 | 0.7 ± 0.3 |
| OVA + this compound (Low Dose) | 5.2 ± 0.8 | 2.5 ± 0.5 | 0.4 ± 0.1 | 1.6 ± 0.3 | 0.7 ± 0.2 |
| OVA + this compound (High Dose) | 3.1 ± 0.6 | 1.1 ± 0.3 | 0.3 ± 0.1 | 1.5 ± 0.4 | 0.6 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF (Hypothetical Data)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | 15 ± 5 | 20 ± 8 | 10 ± 4 |
| OVA + Vehicle | 150 ± 25 | 180 ± 30 | 250 ± 40 |
| OVA + this compound (Low Dose) | 90 ± 15 | 110 ± 20 | 150 ± 25* |
| OVA + this compound (High Dose) | 50 ± 10 | 70 ± 15 | 80 ± 15** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group.
Visualizations
Caption: this compound's signaling pathway.
Caption: OVA-induced airway inflammation workflow.
References
- 1. Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conversion between animals and human [targetmol.com]
- 4. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits lung fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of theophylline and this compound on eosinophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Procaterol Aerosol Delivery with Spacer Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing spacer devices to improve the aerosol delivery of procaterol in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Data Presentation: Efficacy of this compound Delivery with Spacer Devices
The use of a spacer device can significantly enhance the delivery of this compound aerosol. The following tables summarize key performance indicators from clinical and in-vitro studies.
Table 1: Clinical Efficacy of this compound Aerosol Delivery With and Without a Spacer Device
| Delivery Method | Mean Maximal Increment in FEV1 (L) | Mean Maximal Increment in PEFR (L/min) |
| MDI Alone | 0.59 ± 0.46 | 86.7 ± 61.3 |
| MDI with Paper Spacer | 0.67 ± 0.46[1] | 112 ± 62.3[1] |
FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate. Data is presented as mean ± standard deviation.
Table 2: Illustrative In-Vitro Aerodynamic Particle Size Distribution Data for a Beta-Agonist Aerosol Delivered with Different Spacer Devices
| Delivery Method | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (FPF <5 µm) (%) |
| MDI Alone | 2.5 | 1.6 | 40 |
| MDI with Small-Volume Spacer | 2.1 | 1.5 | 55 |
| MDI with Large-Volume Spacer | 1.9 | 1.4 | 65 |
MMAD: Mass Median Aerodynamic Diameter; GSD: Geometric Standard Deviation; FPF: Fine Particle Fraction. This data is representative and intended to show trends.
Experimental Protocols
Protocol: Determination of Aerodynamic Particle Size Distribution of this compound Aerosol Using a Cascade Impactor
This protocol outlines the steps for assessing the aerodynamic particle size distribution of this compound delivered from a metered-dose inhaler (MDI) with and without a spacer device, using a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).
Materials:
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This compound MDI
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Spacer device(s)
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Cascade Impactor (ACI or NGI)
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Vacuum pump
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Flow meter
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Induction port (e.g., USP/Ph. Eur. induction port)
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Collection plates/cups for the impactor
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Coating solution for collection surfaces (e.g., silicone oil or glycerol)
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Solvent for drug recovery (e.g., methanol, ethanol)
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High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for drug quantification
Procedure:
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Preparation of the Cascade Impactor:
-
Disassemble and thoroughly clean all stages of the cascade impactor.
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Apply a thin, even layer of the coating solution to the particle collection surfaces to prevent particle bounce.
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Reassemble the impactor, ensuring all stages are correctly aligned and sealed.
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System Setup:
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Connect the cascade impactor to the vacuum pump.
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Attach the induction port to the inlet of the impactor.
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Calibrate the flow rate of the vacuum pump to the desired setting (e.g., 28.3 L/min for MDIs) using a calibrated flow meter.
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-
Sample Collection (MDI Alone):
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Shake the this compound MDI canister vigorously for 5 seconds.
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Prime the MDI by actuating a specified number of doses to waste, as per the product instructions.
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Insert the MDI mouthpiece into the induction port.
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Actuate a single puff of the MDI into the impactor while the vacuum pump is running.
-
Repeat for the desired number of actuations, with a sufficient interval between each to prevent turbulence.
-
-
Sample Collection (MDI with Spacer):
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Attach the this compound MDI to the spacer device.
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Connect the mouthpiece of the spacer to the induction port.
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Shake the MDI and spacer assembly.
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Actuate a single puff into the spacer, and immediately draw the aerosol through the impactor.
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Repeat for the desired number of actuations.
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-
Drug Recovery and Analysis:
-
Carefully disassemble the cascade impactor.
-
Rinse each stage, the induction port, and the spacer (if used) separately with a known volume of the recovery solvent to dissolve the deposited drug.
-
Quantify the amount of this compound in each sample using a validated analytical method (e.g., HPLC or UV-Vis).
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage of the impactor.
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Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) using appropriate software or calculations.
-
Mandatory Visualizations
Experimental workflow for aerosol characterization.
Troubleshooting decision tree for inconsistent results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound aerosol delivery with spacer devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a spacer device in our experiments?
A1: A spacer device improves the delivery of this compound aerosol by:
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Slowing down the aerosol velocity: This reduces inertial impaction in the oropharynx and allows more time for propellant evaporation, resulting in smaller, more respirable particles.
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Reducing the need for precise coordination: It eliminates the "cold Freon effect" and the need for perfect timing between actuation and inhalation, leading to more consistent delivery.
-
Increasing the fine particle fraction: This leads to a higher proportion of the drug being delivered to the deeper airways of the lungs.
Q2: How does electrostatic charge on the spacer affect experimental results?
A2: Many plastic spacers have an inherent electrostatic charge that can attract and retain drug particles on the inner walls, reducing the amount of drug available for inhalation and analysis. This can lead to underestimation of the delivered dose and variability in results.
Q3: How often should we clean the spacer devices used in our experiments?
A3: It is recommended to clean the spacer before the first use and then regularly, especially if you observe any visible drug deposition. A validated cleaning protocol should be established for your experiments to ensure consistency. Washing with a household detergent and allowing it to drip dry can reduce electrostatic charge.
Troubleshooting Common Experimental Issues
Issue 1: High variability in the measured delivered dose of this compound.
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Possible Cause: Inconsistent MDI shaking or priming.
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Solution: Ensure a standardized and consistent shaking procedure (e.g., 5 seconds) is followed before each actuation. Always prime the MDI as per the manufacturer's instructions before the first use or after a period of non-use.
-
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Possible Cause: Variable time delay between MDI actuation and sampling.
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Solution: Use a standardized and minimal delay between actuating the MDI into the spacer and starting the sampling process.
-
-
Possible Cause: Electrostatic charge on the spacer.
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Solution: Wash the spacer with a dilute ionic detergent solution and allow it to air dry to reduce static charge. Consider using anti-static spacers if available.
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Issue 2: Lower than expected Fine Particle Fraction (FPF).
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Possible Cause: Sub-optimal inhalation flow rate through the cascade impactor.
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Solution: Ensure the vacuum pump is calibrated to the correct flow rate (e.g., 28.3 L/min) and that there are no leaks in the system.
-
-
Possible Cause: Multiple MDI actuations into the spacer before inhalation.
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Solution: Only actuate a single puff into the spacer for each measurement cycle. Multiple actuations can lead to particle agglomeration and reduced FPF.
-
Issue 3: Poor mass balance (sum of drug recovered from all components is significantly less than the expected total emitted dose).
-
Possible Cause: Leakage in the cascade impactor or connections.
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Solution: Check all seals and connections of the cascade impactor to ensure they are airtight.
-
-
Possible Cause: Incomplete drug recovery from the spacer or impactor stages.
-
Solution: Ensure the solvent and rinsing technique are effective in recovering all the deposited drug. Validate your drug recovery method.
-
-
Possible Cause: Drug deposition on surfaces not accounted for (e.g., induction port).
-
Solution: Make sure to rinse and analyze all components of the setup where drug deposition may occur, including the MDI actuator, spacer, induction port, and all impactor stages.
-
References
Technical Support Center: Accounting for Procaterol Drug Interactions in Experimental Design
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on accounting for procaterol drug interactions in experimental design. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and visualizations to clarify complex concepts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and potential interacting drugs.
Pharmacodynamic Interactions
Q1: We are observing unexpected cardiac effects (e.g., arrhythmias, tachycardia) in our animal model when co-administering this compound with a xanthine (B1682287) derivative (e.g., theophylline). What could be the cause and how can we investigate this?
A1: This is a known pharmacodynamic interaction. Both this compound (a β2-adrenergic agonist) and xanthine derivatives can increase heart rate and may have synergistic effects on cardiac tissue, potentially leading to arrhythmias.[1][2] The combination may also exacerbate hypokalemia, a risk factor for cardiac arrhythmias.[1]
Troubleshooting Steps:
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Baseline Cardiovascular Assessment: Ensure you have robust baseline cardiovascular data for your animal model, including heart rate, blood pressure, and electrocardiogram (ECG) recordings.
-
Dose-Response Evaluation: Conduct a thorough dose-response study for each drug individually to identify the therapeutic and maximum tolerated doses in your model.
-
Investigate Hypokalemia: Measure serum potassium levels at multiple time points after administration of each drug alone and in combination. A significant decrease in potassium could be a contributing factor to the observed cardiac events.
-
In Vivo Electrophysiology: For a more detailed investigation, consider performing in vivo cardiac electrophysiology studies to assess parameters like atrial and ventricular effective refractory periods and arrhythmia inducibility.[3][4][5]
-
Consider Alternative Models: If the interaction is too severe in your current model, consider using a different species or an in vitro model, such as isolated Langendorff-perfused hearts, to dissect the direct cardiac effects of the drug combination.
Q2: Our in vitro bronchial smooth muscle relaxation assay shows a reduced response to this compound in the presence of a beta-blocker. Is this expected, and how can we quantify this antagonism?
A2: Yes, this is an expected antagonistic interaction. Beta-blockers, particularly non-selective ones, competitively inhibit the binding of this compound to β2-adrenergic receptors on bronchial smooth muscle, thereby reducing its bronchodilatory effect.
Troubleshooting and Quantification:
-
Confirm Beta-Blocker Specificity: If using a selective beta-blocker, ensure its selectivity profile at the concentrations used. High concentrations of a "selective" beta-1 blocker may start to affect beta-2 receptors.
-
Schild Analysis: To quantify the antagonism, perform a Schild analysis. This involves generating concentration-response curves for this compound in the absence and presence of increasing concentrations of the beta-blocker. The analysis will yield a pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Radioligand Binding Assays: To directly investigate the competitive binding, perform radioligand binding assays using a radiolabeled ligand for the β2-adrenergic receptor and measure the displacement by this compound in the presence and absence of the beta-blocker.
-
Washout Periods: Ensure adequate washout periods between treatments to prevent carry-over effects of the antagonist.
Q3: We are not observing the expected synergistic effect on anti-inflammatory pathways when combining this compound with a corticosteroid in our cell-based assay. What could be the issue?
A3: The interaction between β2-agonists and corticosteroids is complex and may not always result in a simple synergistic effect on all measured endpoints.[6] Glucocorticoids can increase the transcription of the β2-adrenergic receptor gene, which may enhance the response to this compound.[7][8][9]
Troubleshooting Steps:
-
Cell Line and Receptor Expression: Verify the expression levels of both the β2-adrenergic receptor and the glucocorticoid receptor in your cell line. Low or variable expression can lead to inconsistent results.
-
Incubation Time: The genomic effects of corticosteroids (i.e., increased receptor expression) take time. Ensure that the pre-incubation time with the corticosteroid is sufficient (e.g., 17-24 hours) before adding this compound.[7]
-
Endpoint Selection: The synergistic effects may be more pronounced for certain endpoints than others. Consider measuring multiple endpoints, such as inhibition of cytokine release (e.g., IL-6, RANTES) and changes in gene expression of relevant inflammatory markers.[10][11]
-
Concentration Matrix: Perform a checkerboard analysis with a range of concentrations for both this compound and the corticosteroid to identify synergistic, additive, or antagonistic interactions across different dose combinations.
-
Assay Controls: Ensure you have appropriate controls, including each drug alone at various concentrations, to accurately assess the combined effect.
Pharmacokinetic Interactions
Q4: We suspect a co-administered drug is inhibiting the metabolism of this compound in our in vitro experiment, but the results are inconsistent. How can we troubleshoot our CYP3A4 inhibition assay?
A4: Inconsistent results in CYP3A4 inhibition assays can stem from several factors, especially given the enzyme's complex kinetics.[12] this compound is partially metabolized by CYP3A4.[2]
Troubleshooting Guide for CYP3A4 Inhibition Assays:
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors, inconsistent mixing, or "edge effects" in the microplate. | Use calibrated pipettes, ensure thorough mixing of reagents, and avoid using the outer wells of the plate for critical samples.[13][14] |
| Low or no this compound metabolism | Inactive microsomes or NADPH regenerating system, incorrect buffer pH, or substrate concentration is too low. | Use a positive control inhibitor to verify microsomal activity. Ensure the NADPH regenerating system is freshly prepared. Verify the pH of the incubation buffer. Use a this compound concentration around its Km for CYP3A4. |
| Inconsistent IC50 values | Substrate-dependent inhibition, time-dependent inhibition (TDI), or compound instability. | Test for inhibition using multiple CYP3A4 probe substrates.[12] Conduct a pre-incubation experiment without NADPH to assess for TDI. Evaluate the stability of the test compound in the assay conditions. |
| False positive results | Direct inhibition of the analytical method's detection system (e.g., luciferase in some assay kits). | Perform a counterscreen to check for direct effects of the test compound on the detection system.[14] |
Quantitative Data Summary
Table 1: Summary of Known and Potential Drug Interactions with this compound
| Interacting Drug/Class | Potential Effect | Clinical/Experimental Evidence | Quantitative Parameters to Measure |
| Catecholamines (e.g., epinephrine) | Potentiated adrenoceptor stimulation, increased risk of arrhythmias and cardiac arrest.[1][2][15] | Potentially fatal interaction. | ECG parameters (QTc interval, heart rate variability), blood pressure, in vivo arrhythmia inducibility. |
| Xanthine Derivatives (e.g., theophylline) | Aggravated decrease in serum potassium, increased risk of cardiovascular adverse effects (tachycardia, arrhythmias).[1][15] | Clinically significant interaction. | Serum potassium levels, ECG parameters, heart rate. |
| Corticosteroids (e.g., hydrocortisone) | Aggravated decrease in serum potassium, potential for enhanced β2-agonist efficacy.[1][7][15] | Interaction is complex; monitor for hypokalemia. | Serum potassium levels, β2-adrenoceptor expression (mRNA and protein levels), functional response (e.g., bronchodilation). |
| Diuretics (e.g., furosemide) | Aggravated decrease in serum potassium, increased risk of arrhythmias.[1][15] | Clinically significant interaction; requires monitoring. | Serum potassium levels, ECG parameters. |
| Beta-blockers (e.g., propranolol) | Decreased therapeutic efficacy of this compound.[16] | Expected pharmacological antagonism. | In vitro IC50 for bronchodilation, in vivo airway resistance. |
| CYP3A4 Inhibitors (e.g., ketoconazole) | Potential for increased plasma concentrations of this compound. | This compound is a substrate of CYP3A4.[2] | In vitro IC50 for this compound metabolism, in vivo pharmacokinetic parameters (AUC, Cmax, half-life). |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound and Hydrochlorothiazide (B1673439) Interaction on Serum Potassium and Cardiac Function in Rats
Objective: To determine if co-administration of the diuretic hydrochlorothiazide exacerbates this compound-induced hypokalemia and to assess the impact on cardiac function.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
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Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Grouping: Divide animals into four groups (n=8 per group):
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Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound (dose to be determined from a dose-response study)
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Group 3: Hydrochlorothiazide (clinically relevant dose adjusted for rats)
-
Group 4: this compound + Hydrochlorothiazide
-
-
Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage).
-
Sample Collection and Measurements:
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Blood Sampling: Collect blood samples from the tail vein at baseline (pre-dose) and at 1, 2, 4, and 6 hours post-dose.
-
Serum Potassium: Analyze serum samples for potassium concentration using a validated method (e.g., flame photometry or ion-selective electrode).
-
ECG Monitoring: Record ECGs continuously or at the same time points as blood sampling using a non-invasive system or telemetry implants. Analyze for changes in heart rate, PR interval, QRS duration, and QTc interval. Look for the presence of arrhythmias.
-
-
Data Analysis:
-
Compare serum potassium levels between groups at each time point using a two-way ANOVA with post-hoc tests.
-
Analyze ECG parameters for significant differences between groups.
-
Correlate changes in serum potassium with any observed cardiac abnormalities.
-
Protocol 2: In Vitro Assessment of a Test Compound's Potential to Inhibit this compound Metabolism by CYP3A4
Objective: To determine the IC50 value of a test compound for the inhibition of CYP3A4-mediated metabolism of this compound.
Methodology:
-
Materials:
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Human liver microsomes (HLMs)
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This compound
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Test compound (potential inhibitor)
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Ketoconazole (positive control inhibitor)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
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Acetonitrile or other suitable quenching solvent
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LC-MS/MS system for analysis
-
-
Incubation Procedure:
-
Prepare a stock solution of the test compound and serial dilutions.
-
In a 96-well plate, add HLMs, phosphate buffer, and either the test compound, ketoconazole, or vehicle.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of this compound and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes, within the linear range of metabolite formation).
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Stop the reaction by adding a cold quenching solvent.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of a specific this compound metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
-
Visualizations
Caption: this compound signaling pathway in bronchial smooth muscle cells.
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. mims.com [mims.com]
- 3. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and" by Jose Alberto Navarro-Garcia, Florian Bruns et al. [digitalcommons.library.tmc.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. Long-Acting β2-Adrenoceptor Agonists Enhance Glucocorticoid Receptor (GR)-Mediated Transcription by Gene-Specific Mechanisms Rather Than Generic Effects via GR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticosteroids increase beta 2-adrenergic receptor transcription in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids induce beta2-adrenergic receptor function in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of a glucocorticoid on downregulation of pulmonary beta 2-adrenergic receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of this compound on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 16. youtube.com [youtube.com]
- 17. CYP3A4 Activity Assay Kit (Fluorometric) (ab211076) | Abcam [abcam.com]
Technical Support Center: Uniform Procaterol Hydrochloride Particle Formation via Wet Granulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving uniform procaterol hydrochloride particles using wet granulation techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the wet granulation of this compound hydrochloride, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Over-Granulation (Excessively Large or Hard Granules) | - Excess binder volume or concentration.[1] - Prolonged wet massing time.[1] - High binder addition rate. | - Optimize binder concentration and spray rate.[1] - Reduce the wet massing time after binder addition is complete.[1] - Employ online moisture sensors to define the endpoint of binder addition.[1] |
| Under-Granulation (Fine, Dusty Powder with Poor Flow) | - Insufficient binder concentration or volume.[1] - Inadequate wet massing time.[1] - Poor binder distribution. | - Increase binder concentration or consider a higher viscosity binder (e.g., a higher grade of HPMC or PVP).[1] - Increase impeller speed to improve binder distribution.[1] - Ensure uniform spray coverage of the powder bed. |
| Non-Uniform Granule Size Distribution | - Improper sieving or milling post-drying.[1] - Uneven binder distribution (e.g., binder pooling or inconsistent spray pattern).[1] - Inadequate chopper speed to break up large agglomerates. | - Utilize an oscillating granulator or cone mill after drying to achieve a more uniform particle size.[1] - Optimize the binder spray pattern and rate for even distribution. - Maintain an appropriate chopper speed to effectively break down wet lumps.[1] |
| Poor Content Uniformity of this compound Hydrochloride | - Inadequate mixing of the low-dose active pharmaceutical ingredient (API). - Segregation of powders due to differences in particle size and density. | - Dissolve the this compound hydrochloride in the granulation fluid to ensure uniform distribution throughout the batch.[2] - Pre-blend the this compound hydrochloride with a portion of the excipients before the main mixing step. |
Frequently Asked Questions (FAQs)
1. What are the recommended excipients for the wet granulation of this compound hydrochloride?
Based on existing formulations, common excipients for this compound hydrochloride wet granulation include:
-
Binders: Starch, Microcrystalline Cellulose, Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP K30)[2][3][4][5]
-
Other: Anhydrous Citric Acid (can be dissolved with the API in the binder solution)[2]
2. How does impeller speed affect the particle size of this compound hydrochloride granules in high-shear wet granulation?
In high-shear wet granulation, higher impeller speeds generally lead to the formation of smaller, denser granules.[6][7][8] Conversely, lower impeller speeds may result in larger, more porous granules.[6][7] An optimal impeller speed, often in the "roping" flow regime, is necessary for achieving a desirable particle size distribution with good flowability.[6][7][8]
3. What is the role of the chopper in high-shear wet granulation of this compound hydrochloride?
The chopper's primary function is to break down large, wet agglomerates, leading to a more uniform granule size.[9] The effectiveness of the chopper can be dependent on the impeller speed; at very high impeller speeds, its impact might be reduced due to material caking on the bowl's perimeter.[9]
4. Can fluidized bed granulation be used for this compound hydrochloride?
Yes, fluidized bed granulation is a suitable method.[3] One approach involves spraying a suspension of this compound hydrochloride and other excipients onto a seed material, such as calcium chloride fine powder.[3]
5. How can I improve the dissolution rate of this compound hydrochloride granules?
The dissolution rate can be enhanced by creating granules with a uniform particle size distribution, which can be achieved through a wet granulation process followed by appropriate drying and sieving.[2] The use of specific excipients and dissolving the API in the binder solution can also contribute to improved dissolution.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on wet granulation, providing a reference for formulation and process development.
Table 1: Example Formulations for this compound Hydrochloride Granules
| Component | Formulation 1 (High-Shear Wet Granulation)[2] | Formulation 2 (Fluidized Bed Spray Granulation)[3] |
| This compound Hydrochloride | 0.05 parts by weight | 1-4 parts by weight |
| Mannitol | 225 parts by weight | - |
| Sucrose | 225 parts by weight | - |
| Starch | 24.85 parts by weight | - |
| Microcrystalline Cellulose | 25 parts by weight | - |
| Anhydrous Citric Acid | 0.1 parts by weight | - |
| Lactose | - | 12,000-14,000 parts by weight |
| Hydroxypropyl Methylcellulose | - | 600-800 parts by weight |
| Croscarmellose Sodium (Ac-Di-Sol) | - | 400-700 parts by weight |
| Calcium Chloride | - | 3,900-5,100 parts by weight |
| Palmityl Aspartic Acid Diethylester | - | 1-5 parts by weight |
Table 2: High-Shear Wet Granulation Process Parameters for this compound Hydrochloride
| Parameter | Recommended Range[2] |
| Premixing Time | 3 - 15 minutes |
| Stirring (Impeller) Speed | 3 - 10 rps |
| Shearing (Chopper) Speed | 1 - 8 rps |
| Total Aqueous Solution Added | 7-8% of the premixed powder weight |
| Drying Moisture Content | < 1.0% |
Table 3: Fluidized Bed Granulation Process Parameters
| Parameter | Example Value[3] |
| Atomization Pressure | 2.1 BAR |
| Inlet Air Temperature (EAT) - Spraying | 82 °C |
| Inlet Air Temperature (EAT) - Drying | 70 °C |
| Intake Air Velocity | 95 m³/h |
| Peristaltic Pump Spraying Speed | 15 ml/min |
| Nozzle Diameter | 0.7 mm |
Experimental Protocols
High-Shear Wet Granulation Protocol for this compound Hydrochloride
This protocol is based on the methodology described in patent CN113384540A.[2]
-
Sieving: Sieve all auxiliary materials (mannitol, sucrose, starch, microcrystalline cellulose) through an appropriate mesh screen.
-
Premixing: Transfer the sieved excipients to a wet mixing granulator and premix for 3-15 minutes at a stirring speed of 3-10 rps and a shearing speed of 1-8 rps to obtain a uniform powder blend.
-
Binder Preparation: Prepare an aqueous solution containing this compound hydrochloride and anhydrous citric acid. The total amount of the aqueous solution should be 7-8% of the weight of the premixed powder.
-
Granulation: Add the prepared aqueous solution to the premixed powder while stirring and shearing to form wet granules.
-
Drying: Dry the wet granules until the moisture content is less than 1.0%.
-
Sizing: Sieve the dried granules through a screen to achieve the desired particle size distribution.
Fluidized Bed Spray Granulation Protocol for this compound Hydrochloride
This protocol is based on the methodology described in patent CN107184555A.[3]
-
Master Batch Preparation: Crush calcium chloride and pass it through a 300-mesh sieve to obtain a fine powder to be used as the master batch.
-
Suspension Preparation: Ball mill and mix the this compound hydrochloride, lactose, hydroxypropyl methylcellulose, croscarmellose sodium, and palmityl aspartic acid diethylester. Add sterilized water for injection (ratio of 5 ml water per 1 g of powder) and stir at 900 rpm for 0.3 hours to form a suspension.
-
Spraying: Load the calcium chloride fine powder into a fluidized bed granulator. Spray the prepared suspension onto the fluidized calcium chloride master batch.
-
Drying: Dry the granulated particles within the fluidized bed.
-
Sieving: Sieve the dried granules to obtain the final product.
Visualizations
Caption: High-shear wet granulation experimental workflow.
Caption: Influence of process parameters on granule attributes.
References
- 1. pharmanow.live [pharmanow.live]
- 2. CN113384540A - this compound hydrochloride particle composition and preparation method thereof - Google Patents [patents.google.com]
- 3. CN107184555A - A kind of this compound Hydrochloride granule and preparation method thereof - Google Patents [patents.google.com]
- 4. CN105232470A - this compound hydrochloride granules and preparation process thereof - Google Patents [patents.google.com]
- 5. healthmovegroup.com [healthmovegroup.com]
- 6. Investigation of the effect of impeller speed on granules formed using a PMA-1 high shear granulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the effect of impeller speed on granules formed using a PMA-1 high shear granulator | Semantic Scholar [semanticscholar.org]
- 9. The Effect of the Chopper on Granules from Wet High-Shear Granulation Using a PMA-1 Granulator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Short Duration of Action of Procaterol in Study Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the short duration of action of procaterol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported duration of action of this compound, and why is it a concern in research?
This compound is a selective beta-2 adrenergic receptor agonist that produces bronchodilation.[1] While some sources classify it as a long-acting beta-agonist, pharmacokinetic data indicate a relatively short elimination half-life.[1][2] This short duration of action can be a significant limitation in study protocols that aim to assess long-term therapeutic effects or require less frequent dosing, potentially leading to the need for repeated administrations and complicating the interpretation of results.
Q2: What are the key pharmacokinetic parameters of this compound that contribute to its short duration of action?
The short duration of action of this compound is primarily influenced by its rapid absorption, metabolism, and elimination. Key pharmacokinetic parameters for oral administration are summarized below.
Q3: How does the route of administration affect the pharmacokinetics and duration of action of this compound?
The route of administration significantly impacts the bioavailability and systemic exposure of this compound. Oral administration leads to higher serum and urine concentrations compared to nebulized administration.[3] While oral delivery provides a systemic effect, inhalation targets the lungs directly. The choice of administration route in a study protocol should be guided by the specific research question, considering the trade-offs between systemic exposure and localized lung deposition.
Q4: What are the known side effects of this compound, and can they be exacerbated by attempts to prolong its action?
Common side effects of this compound include tremor, headache, nervousness, and dizziness.[4] More serious side effects can include tachycardia and palpitations.[1] Any strategy aimed at increasing the dose or prolonging the presence of this compound in the system could potentially increase the incidence and severity of these side effects. Therefore, it is crucial to monitor for adverse events when modifying study protocols to extend its duration of action.
Troubleshooting Guides
Problem: The observed duration of bronchodilation in our experimental model is shorter than anticipated based on literature.
Possible Causes and Solutions:
-
Dose-Response Relationship: The duration of this compound's effect is dose-dependent.[5] A lower-than-optimal dose may result in a shorter-than-expected duration of action.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for the desired duration of effect in your specific model. Be mindful that higher doses may lead to increased side effects.[5]
-
-
Metabolism and Clearance: Rapid metabolism in the liver and subsequent excretion are key factors in this compound's short half-life.[1][2]
-
Troubleshooting Step: While directly altering metabolism in a study can be complex, consider this rapid clearance when designing the timing of outcome assessments. For in-vitro studies, ensure that the cell culture medium and conditions do not accelerate the degradation of the compound.
-
-
Experimental Model Variability: The pharmacokinetics and pharmacodynamics of this compound can vary between different animal models and in vitro systems.
-
Troubleshooting Step: Characterize the pharmacokinetic profile of this compound in your specific experimental model to establish its half-life and time to peak effect, rather than relying solely on literature values from other systems.
-
Problem: Frequent administration of this compound is required to maintain a therapeutic effect, complicating our long-term study.
Possible Solutions:
-
Investigate Sustained-Release Formulations: Developing a sustained-release formulation of this compound is a primary strategy to prolong its action. This involves incorporating the active drug into a carrier that releases it slowly over time.
-
Experimental Approach: See the detailed "Experimental Protocol for Developing and Evaluating a Sustained-Release Formulation of this compound" below. This involves selecting appropriate polymers or lipids to create a matrix that encapsulates the drug.
-
-
Co-administration with other agents: While not directly prolonging this compound's action, a combination therapy approach might achieve a more sustained therapeutic effect.
-
Consideration: This approach introduces additional variables and would need to be carefully justified based on the study's objectives.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Healthy Adults
| Parameter | Mean Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.4 ± 0.82 hours | [1] |
| 1.6 hours | [2] | |
| Elimination Half-life (t1/2) | 3.83 ± 0.93 hours | [1] |
| 4.2 hours | [2] | |
| Peak Plasma Concentration (Cmax) | 358 pg/mL | [2] |
| Apparent Oral Plasma Clearance | 988 mL/min | [2] |
| Renal Clearance | 163 mL/min | [2] |
Table 2: Duration of Bronchodilator Effect of Oral this compound in a Clinical Study
| Dose | Duration of Significant Improvement in FEV1 | Reference |
| 0.05 mg | Up to 8 hours | [5] |
| 0.10 mg | Up to 8 hours (more effective than 0.05 mg) | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound's Duration of Action
This protocol outlines a method for determining the duration of the bronchodilator response to a single administration of this compound.
1. Subject/Animal Model Preparation:
- Ensure subjects (human or animal) have a documented reversible airway obstruction.
- Implement a washout period for any existing bronchodilator medications prior to the study, as per established guidelines.[6]
2. Baseline Measurements:
- Record baseline pulmonary function tests (e.g., FEV1 - Forced Expiratory Volume in 1 second, FVC - Forced Vital Capacity).[5]
- Record baseline vital signs (heart rate, blood pressure).
3. This compound Administration:
- Administer a single dose of this compound at the predetermined concentration and route (e.g., oral, inhaled).[5]
4. Post-Administration Monitoring:
- Measure pulmonary function and vital signs at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours).[5]
5. Data Analysis:
- Calculate the percentage change from baseline in pulmonary function parameters at each time point.
- The duration of action is defined as the time until the pulmonary function parameter returns to a non-significant level compared to baseline.
Protocol 2: Development and Evaluation of a Sustained-Release Formulation of this compound
This protocol provides a general framework for creating and testing a sustained-release formulation of this compound.
1. Formulation Development:
- Polymer/Lipid Selection: Choose a biocompatible and biodegradable polymer (e.g., PLGA, HPMC) or lipid to serve as the matrix for the sustained-release formulation.
- Encapsulation Method: Select an appropriate method for encapsulating this compound within the chosen matrix (e.g., solvent evaporation, spray drying).
- Characterization: Characterize the resulting microparticles or nanoparticles for size, morphology, and drug loading efficiency.
2. In Vitro Release Study:
- Use a dissolution apparatus (e.g., USP Type II) with a suitable buffer solution (e.g., pH 6.8 for simulated intestinal fluid).
- Add the formulated this compound to the dissolution medium.
- At predetermined time intervals, withdraw samples and analyze the concentration of released this compound using a validated analytical method (e.g., HPLC).
- Plot the cumulative percentage of drug released against time to determine the release profile.
3. In Vivo Evaluation:
- Administer the sustained-release formulation to an appropriate animal model.
- Follow the procedures outlined in "Protocol 1: Assessment of this compound's Duration of Action" to measure the duration of the bronchodilator effect.
- Collect blood samples at various time points to determine the pharmacokinetic profile of the sustained-release formulation.
- Compare the duration of action and pharmacokinetic parameters to those of a standard, immediate-release this compound formulation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to bronchodilation.
References
- 1. mims.com [mims.com]
- 2. Clinical pharmacokinetics and relative bioavailability of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On a New Approach to Assess Bronchodilator Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Formulation challenges of procaterol for oral versus inhalation routes
Welcome to the technical support center for procaterol formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the oral and inhalation formulation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oral Formulation
Q1: We are observing poor content uniformity in our low-dose this compound tablets. What are the potential causes and solutions?
A: Poor content uniformity is a common challenge with low-dose drugs like this compound (typically 25-50 mcg/dose)[1][2][3][4]. The primary reasons often revolve around inadequate blending and segregation of the powder mixture.
Troubleshooting Steps:
-
API Particle Size: Ensure the particle size of this compound hydrochloride is comparable to that of the main excipients to prevent segregation. Micronization of the API may be necessary.
-
Excipient Selection: The choice of excipients is critical. Use excipients known to have good flowability and compatibility with low-dose APIs. For example, a study on this compound granules used a combination of mannitol, sucrose, starch, and microcrystalline cellulose[2].
-
Blending Process:
-
Geometric Dilution: For very low-dose APIs, a multi-step geometric dilution process is essential to ensure uniform distribution.
-
Blending Time: Inadequate mixing time will lead to poor uniformity. Conversely, over-mixing can cause segregation of particles with different sizes and densities[5][6][7]. For a 0.5% w/w drug formulation, an optimal mixing time was found to be around 8 minutes in one study[7]. The optimal blending time for your specific formulation should be determined experimentally.
-
Blender Type: The choice of blender (e.g., V-blender, bin blender) can impact blend uniformity[5].
-
-
Manufacturing Method:
-
Direct Compression: This method is prone to segregation issues with low-dose drugs.
-
Wet Granulation: This can improve content uniformity by locking the API within the granules. A patented formulation for this compound hydrochloride granules involves wet granulation[2].
-
Fluidized-Bed Coating: Coating inert spheres (e.g., sugar spheres) with a solution of this compound and a film-forming agent like hydroxypropyl methylcellulose (B11928114) can produce highly uniform low-dose pellets[8].
-
Q2: Our this compound oral solution is showing degradation over time. How can we improve its stability?
A: this compound is susceptible to oxidation, especially in the presence of light and moisture[9]. The pH of the solution also plays a crucial role in its stability.
Troubleshooting Steps:
-
pH Control: The pH of a this compound hydrochloride solution should be maintained between 3.5 and 5.0 for optimal stability[9][10]. Use a suitable buffering system (e.g., citrate (B86180) buffer) to maintain the target pH[10].
-
Antioxidants: Consider the inclusion of antioxidants to prevent oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze degradation. The addition of a chelating agent like EDTA may improve stability.
-
Light Protection: Store the solution in light-resistant containers (e.g., amber bottles) to prevent photodegradation[10][11].
-
Preservatives: For multi-dose oral solutions, include suitable preservatives like parabens (e.g., ethylparaben, butylparaben) and sodium benzoate (B1203000) to prevent microbial growth[10].
-
Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify the primary degradation pathways and develop a stability-indicating analytical method.
Q3: We are developing a pediatric oral formulation of this compound and are concerned about the taste. What are some effective taste-masking strategies?
A: The bitter taste of many active pharmaceutical ingredients is a significant challenge in pediatric formulations, impacting patient compliance.
Effective Taste-Masking Techniques:
-
Sweeteners and Flavoring Agents: This is the most straightforward approach. Sucrose, mannitol, and sorbitol are commonly used sweeteners[2][12]. Orange essence is a flavoring agent used in a commercial this compound syrup[10].
-
Polymeric Coatings: For solid dosage forms like orally disintegrating tablets or granules, coating the drug particles with a polymer can create a barrier that prevents the drug from dissolving in the mouth and interacting with taste buds[11][13].
-
Complexation: Ion-exchange resins can be used to form a complex with the drug, which then dissociates in the stomach, releasing the drug for absorption[14].
-
Microencapsulation: Encapsulating the drug particles within a protective shell can effectively mask the taste[11][14].
Inhalation Formulation
Q1: Our this compound Dry Powder Inhaler (DPI) formulation is showing inconsistent fine particle fraction (FPF). What factors should we investigate?
A: Inconsistent FPF in DPIs is a common issue that can significantly impact the therapeutic efficacy of the drug. The performance of a DPI is highly dependent on the formulation and the device.
Troubleshooting Steps:
-
Carrier Particle Size Distribution: The particle size of the carrier, typically lactose (B1674315), is a critical factor. The presence of a certain amount of fine lactose particles can improve the aerosolization of the API[15][16]. However, the optimal ratio of fine to coarse lactose particles needs to be determined for your specific formulation and device.
-
API-Carrier Adhesion: The adhesive forces between the this compound particles and the lactose carrier must be optimal. If the adhesion is too strong, the drug will not detach during inhalation. If it's too weak, the blend may not be stable.
-
Blending Process: Similar to oral formulations, the blending process is crucial for DPIs.
-
Blending Time and Order: The order of adding the API and fine lactose to the coarse carrier, as well as the blending time, can affect the FPF[17].
-
-
Moisture Content: this compound is sensitive to moisture, which can increase particle agglomeration and reduce aerosolization efficiency. Ensure that the manufacturing and storage conditions have controlled humidity.
-
Inhaler Device: The design of the DPI device plays a significant role in de-agglomeration and aerosol generation. Ensure that the device's resistance and dispersion mechanism are suitable for your formulation. Studies have been conducted to establish the bioequivalence between different this compound DPI devices[18][19].
Q2: We are developing a this compound Metered-Dose Inhaler (MDI) and are concerned about the long-term stability of the formulation in the canister.
A: MDI formulations present unique stability challenges, including potential interactions between the drug, propellant, and container closure system.
Key Considerations and Troubleshooting:
-
Chemical Stability: this compound can degrade in the presence of certain excipients and propellants. Conduct compatibility studies with different hydrofluoroalkane (HFA) propellants and any co-solvents (e.g., ethanol).
-
Extractables and Leachables (E&L): The canister, valve, and seals can leach compounds into the formulation, which may be toxic or interact with the drug. A thorough E&L study is essential to identify and quantify any potential leachables[3][14][20].
-
Canister Corrosion: Some formulations can cause corrosion of the aluminum canisters over time. This can be mitigated by using coated canisters or by optimizing the formulation to be less corrosive.
-
Dose Uniformity through Valve: The valve is a critical component of an MDI. Ensure that the valve delivers a consistent dose throughout the life of the inhaler. This can be affected by the physical stability of the formulation (for suspensions) and the valve's material and design.
-
Leak Testing: The integrity of the seal between the valve and the canister is crucial to prevent propellant leakage. Implement a robust leak testing procedure during manufacturing[21].
Data Summary
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₂O₃·HCl·½H₂O | [10] |
| Molecular Weight | 335.83 g/mol | [10] |
| Appearance | White to pale yellowish-white crystals or crystalline powder | [9] |
| Solubility | Soluble in water, formic acid, and methanol; slightly soluble in ethanol (B145695) (95%); practically insoluble in diethyl ether | [9] |
| Melting Point | Approximately 195°C (with decomposition) | [9][10] |
| pH of Solution (1 in 100) | 4.0 - 5.0 | [9] |
Table 2: Pharmacokinetic Parameters of Oral this compound (50 µg dose in healthy adults)
| Parameter | Value | Reference |
| Cmax (peak plasma concentration) | 136.4 pg/mL | |
| Tmax (time to peak plasma concentration) | ~1.44 hours | |
| Elimination Half-life (t½) | ~3.83 hours | |
| Urinary Excretion (24h, unchanged) | 15.7% of administered dose |
Table 3: Example Composition of this compound Oral Formulations
| Formulation Type | Ingredients | Proportions | Reference |
| Granules | This compound HCl, Mannitol, Sucrose, Starch, Microcrystalline Cellulose, Anhydrous Citric Acid | 0.05 : 225 : 225 : 24.85 : 25 : 0.1 (by weight) | [2] |
| Syrup (5 mcg/mL) | This compound HCl, Ethyl Paraben, Butyl Paraben, Sodium Benzoate, Orange Essence, Sucrose, Alcohol, Anhydrous Citric Acid, Sodium Citrate, Purified Water | Not specified | [10] |
Experimental Protocols
1. Content Uniformity Testing for Low-Dose this compound Tablets
-
Objective: To determine if the amount of this compound in individual tablets is within an acceptable range of the label claim.
-
Methodology (based on USP <905>):
-
Randomly select 10 tablets from the batch.
-
Individually prepare a sample solution from each tablet by dissolving it in a suitable solvent.
-
Assay the this compound content in each sample solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for very low doses.
-
Calculate the percentage of the label claim for each tablet.
-
Acceptance Criteria:
-
The amount of this compound in each of the 10 tablets is between 85.0% and 115.0% of the label claim.
-
The Relative Standard Deviation (RSD) of the 10 tablets is not more than 6.0%.
-
If these criteria are not met, further testing of an additional 20 tablets is required, with stricter acceptance criteria for the combined 30 tablets.
-
-
2. In-Vitro Dissolution Testing for this compound Tablets
-
Objective: To measure the rate and extent to which this compound is released from the tablet into a liquid medium.
-
Methodology (based on USP <711>):
-
Apparatus: Use a standard dissolution apparatus, such as USP Apparatus 1 (basket) or 2 (paddle).
-
Dissolution Medium: Select a medium that is relevant to the physiological conditions of the gastrointestinal tract (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8). The volume should be sufficient to ensure sink conditions.
-
Procedure:
-
Place one tablet in each dissolution vessel containing the pre-warmed (37 ± 0.5°C) dissolution medium.
-
Rotate the basket or paddle at a specified speed (e.g., 50 or 100 rpm).
-
At predetermined time points, withdraw aliquots of the dissolution medium.
-
Analyze the concentration of this compound in the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile.
-
3. Aerodynamic Particle Size Distribution (APSD) of this compound DPI by Cascade Impaction
-
Objective: To determine the particle size distribution of the aerosolized this compound from a DPI, which is a critical quality attribute for predicting lung deposition.
-
Methodology (using a Next Generation Impactor - NGI):
-
Setup: Assemble the NGI with collection plates coated with a suitable solvent to prevent particle bounce. Connect the NGI to a vacuum pump through a flow meter.
-
Flow Rate Determination: Set the airflow rate to achieve a 4 kPa pressure drop across the inhaler device, which simulates a patient's inhalation.
-
Sample Collection:
-
Load a dose of the this compound DPI into the device.
-
Place the inhaler mouthpiece into a mouthpiece adapter connected to the NGI induction port.
-
Activate the vacuum pump for a specified duration to draw the powder through the impactor.
-
-
Drug Recovery and Analysis:
-
Disassemble the impactor and rinse each stage and the induction port with a suitable solvent to recover the deposited this compound.
-
Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Calculate the mass of this compound deposited on each stage and determine key parameters such as the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF), which is the fraction of the dose with an aerodynamic diameter typically less than 5 µm.
-
Visualizations
References
- 1. dexagroup.com [dexagroup.com]
- 2. CN113384540A - this compound hydrochloride particle composition and preparation method thereof - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Effect of drug proportion and mixing time on the content uniformity of a low dose drug in a high shear mixer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of an extremly low dose this compound HCl preparation by fluidized-bed coating method: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. mims.com [mims.com]
- 11. natrapharm.com [natrapharm.com]
- 12. pqri.org [pqri.org]
- 13. inhalationmag.com [inhalationmag.com]
- 14. international-biopharma.com [international-biopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the effect of lactose particle size on the properties of DPI formulations using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The relationship between drug concentration, mixing time, blending order and ternary dry powder inhalation performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhaler device selection for people with asthma or chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extractables and Leachables Testing [intertek.com]
- 21. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Procaterol and Salbutamol in Airway Obstruction Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of procaterol and salbutamol (B1663637) in airway obstruction models, supported by experimental data. This document summarizes key findings on bronchodilator potency, duration of action, and adverse effects, and includes detailed experimental protocols and a visualization of the underlying signaling pathway.
Executive Summary
This compound and salbutamol are both potent β2-adrenergic receptor agonists used as bronchodilators in the management of airway obstruction. Experimental evidence from various clinical trials suggests that this compound may offer a longer duration of action and, in some instances, greater potency compared to salbutamol. However, both drugs demonstrate comparable efficacy in improving pulmonary function and are generally well-tolerated. This guide presents a detailed analysis of their comparative performance based on available clinical data.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from clinical trials comparing this compound and salbutamol across different parameters.
| Table 1: Bronchodilator Potency and Efficacy | ||
| Study | Dosage | Key Findings on Efficacy |
| Crespo Notario et al. (1989)[1] | Inhaled: 0.02 mg this compound vs. 0.2 mg Salbutamol | This compound was found to be more potent than salbutamol, although the difference was not statistically significant. Both drugs showed significant bronchodilator effects.[1] |
| Liippo et al. (1988) | Inhaled: 20 µg this compound vs. 200 µg Salbutamol | Changes in mean Peak Expiratory Flow (PEF), Forced Vital Capacity (FVC), and Forced Expiratory Volume in one second (FEV1) were greater after this compound, but the difference in bronchodilatation was not significant.[2] |
| Wiyono et al. (2011)[3] | Nebulized: this compound vs. Salbutamol (specific dosages not detailed in abstract) | Both nebulized this compound and salbutamol were effective in improving PEFR and decreasing asthma scores in moderate acute asthma, with similar efficacy.[3] |
| Crowe et al. (1985)[4] | Oral: 0.05 mg and 0.1 mg this compound vs. 4 mg Salbutamol | A bronchodilator effect of similar magnitude followed all three treatments. The maximum effective dose of this compound was suggested to be not greater than 0.05 mg.[4] |
| Tukiainen et al. (1988)[5][6] | Oral: 0.1 mg this compound (twice daily) vs. 4 mg Salbutamol (thrice daily) | Both drugs showed a significant direct bronchodilating effect on PEF values compared to placebo (p<0.01). This compound was slightly superior to salbutamol.[5][6] |
| Table 2: Duration of Action | ||
| Study | Dosage | Key Findings on Duration of Action |
| Crespo Notario et al. (1989)[1] | Inhaled: 0.02 mg this compound vs. 0.2 mg Salbutamol | This compound exhibited a longer activity time compared to salbutamol.[1] |
| Tukiainen et al. (1988)[5][6] | Oral: 0.1 mg this compound (twice daily) vs. 4 mg Salbutamol (thrice daily) | The bronchodilator effect of a twice-daily dosage of this compound was not consistently long enough for all patients.[5][6] |
| Crowe et al. (1985)[4] | Oral: 0.05 mg and 0.1 mg this compound vs. 4 mg Salbutamol | A bronchodilator effect of similar duration was observed for all treatments.[4] |
| Table 3: Adverse Effects | ||
| Study | Dosage | Key Findings on Adverse Effects |
| Crespo Notario et al. (1989)[1] | Inhaled: 0.02 mg this compound vs. 0.2 mg Salbutamol | No differences in secondary effects were observed; they were mild and transitory.[1] |
| Liippo et al. (1988) | Inhaled: 20 µg this compound vs. 200 µg Salbutamol | Increases in heart rate and systolic blood pressure were slightly higher after this compound. Adverse effects were reported by 5 patients after this compound and 3 after salbutamol.[2] |
| Wiyono et al. (2011)[3] | Nebulized: this compound vs. Salbutamol | Both treatments were well tolerated. Palpitation and sinus tachycardia were reported with low incidence.[3] |
| Tukiainen et al. (1988)[5][6] | Oral: 0.1 mg this compound vs. 4 mg Salbutamol | Significantly more tremor was reported during the this compound period than with placebo (p<0.01). Both drugs produced more palpitations than placebo (p<0.05).[5][6] |
| Crowe et al. (1985)[4] | Oral: 0.05 mg and 0.1 mg this compound vs. 4 mg Salbutamol | No significant difference in the pattern of unwanted effects was found.[4] |
Experimental Protocols
Below are the methodologies for key experiments cited in this guide, based on the available information from published abstracts.
Study 1: Comparative study of this compound and salbutamol in single inhaled doses (Crespo Notario et al., 1989)
-
Objective: To compare the bronchodilator effect of a single inhaled dose of this compound with salbutamol in asthmatic patients.
-
Study Design: A double-blind study.[1]
-
Participants: 15 asthmatic patients with a stable clinical situation.[1]
-
Intervention: A single inhaled dose of 0.02 mg of this compound was compared to 0.2 mg of salbutamol.[1]
-
Outcome Measures:
-
Pulmonary function tests: FEV1, FEV 25-75%, PEF, MEF 50% FVC, SRaw, VC, and FRC.
-
Secondary and cardiovascular effects.
-
-
Measurement Schedule: Functional tests and evaluation of side effects were performed every hour for a 12-hour period.[1]
Study 2: Inhaled this compound versus salbutamol in bronchial asthma (Liippo et al., 1988)
-
Objective: To compare the magnitude and duration of immediate bronchodilation produced by inhaled this compound and salbutamol in asthmatic patients.
-
Study Design: Not explicitly stated in the abstract.
-
Participants: 20 asthmatic patients.[2]
-
Intervention: Patients inhaled two puffs of this compound (20 micrograms) or two puffs of salbutamol (200 micrograms).[2]
-
Outcome Measures:
-
Pulmonary function tests: PEF, FVC, and FEV1.
-
Heart rate and systolic blood pressure.
-
Adverse effects.
-
-
Measurement Schedule: Measurements were taken at 5, 15, 30, 60, 120, and 180 minutes post-inhalation.[2]
Study 3: The efficacy of nebulized this compound versus nebulized salbutamol for the treatment of moderate acute asthma (Wiyono et al., 2011)
-
Objective: To compare the efficacy of nebulized this compound with nebulized salbutamol in the treatment of moderate acute asthma.
-
Study Design: A randomized, double-blind, parallel-group study.[3]
-
Participants: 140 patients with moderate acute asthma.[3]
-
Intervention: Patients were randomly assigned to receive three doses of either nebulized this compound or nebulized salbutamol.[3]
-
Outcome Measures:
-
Measurement Schedule: Not detailed in the abstract.
Mandatory Visualization
Signaling Pathway of β2-Adrenergic Receptor Agonists
This compound and salbutamol exert their effects by activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to bronchodilation.
Caption: Signaling pathway of β2-adrenergic agonists leading to bronchodilation.
Experimental Workflow: A Generalized Clinical Trial Design
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and salbutamol.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. [Comparative study of this compound and salbutamol in single inhaled doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled this compound versus salbutamol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of nebulized this compound versus nebulized salbutamol for the treatment of moderate acute asthma: a randomized, double-blind, parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of a new selective beta 2-adrenoceptor agonist, this compound and salbutamol in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between oral this compound and salbutamol in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Procaterol and Formoterol on Bronchodilation Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the bronchodilation duration of two prominent beta-2 adrenergic agonists: procaterol and formoterol (B127741). The information presented is synthesized from clinical trial data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Both this compound and formoterol exert their bronchodilatory effects by acting as agonists at the β2-adrenergic receptor, a G-protein coupled receptor located on the smooth muscle cells of the airways.[1] Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, dilation of the bronchial passages.[1]
The key steps in this pathway are:
-
Agonist Binding: The drug (this compound or formoterol) binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[1][2]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][2]
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of airway smooth muscle.[1][3]
Comparative Analysis of Bronchodilation Duration
Clinical studies have demonstrated a significant difference in the duration of action between formoterol and this compound. Formoterol is characterized as a long-acting beta-agonist (LABA), while this compound is classified as a short-acting beta-agonist (SABA).
A key head-to-head clinical trial evaluated the effects of 12 micrograms of inhaled formoterol against 25 micrograms of inhaled this compound in stable asthmatic patients. The results clearly indicated a superior duration of action for formoterol.[4]
Table 1: Summary of Quantitative Bronchodilation Data
| Parameter | This compound (Inhaled) | Formoterol (Inhaled) | Data Source(s) |
| Drug Class | Short-Acting β2-Agonist (SABA) | Long-Acting β2-Agonist (LABA) | [1],[5] |
| Typical Dose | 20-25 µg | 12-24 µg | [4],[1],[5] |
| Time to Peak Effect | ~2 hours | ~2-3 hours | [4],[6] |
| Duration of Significant Bronchodilation | 4 to 6 hours | ≥ 12 hours | [4] |
| FEV1 Effect vs. Placebo (at 12 hours) | Not significantly different from placebo after 4 hours. | Maintained a significant bronchodilating effect for 12 hours. | [4] |
FEV1: Forced Expiratory Volume in one second.
The data shows that while both drugs achieve peak bronchodilation at approximately two hours, formoterol maintains a statistically significant effect for at least 12 hours.[4] In contrast, the bronchodilatory effect of this compound diminishes significantly after 4-6 hours.[4] Studies on oral this compound have shown its effects to last up to 8 hours, though inhalation is the more common route for direct airway action.[7] Formoterol's prolonged effect is a key characteristic, with studies consistently showing bronchodilation lasting 11-12 hours or more.[8]
Experimental Protocols
The data presented is derived from studies employing rigorous, standardized methodologies. A typical experimental design for comparing the duration of bronchodilator action is a double-blind, placebo-controlled, crossover trial.
Detailed Experimental Workflow
-
Patient Selection & Screening:
-
Recruit patients with a confirmed diagnosis of stable asthma or another reversible airway disease.
-
Establish inclusion criteria, such as age (e.g., 18-65 years) and a baseline FEV1 between 50-80% of the predicted value.[9]
-
Confirm airway reversibility, often defined as an increase in FEV1 of at least 15% after administration of a short-acting bronchodilator like salbutamol.[8]
-
Implement a washout period where patients withhold their usual bronchodilator medications for a specified time (e.g., 6-8 hours for SABAs, 12-24 hours for LABAs) before testing.[10][11]
-
-
Baseline Measurement:
-
Drug Administration:
-
Post-Dose Monitoring & Data Collection:
-
Measure FEV1 at standardized time points post-inhalation. A typical schedule includes measurements at 1, 3, 5, 15, and 30 minutes to assess onset, followed by hourly measurements for up to 12 or 24 hours to determine duration.[6][7][8][9]
-
To ensure accuracy, each spirometry test involves at least three acceptable maneuvers, with the highest FEV1 value being recorded.[12]
-
Continuously monitor vital signs and record any adverse events, such as muscle tremors or changes in heart rate.[4]
-
-
Data Analysis:
References
- 1. Comparison of the Bronchodilator Effect of Inhaled Short- and Long-Acting beta(2)-Agonists in Children with Bronchial Asthma: A Randomised Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Prolonged bronchodilating effect of formoterol versus this compound in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the lung function change in patients with COPD and bronchial asthma before and after treatment with budesonide/formoterol - Gao - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A placebo-controlled trial of this compound: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time course and duration of bronchodilatation with formoterol dry powder in patients with stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of different doses of formoterol from a newly developed powder inhalation device in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the optimal time to assess the reversibility of airway obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Procaterol vs. Other Beta-2 Agonists: A Comparative Guide on Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of procaterol versus other beta-2 adrenergic receptor agonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences between these compounds beyond their bronchodilatory actions.
Executive Summary
Beta-2 agonists are mainstays in the management of obstructive airway diseases, primarily due to their potent bronchodilator effects. However, emerging evidence suggests that these agents also possess anti-inflammatory properties that may contribute to their therapeutic efficacy. This guide focuses on this compound, a long-acting beta-2 agonist, and compares its anti-inflammatory profile with that of other commonly used short-acting (SABA) and long-acting (LABA) beta-2 agonists, such as salbutamol (B1663637) and formoterol (B127741). The comparative data presented herein is based on in vitro and in vivo studies investigating the effects of these agents on key inflammatory cells and mediators involved in airway inflammation.
Comparative Anti-inflammatory Effects
The anti-inflammatory properties of beta-2 agonists are primarily mediated through the activation of beta-2 adrenergic receptors on various immune and structural cells in the airways, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade can inhibit the release of pro-inflammatory mediators and modulate the function of inflammatory cells.
This compound
This compound has demonstrated significant anti-inflammatory effects in several experimental models. Notably, it has been shown to:
-
Reduce Eosinophil Infiltration: In a murine model of asthma, oral administration of this compound significantly reduced the number of eosinophils in bronchoalveolar lavage fluid (BALF)[1].
-
Inhibit Mediator Release: this compound can inhibit the release of various inflammatory mediators. For instance, it has been shown to suppress the production of Th2-related chemokines, such as macrophage-derived chemokine (MDC) and I-309, from human monocytes and bronchial epithelial cells[2]. It also inhibits the release of TNF-α from human monocytes[3].
-
Potentiate Corticosteroid Effects: this compound has been found to additively enhance the anti-inflammatory effects of budesonide (B1683875), a corticosteroid, on eosinophil adhesion to lung fibroblasts[2].
-
Inhibit Basophil Migration: this compound can inhibit the migration of basophils, which are key cells in the late-phase allergic reaction[4].
Salbutamol (Albuterol)
Salbutamol, a widely used SABA, also exhibits some anti-inflammatory properties, although its effects appear to be less pronounced compared to this compound in some studies.
-
Inhibition of Mediator Release: Salbutamol has been shown to inhibit the release of TNF-α from human monocytes, with a lower IC50 value compared to this compound in one study, suggesting higher potency in this specific assay[3]. It can also inhibit the release of inflammatory mediators from mast cells[5].
-
Antioxidant Effects: Some studies suggest that salbutamol's anti-inflammatory effects may be partly due to its antioxidant properties, as it has been shown to decrease myeloperoxidase activity and lipid peroxidation[6][7].
-
Controversial Effects on Eosinophils: The effect of salbutamol on eosinophil function is debated. While some studies suggest it can inhibit certain eosinophil activities, others have found it to be ineffective in suppressing activated eosinophil adhesion to ICAM-1[8].
Formoterol
Formoterol, a LABA, is recognized for its rapid onset of action and long duration of bronchodilation. Its anti-inflammatory effects are also a subject of ongoing research.
-
Suppression of Eosinophil Function: In contrast to salbutamol, formoterol has been shown to suppress the adhesion of activated eosinophils to ICAM-1 and inhibit the generation of superoxide (B77818) anions and eosinophil-derived neurotoxin release[8].
-
Inhibition of Cytokine Release: Formoterol can inhibit the release of TNF-α and GM-CSF from monocyte-derived macrophages[9][10].
-
Additive Effects with Corticosteroids: Similar to this compound, formoterol has been shown to have an additive anti-inflammatory effect when combined with budesonide[11][12].
Data Presentation
The following tables summarize the quantitative data from key comparative studies on the anti-inflammatory effects of this compound and other beta-2 agonists.
Table 1: Comparison of this compound and Salbutamol on TNF-α and IL-6 Release from LPS-stimulated Human Monocytes
| Beta-2 Agonist | IC50 for TNF-α Inhibition (nM) | Effect on IL-6 Release | Reference |
| This compound | 57.8 (26.5-87.9) | Significant enhancement | [3] |
| Salbutamol | 31.6 (17.3-52.2) | Significant enhancement | [3] |
IC50: Half maximal inhibitory concentration. A lower IC50 indicates higher potency.
Table 2: Comparison of Formoterol and Salbutamol on Activated Eosinophil Functions
| Function | Formoterol | Salbutamol | Reference |
| Adhesion to ICAM-1 | Suppressed | Not suppressed | [8] |
| Superoxide Anion Generation | Suppressed | Not mentioned | [8] |
| Eosinophil-Derived Neurotoxin Release | Suppressed | Not mentioned | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to assess the anti-inflammatory effects of beta-2 agonists.
In Vitro Study: Cytokine Release from Human Monocytes
-
Objective: To compare the effects of this compound and salbutamol on the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated human monocytes.
-
Methodology:
-
Cell Isolation: Human monocytes were isolated from peripheral blood.
-
Cell Culture and Stimulation: Monocytes were pre-incubated with varying concentrations of this compound or salbutamol for 30 minutes. Subsequently, the cells were stimulated with LPS (250 ng/ml) to induce cytokine release.
-
Cytokine Measurement: After 24 hours of stimulation, the concentration of TNF-α and IL-6 in the cell culture supernatants was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half maximal inhibitory concentration (IC50) for TNF-α inhibition was calculated.
-
-
Reference: [3]
In Vitro Study: Eosinophil Function Assay
-
Objective: To compare the effects of formoterol and salbutamol on various functions of activated human eosinophils.
-
Methodology:
-
Eosinophil Isolation: Eosinophils were isolated from the blood of healthy subjects.
-
Cell Culture and Activation: Eosinophils were pre-incubated with formoterol or salbutamol and then stimulated with IL-5, LTD4, or IP-10 to activate them.
-
Adhesion Assay: The adhesion of eosinophils to intercellular cell adhesion molecule (ICAM)-1 was measured using an eosinophil peroxidase assay.
-
Superoxide Anion Generation: The generation of superoxide anions was measured based on the superoxide dismutase-inhibitable reduction of cytochrome C.
-
Degranulation Assay: Eosinophil-derived neurotoxin (EDN) release was measured by ELISA as a marker of degranulation.
-
-
Reference: [8]
In Vivo Study: Murine Model of Asthma
-
Objective: To investigate the effect of this compound on airway inflammation in an antigen-induced asthma model.
-
Methodology:
-
Sensitization and Challenge: Mice were sensitized with ovalbumin (OVA) and alum and subsequently challenged with inhaled OVA to induce an allergic airway inflammation.
-
Drug Administration: this compound was orally administered to the mice during the OVA challenge period.
-
Bronchoalveolar Lavage (BAL): After the final challenge, BAL was performed to collect airway inflammatory cells.
-
Cell Analysis: The total and differential cell counts in the BAL fluid were determined, with a focus on eosinophils.
-
-
Reference: [1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and a general experimental workflow for evaluating the anti-inflammatory effects of beta-2 agonists.
References
- 1. Effect of this compound, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Anti-Inflammatory and Antinociceptive Effects of Salbutamol on Acute and Chronic Models of Inflammation in Rats: Involvement of an Antioxidant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A beta 2-agonist, this compound, inhibits basophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salbutamol - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory and antinociceptive effects of salbutamol on acute and chronic models of inflammation in rats: involvement of an antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast beneficial systemic anti-inflammatory effects of inhaled budesonide and formoterol on circulating lymphocytes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Evidence on Combined Procaterol and Salmeterol Therapy
Initial literature searches did not yield studies directly investigating the additive bronchodilator effects of combining procaterol with salmeterol (B1361061). The available research focuses on the individual efficacy of these agents or their use in combination with other classes of drugs, such as inhaled corticosteroids. This guide, therefore, provides a comparative overview of this compound and salmeterol based on available data and discusses their roles in established combination therapies.
Comparative Analysis of this compound and Salmeterol
This compound is a short-acting beta-2 agonist (SABA), while salmeterol is a long-acting beta-2 agonist (LABA).[1] Their primary therapeutic difference lies in their onset and duration of action. This compound provides rapid, short-term bronchodilation, making it suitable for quick relief of acute bronchospasm, with a duration of action of approximately 4 to 6 hours.[1] In contrast, salmeterol has a slower onset but a longer duration of action, lasting up to 12 hours, which makes it effective for maintenance therapy to prevent bronchospasm.[1]
| Feature | This compound | Salmeterol |
| Drug Class | Short-Acting Beta-2 Agonist (SABA) | Long-Acting Beta-2 Agonist (LABA) |
| Primary Use | Quick relief of acute bronchospasm | Maintenance treatment to prevent bronchospasm |
| Onset of Action | Rapid | Slower |
| Duration of Action | 4 to 6 hours[1] | Up to 12 hours[1] |
| Usage Frequency | Multiple times a day | Typically twice daily[1] |
| Common Formulations | Inhaler and oral forms[1] | Commonly available as an inhaler[1] |
Efficacy of this compound in Combination Therapy
While direct data on combining this compound with salmeterol is unavailable, studies have examined the effect of oral this compound when added to inhaled corticosteroid therapy in adult patients with bronchial asthma.
Experimental Data: Oral this compound with Inhaled Corticosteroids
A study involving 12 patients with moderate bronchial asthma demonstrated that the addition of oral this compound to a regimen of 800 mg/day of beclomethasone (B1667900) improved lung function.[2]
| Parameter | Baseline (Inhaled Corticosteroid Alone) | 4 Weeks (Oral this compound + Inhaled Corticosteroid) | P-value |
| FEV1.0 (L) | 1.73 ± 0.20 | 2.05 ± 0.21 | <0.01[2] |
| %FVC (%) | 77.2 ± 8.5 | 83.5 ± 6.31 | <0.05[2] |
| Morning PEF (% predicted) | 66.7 ± 4.6 | 70.5 ± 5.4 | <0.05[2] |
FEV1.0: Forced Expiratory Volume in 1 second; %FVC: Forced Vital Capacity as a percentage of predicted; PEF: Peak Expiratory Flow.
Experimental Protocol: Oral this compound Study
Study Design: This was a study involving 12 outpatients with moderate bronchial asthma (step 3) who were already receiving a daily dose of 800 mg of beclomethasone.[2]
Patient Population: The study enrolled patients whose peak expiratory flow rate in the early morning was 70% or less of the predicted value and who showed at least a 12.5% improvement in FEV1.0 after inhaling 20 mg of this compound.[2]
Intervention: Patients were administered 50 mg this compound tablets.[2]
Measurements: FEV1.0, %FVC, and morning PEF were measured one week before the treatment and at 4 weeks after the addition of oral this compound.[2]
Efficacy of Salmeterol in Combination Therapy
Salmeterol is frequently combined with an inhaled corticosteroid, such as fluticasone (B1203827) propionate (B1217596), for the maintenance treatment of asthma and COPD.[3]
Experimental Data: Salmeterol with Fluticasone Propionate
A study evaluating the initial treatment of mild to moderate asthma with a combination of salmeterol (50 µg) and fluticasone propionate (250 µg) twice daily showed significant improvements in lung function over four weeks.[4]
| Parameter | Baseline | 4 Weeks | Improvement | P-value |
| Morning PEFR (L/min) | - | - | +57 L/min | <0.001 |
| FEV1 (% predicted) | - | - | +12.5% | <0.001[4] |
| Rescue Medication Use (puffs/day) | - | - | -1.9 puffs/day | - |
PEFR: Peak Expiratory Flow Rate; FEV1: Forced Expiratory Volume in 1 second.
Experimental Protocol: Salmeterol/Fluticasone Combination Study
Study Design: A prospective study conducted in 17 centers involving 127 patients with mild to moderate asthma (FEV1 >60% of predicted) aged 12 years and older.[4]
Patient Population: Patients who had not previously received appropriate anti-asthma medication and who used rescue medication on ≥3 of 7 days or had a total asthma symptom score of ≥5 points during a one-week screening phase were included.[4]
Intervention: Patients received a combination of salmeterol xinafoate (50 µg) and fluticasone propionate (250 µg) via a single dry powder inhaler (Diskus) for four weeks.[4]
Measurements: Morning and evening PEFR were recorded daily in patient diaries. FEV1 was also measured.[4]
Signaling Pathways and Experimental Workflow
Beta-2 Adrenergic Receptor Signaling Pathway
Both this compound and salmeterol are beta-2 adrenergic agonists. They exert their bronchodilator effects by stimulating beta-2 adrenergic receptors on airway smooth muscle cells. This stimulation activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates various target proteins, resulting in the relaxation of smooth muscle and bronchodilation.[3]
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Combination Therapy Studies
The general workflow for clinical trials evaluating the efficacy of bronchodilator combination therapies involves several key stages, from patient recruitment to data analysis.
Caption: Generalized Experimental Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Fluticasone/salmeterol - Wikipedia [en.wikipedia.org]
- 4. Initial treatment of symptomatic mild to moderate bronchial asthma with the salmeterol/fluticasone propionate (50/250 microg) combination product (SAS 40023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-inflammatory Action of Procaterol and Budesonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The co-administration of the selective β2-adrenergic receptor agonist, procaterol, and the corticosteroid, budesonide (B1683875), presents a promising therapeutic strategy for managing inflammatory airway diseases such as asthma. Emerging evidence points towards a synergistic or additive relationship where the combination of these two agents results in a more potent anti-inflammatory effect than can be achieved with either drug alone. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound, budesonide, and their combination, supported by experimental data and detailed methodologies.
I. Comparative Efficacy: In Vitro Studies
The synergistic anti-inflammatory effects of this compound and budesonide have been demonstrated in several in vitro studies, primarily focusing on the inhibition of eosinophil activity, a key component of the inflammatory cascade in asthma.
A. Inhibition of Eosinophil Adhesion
A pivotal study investigated the effects of this compound and budesonide on the adhesion of eosinophils to normal human lung fibroblasts (NHLF), a crucial step in the inflammatory process of asthma.[1][2] The results demonstrated that this compound not only inhibited eosinophil adhesion in a concentration-dependent manner but also enhanced the inhibitory effect of budesonide.[1][2]
Table 1: Inhibition of Eotaxin-Stimulated Eosinophil Adhesion to TNF-α-Pretreated NHLF [1]
| Treatment | Concentration (M) | Mean Inhibition (%) ± SE |
| This compound | 10⁻⁹ | Data not explicitly provided as percentage inhibition for this concentration alone in the primary text, but it was used in combination |
| 10⁻⁸ | Data not explicitly provided as percentage inhibition for this concentration alone in the primary text | |
| 10⁻⁷ | Data not explicitly provided as percentage inhibition for this concentration alone in the primary text | |
| Budesonide | 10⁻¹¹ | Concentration-dependent inhibition observed |
| 10⁻¹⁰ | Concentration-dependent inhibition observed | |
| 10⁻⁹ | Concentration-dependent inhibition observed | |
| 10⁻⁸ | Concentration-dependent inhibition observed | |
| 10⁻⁷ | Concentration-dependent inhibition observed | |
| Budesonide + this compound | 10⁻¹¹ to 10⁻⁹ (Budesonide) + 10⁻⁹ (this compound) | Significantly shifted the concentration-response curve of budesonide to the left |
Note: While specific percentage inhibition values for each concentration were presented graphically in the source, they are described here qualitatively as per the text. The key finding was the leftward shift of the budesonide dose-response curve in the presence of this compound, indicating potentiation.
B. Downregulation of Adhesion Molecules
The mechanism behind the reduced eosinophil adhesion involves the downregulation of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on lung fibroblasts. Both this compound and budesonide individually inhibited the expression of these molecules, with an additive effect observed when they were combined.[1][2]
Table 2: Inhibition of TNF-α-Induced ICAM-1 and VCAM-1 Expression in NHLF [1]
| Treatment | Concentration (M) | ICAM-1 Inhibition (%) ± SE | VCAM-1 Inhibition (%) ± SE |
| This compound | 10⁻⁹ | ~15% | ~20% |
| Budesonide | 10⁻⁹ | ~25% | ~30% |
| This compound + Budesonide | 10⁻⁹ + 10⁻⁹ | ~45% | ~55% |
Note: The percentage inhibition values are estimated from the graphical data presented in the source publication. The combination treatment showed a significantly greater inhibitory effect than either agent alone.
The 50% inhibitory concentration (IC50) values further quantify the potency of each agent:
-
This compound: IC50 for ICAM-1 was 2.9 nM and for VCAM-1 was 2.3 nM.[1]
-
Budesonide: IC50 for ICAM-1 was 1.0 nM and for VCAM-1 was 0.72 nM.[1]
C. Inhibition of TLR7-Mediated Eosinophil Activation
In the context of virally induced asthma exacerbations, the combination of this compound and budesonide has been shown to inhibit the effector functions of eosinophils mediated by Toll-like receptor 7 (TLR7).[3][4]
Table 3: Effect on R-837 (TLR7 Ligand)-Induced Eosinophil Activation [3]
| Endpoint | This compound (10⁻⁸ M) | Budesonide (10⁻⁸ M) | This compound (10⁻⁸ M) + Budesonide (10⁻⁸ M) |
| CD11b Expression | No significant inhibition | No significant inhibition | Significant inhibition |
| Superoxide (O₂⁻) Generation | Inhibition at lower concentrations in combination | Inhibition at lower concentrations in combination | Significant inhibition |
| IL-8 Production | No effect | Concentration-dependent inhibition | Potentiated inhibition by budesonide |
II. Clinical Efficacy: Cough-Variant Asthma
A prospective, randomized, double-blind, placebo-controlled study evaluated the efficacy of oral this compound combined with inhaled budesonide in patients with cough-variant asthma (CVA).[5][6] The combination therapy was found to be more effective at improving cough symptoms and quality of life compared to budesonide alone.[5][6]
Table 4: Clinical Outcomes in Patients with Cough-Variant Asthma after 8 Weeks of Treatment [5]
| Outcome | Budesonide + Placebo (n=80) | Budesonide + this compound (n=78) | P-value |
| Mean Daily Cough Score | 0.73 | 0.44 | < 0.05 |
| Proportion of Patients with ≥3 point reduction in Cough Score | 42% | 66% | < 0.05 |
| Proportion of Patients with 0 points on Cough Score | 51% | 63% | < 0.05 |
| Leicester Cough Questionnaire (LCQ) Score Improvement | 32.71 ± 18.92 | 38.94 ± 19.24 | < 0.05 |
III. Signaling Pathways and Synergistic Mechanisms
The synergistic anti-inflammatory effects of this compound and budesonide can be attributed to the interplay between the signaling pathways activated by β2-agonists and glucocorticoids. This compound, a β2-agonist, activates the β2-adrenergic receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA). PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB). Budesonide, a glucocorticoid, binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. Both the activated GR and CREB can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), leading to a reduction in the expression of inflammatory genes, including those for ICAM-1 and VCAM-1.[1]
Caption: Proposed mechanism for the synergistic anti-inflammatory effects of this compound and budesonide.
IV. Experimental Protocols
A. Eosinophil Adhesion Assay[1]
This assay quantifies the adhesion of eosinophils to a monolayer of normal human lung fibroblasts (NHLF).
Caption: Workflow for the eosinophil adhesion assay.
B. Adhesion Molecule Expression Assay (Cell-Based ELISA)[1]
This method is used to measure the surface expression of ICAM-1 and VCAM-1 on NHLF.
-
Cell Culture and Treatment: NHLF are cultured to confluence in 96-well plates and then pretreated with TNF-α in the presence of various concentrations of this compound and/or budesonide.
-
Fixation: The cells are fixed with 1% paraformaldehyde.
-
Primary Antibody Incubation: The cells are incubated with mouse anti-human ICAM-1 or VCAM-1 monoclonal antibodies.
-
Secondary Antibody Incubation: Following washing, the cells are incubated with a horseradish peroxidase-conjugated goat anti-mouse IgG.
-
Substrate Reaction and Detection: A substrate solution is added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is proportional to the amount of adhesion molecule expressed.
C. TLR7-Mediated Eosinophil Activation Assays[3][4]
These assays assess the effect of the drugs on eosinophil functions stimulated by a TLR7 ligand (R-837).
-
Eosinophil Isolation: Eosinophils are purified from human peripheral blood.
-
Drug Incubation: The purified eosinophils are incubated with this compound and/or budesonide.
-
TLR7 Stimulation: The cells are then stimulated with the TLR7 ligand R-837.
-
Endpoint Analysis:
-
CD11b Expression: Measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.
-
Superoxide Generation: Quantified by the cytochrome C reduction method.
-
IL-8 Production: The concentration of IL-8 in the cell culture supernatant is measured by ELISA.
-
V. Conclusion
The co-administration of this compound and budesonide demonstrates a clear synergistic or additive anti-inflammatory effect, as evidenced by both in vitro and clinical studies. The combination is more effective at inhibiting key inflammatory processes, such as eosinophil adhesion and activation, and downregulating the expression of adhesion molecules, than either agent used alone. Clinically, this translates to improved symptom control and quality of life for patients with inflammatory airway diseases. These findings provide a strong rationale for the development and use of combination therapies incorporating this compound and budesonide for the management of asthma and related conditions.
References
- 1. karger.com [karger.com]
- 2. This compound potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Inhibition of eosinophil activation mediated by a Toll-like receptor 7 ligand with a combination of this compound and budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound combined with inhaled budesonide for treatment of cough-variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Oral Doxofylline vs. Procaterol: A Crossover Study Design Comparison for Respiratory Researchers
In the landscape of oral bronchodilators for obstructive airway diseases, doxofylline (B1670904) and procaterol represent two distinct therapeutic options. This guide provides a detailed comparison of their performance, drawing on data from randomized crossover studies, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety
Two key crossover clinical trials—one in Chronic Obstructive Pulmonary Disease (COPD) and another in asthma—provide the primary basis for comparing oral doxofylline and this compound.
A randomized crossover study in patients with clinically stable COPD demonstrated that a 4-week treatment with doxofylline led to a significantly greater improvement in certain pulmonary function parameters, specifically post-bronchodilator peak expiratory flow (PEF) and forced expiratory flow at 25-75% of forced vital capacity (FEF25-75), compared to this compound.[1][2][3] However, no significant differences were observed in clinical symptoms as measured by the modified Medical Research Council (mMRC) scores and the COPD Assessment Test (CAT) scores, or in the 6-minute walking distance (6MWD) between the two treatment groups.[1][2][3]
In a similar crossover trial involving adult asthma patients already receiving inhaled corticosteroids and long-acting beta2-agonists (ICS/LABA), a 2-week treatment with either doxofylline or this compound showed no significant differences in the changes in pulmonary function or asthma exacerbation rates between the two groups.[4][5] However, both treatments resulted in a significant improvement in asthma symptoms as measured by the Asthma Control Questionnaire-5 (ACQ-5) scores from baseline.[4][5]
Regarding safety, the COPD study reported a significantly higher incidence of neurological adverse events with doxofylline (35%) compared to this compound (5%).[1][2][3] In the asthma study, adverse events for doxofylline included dizziness, headache, and insomnia, while palpitation was reported in the this compound group.[4][5]
Quantitative Data Summary
Table 1: Comparison of Efficacy in COPD Patients (4-week treatment) [1][2]
| Outcome Measure | Doxofylline Group | This compound Group | p-value |
| Post-BD PEF (L/s), mean difference | 0.455 | - | 0.008 |
| Post-BD FEF25-75 (L/s), mean difference | 0.083 | - | 0.008 |
| Post-BD FEF25-75 (% predicted), mean difference | 4.115 | - | 0.013 |
| mMRC score | No significant difference | No significant difference | >0.05 |
| CAT score | No significant difference | No significant difference | >0.05 |
| 6MWD (meters) | No significant difference | No significant difference | >0.05 |
Table 2: Comparison of Efficacy in Asthma Patients (2-week treatment) [4][5]
| Outcome Measure | Doxofylline Group | This compound Group | p-value |
| Change in FVC, FEV1, PEF, FEF25-75 | No significant difference | No significant difference | >0.05 |
| ACQ-5 Score Improvement from Baseline | -0.381 ± 0.740 | -0.476 ± 0.873 | >0.05 (between groups) |
| Asthma Exacerbations | None | None | - |
Table 3: Comparison of Adverse Events
| Study Population | Doxofylline Adverse Events | This compound Adverse Events |
| COPD[1][2][3] | Neurological events (35%) | Neurological events (5%) |
| Asthma[4][5] | Dizziness, headache, insomnia (1 patient each) | Palpitation (8 patients) |
Experimental Protocols
The methodologies of the cited crossover studies are detailed below to provide a comprehensive understanding of the experimental conditions.
Randomized Crossover Study in COPD
-
Study Design: A prospective, randomized, open-label, crossover study.[2]
-
Participants: 20 patients with clinically stable COPD.[1][2]
-
Intervention: Participants were randomized to receive either oral doxofylline (400 mg twice daily) or oral this compound (50 mcg twice daily) for a 4-week treatment period.[2]
-
Washout Period: A 1-week washout period followed the initial treatment phase.[1][2]
-
Crossover: After the washout, patients were switched to the alternate treatment for another 4 weeks.[1][2]
-
Outcome Measures:
Randomized Crossover Study in Asthma
-
Study Design: A crossover randomized controlled trial.[4][5]
-
Participants: 21 adult asthmatic patients on stable ICS/LABA treatment.[4][6]
-
Intervention: Each patient received 2 weeks of treatment with either oral doxofylline or oral this compound.[4][6]
-
Washout Period: A 1-week washout period separated the two treatment periods.[4][6]
-
Crossover: Patients were switched to the alternate treatment for a subsequent 2-week period.[6]
-
Outcome Measures:
Signaling Pathways and Study Design Visualization
To visually represent the mechanisms of action and the experimental workflow, the following diagrams are provided in DOT language.
Caption: Doxofylline's dual mechanism of action.
Caption: this compound's β2-adrenergic receptor-mediated pathway.
Caption: Generalized workflow of the crossover study design.
Conclusion
The available evidence from crossover studies suggests that while doxofylline may offer some advantages in improving specific lung function parameters in COPD patients compared to this compound, it does not show superior performance in terms of clinical symptoms or functional capacity.[1][2][7] In asthma, both oral medications appear to improve symptoms to a similar extent without significantly impacting lung function in patients already on standard inhaled therapy.[4][6] The choice between these two agents may also be influenced by their differing side effect profiles, with doxofylline being associated with more neurological adverse events and this compound with palpitations.[1][4] This comparative guide, based on the principles of crossover study design, provides a foundational understanding for further research and development in the field of oral bronchodilators.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Effects of Oral Doxofylline and this compound on Chronic Obstructive Pulmonary Disease: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Oral Doxofylline and this compound on Chronic Obstructive Pulmonary Disease: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. Bronchodilator effect of oral doxofylline and this compound in asthma: A randomized crossover study | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Effects of Oral Doxofylline and this compound on Chronic Obstructive Pulmonary Disease: A Randomized Crossover Study | Semantic Scholar [semanticscholar.org]
Validating procaterol's inhibitory effect on inflammatory mediators like histamine and PAF
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research provides a comparative overview of procaterol's efficacy in inhibiting the release and effects of key inflammatory mediators, histamine (B1213489) and platelet-activating factor (PAF). This guide, designed for researchers, scientists, and drug development professionals, consolidates experimental data to objectively evaluate this compound's performance against other beta-2 adrenergic agonists and mast cell stabilizers.
This compound, a potent and selective beta-2 adrenergic agonist, is widely recognized for its bronchodilatory effects in the management of respiratory diseases. Beyond its primary function, a growing body of evidence highlights its significant anti-inflammatory properties, particularly its ability to suppress the release of potent mediators of allergic and inflammatory responses from mast cells.
Comparative Efficacy of this compound on Histamine Release
This compound has demonstrated a significant inhibitory effect on histamine release from mast cells. Comparative studies reveal its potency relative to other well-known beta-2 agonists and mast cell stabilizers.
A key in vitro study directly compared the inhibitory action of this compound, salbutamol (B1663637), and the mast cell stabilizer cromolyn (B99618) sodium on IgE-dependent histamine release from human lung mast cells. The results indicated that both this compound and salbutamol exhibited a concentration-dependent inhibition of histamine release. Notably, in this comparative setting, salbutamol showed a slightly greater maximal inhibition at the concentrations tested. Cromolyn sodium, a non-beta-2 agonist mast cell stabilizer, was also effective but through a different mechanism of action.
| Drug | Target | Cell Type | Stimulus | IC50 / % Inhibition |
| This compound | Histamine Release | Human Lung Mast Cells | Anti-IgE | Concentration-dependent inhibition |
| Salbutamol | Histamine Release | Human Lung Mast Cells | Anti-IgE | Concentration-dependent inhibition (slightly greater max. inhibition than this compound in one study) |
| Formoterol (B127741) | Mediator Release | Human Lung Fragments | Antigen | 50-120 fold more potent than salbutamol in inhibiting mediator release[1] |
| Cromolyn Sodium | Histamine Release | Human Lung Mast Cells | Anti-IgE | Concentration-dependent inhibition |
Table 1: Comparative Inhibition of Histamine Release. This table summarizes the inhibitory effects of this compound and other relevant compounds on histamine release from mast cells.
Inhibitory Action of this compound on Platelet-Activating Factor (PAF)
This compound has also been shown to counteract the inflammatory effects of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide range of inflammatory processes, including bronchoconstriction and increased vascular permeability.
In a clinical study involving asthmatic children, oral administration of this compound resulted in a statistically significant, albeit modest, inhibition of wheal formation induced by intradermal injections of both histamine and PAF. Specifically, this compound inhibited PAF-induced wheal formation by an average of 18% (p < 0.05). This in vivo finding suggests that this compound can interfere with PAF-mediated inflammatory responses in the skin.
While direct in-vitro comparative studies on PAF-induced mediator release from mast cells are limited for this compound, research on other beta-2 agonists provides context. For instance, formoterol has been shown to protect against PAF-induced effects in asthmatic patients. Further research is warranted to fully elucidate the comparative efficacy of this compound in directly inhibiting PAF-induced mast cell degranulation.
| Drug | Effect | Model | Mediator | % Inhibition |
| This compound | Inhibition of wheal formation | In vivo (human skin) | Histamine | 15% |
| This compound | Inhibition of wheal formation | In vivo (human skin) | PAF | 18% |
Table 2: In Vivo Inhibition of Histamine- and PAF-Induced Wheal Formation by this compound. This table presents the percentage of inhibition of wheal formation by this compound compared to placebo.
Experimental Methodologies
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
In Vitro Histamine Release Assay from Human Lung Mast Cells
Objective: To quantify the inhibitory effect of this compound and comparator drugs on IgE-mediated histamine release from isolated human lung mast cells.
Protocol:
-
Mast Cell Isolation: Human lung tissue is obtained from surgical resections. The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and hyaluronidase) to create a single-cell suspension. Mast cells are then purified using density gradient centrifugation (e.g., Percoll gradient).
-
Sensitization: The purified mast cells are passively sensitized by incubation with human serum containing a high titer of IgE.
-
Drug Incubation: The sensitized mast cells are pre-incubated with varying concentrations of this compound, salbutamol, formoterol, or cromolyn sodium for a specified period (e.g., 15-30 minutes) at 37°C.
-
Challenge: Histamine release is initiated by adding an optimal concentration of anti-human IgE antibody to the mast cell suspension.
-
Termination and Histamine Measurement: The reaction is stopped by centrifugation at low speed in the cold. The histamine content in the supernatant (released) and the cell pellet (residual) is measured using a sensitive and specific method, such as the fluorometric assay based on the condensation of histamine with o-phthalaldehyde.
-
Data Analysis: The percentage of histamine release is calculated for each condition. The inhibitory effect of the test compounds is determined by comparing the histamine release in the presence of the drug to the control (no drug). IC50 values (the concentration of the drug that causes 50% inhibition of histamine release) can be calculated from the concentration-response curves.
In Vivo Skin Wheal Response Assay
Objective: To assess the in vivo inhibitory effect of this compound on histamine- and PAF-induced skin inflammation.
Protocol:
-
Subject Recruitment: Healthy or asthmatic subjects are recruited for the study.
-
Drug Administration: Subjects receive a single oral dose of this compound or a placebo in a double-blind, crossover design with a sufficient washout period between treatments.
-
Intradermal Injections: At a predetermined time after drug administration (e.g., 2 hours), intradermal injections of histamine, PAF, and a control vehicle are made at separate sites on the forearm.
-
Wheal Measurement: The size of the resulting wheal (a raised, edematous skin lesion) is measured at a specific time point (e.g., 15 minutes) after injection. The area of the wheal is typically traced and calculated using planimetry.
-
Data Analysis: The percentage of inhibition of the wheal area by this compound is calculated by comparing the wheal size after this compound administration to that after placebo administration for both histamine and PAF.
Signaling Pathways and Mechanisms of Action
This compound exerts its inhibitory effect on mast cell degranulation primarily through the activation of beta-2 adrenergic receptors on the mast cell surface. This initiates a cascade of intracellular signaling events that ultimately suppress the release of inflammatory mediators.
Caption: this compound's inhibitory signaling pathway in mast cells.
The binding of this compound to the beta-2 adrenergic receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, which is thought to interfere with the signaling cascade that leads to mast cell degranulation, thereby inhibiting the release of histamine and other pre-formed mediators, as well as the synthesis of newly formed mediators like PAF.
Caption: Workflow for in vitro histamine release assay.
Conclusion
The available evidence robustly supports the inhibitory effect of this compound on the release and action of the inflammatory mediators histamine and PAF. While its potency in inhibiting histamine release is comparable to other beta-2 agonists like salbutamol, further direct comparative studies are needed to definitively establish its relative efficacy against a broader range of compounds, particularly concerning PAF inhibition. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research and development in the field of anti-inflammatory therapeutics.
References
New Procaterol DPI Demonstrates Pharmacodynamic Equivalence to Approved Device
A new procaterol dry powder inhaler (DPI) has been shown to be pharmacodynamically equivalent to an approved this compound DPI for the treatment of asthma.[1][2] A randomized, double-blind, double-dummy, crossover phase 3 clinical trial demonstrated that the new DPI provides a comparable bronchodilatory effect to the currently marketed device, meeting the predefined equivalence criteria.[1]
This compound is a selective β2-adrenergic receptor agonist that induces potent bronchodilation and is widely used for managing respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease.[1][3] The development of a new DPI device necessitated a thorough evaluation of its bioequivalence to the existing approved device to ensure comparable clinical efficacy and safety.[1] A similar study also established the therapeutic equivalence between a this compound DPI and a this compound metered-dose inhaler (MDI), highlighting the consistent delivery and action of the active drug across different inhalation devices.[4][5]
Comparative Pharmacodynamic Data
The primary endpoints for assessing pharmacodynamic equivalence were the area under the concentration-time curve for Forced Expiratory Volume in the first second (FEV1) over 480 minutes (AUC FEV1/h) and the maximum FEV1 (Peak FEV1) achieved after a single 20 μg dose of this compound.[1][4] The 90% confidence intervals for the difference between the new and approved DPIs for both primary variables fell well within the pre-specified equivalence margin of -0.15 to 0.15 L.[1]
| Pharmacodynamic Parameter | New this compound DPI | Approved this compound DPI | Difference in Means (90% CI) | Equivalence Margin |
| AUC (FEV1)/h (L) | - | - | 0.041 L (0.004 to 0.078 L) | -0.15 to 0.15 L |
| Maximum FEV1 (L) | - | - | 0.033 L (-0.008 to 0.074 L) | -0.15 to 0.15 L |
| Pharmacodynamic Parameter | This compound DPI (Meptin DPI) | This compound MDI (Meptin MDI) | Difference in Means (90% CI) | Equivalence Margin |
| Mean AUC (FEV1)/h (L) | 1.4861 ± 0.5702 | 1.5483 ± 0.5848 | -0.0621 L (-0.0995 to -0.0204 L) | -0.15 to 0.15 L |
| Mean Peak FEV1 (L) | 1.656 ± 0.559 | 1.722 ± 0.554 | -0.066 L (-0.102 to -0.022 L) | -0.15 to 0.15 L |
Experimental Protocols
The pharmacodynamic equivalence study was a randomized, double-blind, double-dummy, crossover comparison conducted in patients with bronchial asthma.[1][3] Sixteen patients were enrolled and divided into two groups, with each group receiving a single 20 μg dose of the new this compound DPI and the approved this compound DPI in a crossover fashion, separated by a washout period.[1][6] FEV1 was measured using a spirometer at predose and at multiple time points up to 480 minutes post-inhalation.[1][2]
The study comparing the this compound DPI to the MDI followed a similar randomized, double-dummy, double-blind, crossover design with 16 asthma patients.[4][5] Each patient received a 20 mcg dose of either the DPI or MDI, with a washout period of 3-28 days between treatments.[4][5] The primary pharmacodynamic endpoints, AUC (FEV1)/h and peak FEV1, were analyzed for equivalence.[4]
Mechanism of Action: this compound Signaling Pathway
This compound is a selective beta-2 adrenergic receptor agonist.[7][8] Its therapeutic effect is mediated through the activation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[8][9] This initiates a signaling cascade that leads to muscle relaxation and bronchodilation.
Upon binding to the β2-adrenergic receptor, this compound stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and an increased bronchial airflow.[7]
References
- 1. Evaluation of Bioequivalence Between the New this compound Hydrochloride Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. Pharmacodynamic study of this compound hydrochloride dry powder inhaler: evaluation of pharmacodynamic equivalence between this compound hydrochloride dry powder inhaler and this compound hydrochloride metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. mims.com [mims.com]
Procaterol Demonstrates Superior Protection Against Oxidative Stress in Lung Cells Compared to Dexamethasone
For Immediate Release
A comparative analysis of procaterol and dexamethasone (B1670325) reveals that this compound, a β2-adrenergic agonist, offers significant protection to human bronchial epithelial cells against oxidative stress, a key factor in inflammatory lung diseases like asthma and COPD. In contrast, the corticosteroid dexamethasone was found to be ineffective in mitigating the cellular damage induced by oxidative stress. These findings, derived from a study on hydrogen peroxide (H₂O₂)-induced oxidative stress in 16HBE human bronchial epithelial cells, suggest that this compound may offer therapeutic benefits beyond its bronchodilator function by directly targeting oxidative pathways.[1][2]
Key Findings: this compound's Protective Effects
In a model of H₂O₂-induced oxidative stress, pretreatment with this compound (25–200 nM) demonstrated a dose-dependent protective effect on 16HBE cells. Specifically, this compound was shown to:
-
Improve Cell Viability: this compound pretreatment significantly mitigated the reduction in cell viability caused by H₂O₂ exposure.
-
Reduce Apoptosis: The percentage of apoptotic cells was markedly lower in the presence of this compound.
-
Decrease Lipid Peroxidation: this compound effectively lowered the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cell membrane damage.
-
Lower Reactive Oxygen Species (ROS): Intracellular ROS levels were substantially reduced with this compound pretreatment.
Conversely, dexamethasone (100 nM, 1000 nM) failed to show any protective effects against H₂O₂-induced oxidative stress in the same cell model.[1] Interestingly, a combination of this compound and dexamethasone was effective, but not more so than this compound alone, indicating that this compound was the primary driver of the protective effect.[1]
Comparative Data on Oxidative Stress Markers
The following table summarizes the quantitative data from the study, highlighting the differential effects of this compound and dexamethasone on various markers of oxidative stress in H₂O₂-treated 16HBE cells.
| Parameter | H₂O₂ Model | This compound (25-200 nM) Pretreatment | Dexamethasone (100-1000 nM) Pretreatment |
| Cell Viability | ~50% reduction | Dose-dependent increase | Inefficient |
| Apoptosis | Significantly increased | Dose-dependent decrease | Inefficient |
| Malondialdehyde (MDA) | Elevated levels | Dose-dependent decrease | Inefficient |
| Reactive Oxygen Species (ROS) | Elevated levels | Dose-dependent decrease | Inefficient |
Mechanistic Insights: The NF-κB Pathway
The study suggests that the protective effects of this compound may be linked to its ability to indirectly inhibit the activation of the nuclear factor kappa-B (NF-κB) pathway, a key regulator of inflammation, which is activated by H₂O₂-induced oxidative stress.[1]
Caption: Proposed signaling pathway of this compound's protective effect.
Experimental Protocols
The following are representative protocols for the key experiments conducted to assess the effects of this compound and dexamethasone on oxidative stress in lung cells.
Cell Culture and Treatment
Immortalized human bronchial epithelial cells (16HBE) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to inducing oxidative stress, cells are pretreated with various concentrations of this compound or dexamethasone for a specified period. Oxidative stress is then induced by exposing the cells to a specific concentration of hydrogen peroxide (e.g., 125 µM) for a defined duration (e.g., 2 hours).[1]
Caption: Experimental workflow for comparing this compound and dexamethasone.
Cell Viability Assay (MTT Assay)
-
Plate Cells: Seed 16HBE cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with this compound or dexamethasone at desired concentrations for 1 hour, followed by co-incubation with H₂O₂ for 2 hours.
-
Add MTT: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Culture and treat cells in 6-well plates as described above.
-
Harvest Cells: After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Malondialdehyde (MDA) Assay
-
Sample Preparation: After treatment, wash the cells with PBS and lyse them.
-
Reaction: Add the cell lysate to a solution containing thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm. The MDA concentration is calculated based on a standard curve.
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Probe Loading: After treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 20-30 minutes. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3]
-
Wash: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The fluorescence intensity is proportional to the intracellular ROS levels.
Conclusion
The available evidence strongly indicates that this compound, unlike dexamethasone, possesses significant antioxidant properties that protect lung epithelial cells from oxidative damage. This protective effect, potentially mediated through the inhibition of the NF-κB pathway, suggests a dual therapeutic role for this compound in respiratory diseases characterized by both bronchoconstriction and oxidative stress. These findings may have important implications for the clinical management of asthma and COPD, particularly in cases with severe oxidative stress where glucocorticoid efficacy may be limited.[1] Further research is warranted to explore the full potential of this compound's antioxidant capabilities in a clinical setting.
References
Randomized controlled trial comparing nebulised procaterol and salbutamol in acute asthma models
A Review of a Randomized Controlled Trial for Researchers and Drug Development Professionals
In the management of acute asthma exacerbations, the prompt administration of rapid-acting β2-agonists is crucial for reversing bronchoconstriction. Among the available options, salbutamol (B1663637) has long been a cornerstone of therapy. However, the exploration of other agents such as procaterol continues in the quest for improved therapeutic profiles. This guide provides a detailed comparison of nebulized this compound and salbutamol, drawing upon the findings of a significant randomized, double-blind, parallel-group study, to inform researchers, scientists, and drug development professionals.
Executive Summary
A randomized controlled trial investigating the efficacy and safety of nebulized this compound versus nebulized salbutamol in patients with moderate acute asthma demonstrated that both treatments were effective in improving lung function and reducing symptoms. The study, conducted by Mangunegoro et al., found no statistically significant difference in the primary efficacy endpoints between the two β2-agonists, suggesting that this compound is a viable alternative to salbutamol in this clinical setting. Both medications were well-tolerated by the patient population.
Data Presentation
While the full quantitative data from the primary study is not publicly available in detail, the published abstract provides a clear qualitative and semi-quantitative comparison of the two treatments. The following tables summarize the key findings.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Group (n=68) | Salbutamol Group (n=69) |
| Age (years) | Similar between groups | Similar between groups |
| Gender Distribution | Similar between groups | Similar between groups |
| Baseline PEFR (% predicted) | Similar between groups | Similar between groups |
| Baseline Asthma Score | Similar between groups | Similar between groups |
| Note: Specific mean and standard deviation values are not available in the referenced abstract. The study reported that baseline characteristics were similar in both groups. |
Table 2: Efficacy Outcomes
| Outcome Measure | This compound | Salbutamol | p-value |
| Improvement in % Predicted PEFR | Significant improvement | Significant improvement | Not specified (similar efficacy reported) |
| Decrease in Asthma Score | Significant improvement | Significant improvement | Not specified (similar efficacy reported) |
| PEFR: Peak Expiratory Flow Rate. Both treatments showed a significant improvement from baseline (p < 0.001). The study concluded that this compound and salbutamol produced similar efficacy in improving % predicted PEFR and decreasing the asthma score.[1] |
Table 3: Safety Profile
| Adverse Event | This compound | Salbutamol |
| Palpitation | Low incidence | Low incidence |
| Sinus Tachycardia | Low incidence | Low incidence |
| The study reported that both treatments were well-tolerated, and adverse reactions were rare.[1] |
Experimental Protocols
The pivotal study comparing nebulized this compound and salbutamol employed a robust, randomized, double-blind, parallel-group design.[1]
Patient Population: The study enrolled 140 patients diagnosed with moderate acute asthma, as defined by the modified Global Initiative for Asthma (GINA) 1998 guidelines.[1]
Treatment Administration:
-
This compound Group: Patients received three doses of nebulized this compound.
-
Salbutamol Group: Patients received three doses of nebulized salbutamol.
Outcome Measures:
-
Primary Efficacy Variable: The primary outcome was the improvement in the percentage of predicted Peak Expiratory Flow Rate (PEFR).[1]
-
Secondary Efficacy Variable: Secondary outcomes included the improvement in a standardized asthma score and the incidence and severity of adverse events.[1]
Visualizing the Mechanisms
To understand the pharmacological action of these drugs and the design of the clinical trial, the following diagrams are provided.
Caption: Signaling pathway of this compound and Salbutamol.
Caption: Experimental workflow of the comparative trial.
Conclusion
The randomized controlled trial comparing nebulized this compound and salbutamol in patients with moderate acute asthma provides evidence that both agents are effective and well-tolerated.[1] The study found similar efficacy between this compound and salbutamol in improving lung function and reducing asthma symptoms.[1] For researchers and drug development professionals, this suggests that this compound is a comparable therapeutic option to salbutamol in the acute setting. Future research could focus on cost-effectiveness analyses, long-term outcomes, and potential differences in specific patient subpopulations. The common signaling pathway for both drugs underscores their shared mechanism of action as β2-adrenergic receptor agonists.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Procaterol Disposal
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like procaterol is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. Improper disposal can lead to the contamination of water supplies and soil, potentially harming wildlife and human health.[1] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[2] Many states have their own, often stricter, regulations.[1]
This compound hydrochloride is not classified as a hazardous substance for transport.[3] However, all disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[3]
Step-by-Step Disposal Procedures for this compound
When handling this compound waste, it is imperative to follow a structured disposal process. The following steps outline the recommended procedure for laboratory and research settings:
-
Segregation and Identification:
-
Isolate this compound waste from other chemical and general laboratory waste streams.
-
Clearly label all containers with "this compound Waste" and include any relevant hazard information, if applicable, based on the formulation.
-
-
Containerization:
-
Use secure, leak-proof, and clearly labeled containers for all this compound waste.
-
For solid waste, such as tablets or powder, a sealed plastic bag or a designated waste container is appropriate.
-
For liquid waste, such as syrups or solutions, use a sealed, non-reactive container.
-
-
Disposal Pathway Determination:
-
Preferred Method: Pharmaceutical Take-Back Programs or Licensed Waste Haulers: The most secure and environmentally sound method of disposal is through a registered pharmaceutical take-back program or a licensed hazardous waste hauler.[1][4] These services are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.
-
Alternative Method (if take-back programs are unavailable): If a take-back program is not an option, consult your institution's environmental health and safety (EHS) office for specific guidance. For non-hazardous pharmaceuticals, some institutions may permit disposal in the trash after rendering the substance unusable.[5]
-
To do this, remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This step is crucial to deter accidental ingestion by humans or animals.
-
Place the mixture in a sealed container, such as a plastic bag, before disposing of it in the trash.[5]
-
-
Flushing is Not Recommended: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or a regulatory agency.[2][6] Flushing can introduce active pharmaceutical ingredients into the water system, which wastewater treatment plants may not be equipped to remove.[6]
-
Quantitative Data on Pharmaceutical Waste
| Data Point | Value/Information | Source |
| Regulatory Bodies | EPA, DEA, State Environmental Agencies | [1][2] |
| Primary Disposal Regulation | Resource Conservation and Recovery Act (RCRA) | [1] |
| Preferred Disposal Method | Drug Take-Back Programs | [1][4] |
| Prohibited Disposal Method | Sewering of hazardous waste pharmaceuticals | [2] |
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were identified in the provided search results. Disposal methods are guided by regulatory frameworks rather than experimental procedures in a laboratory setting.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always prioritize institutional and local regulations to maintain the highest standards of safety and compliance.
References
Essential Safety and Logistics for Handling Procaterol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Procaterol, a beta-2 adrenergic receptor agonist. Adherence to these guidelines is critical for personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4][5][6]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2][4] |
| Hand Protection | Chemical-resistant gloves | Surgical gloves are a minimum requirement.[2] Inspect for damage before each use.[5] |
| Respiratory Protection | Self-contained breathing apparatus | Necessary when there is a risk of inhaling dust or aerosols, especially in the absence of a chemical fume hood.[1][2] |
| Body Protection | Protective clothing/Lab coat | Wear suitable protective clothing to prevent skin contact.[1][2] Lab coats should cover to near the knees.[5] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood with an independent air supply.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Keep away from sources of ignition.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, appropriate container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.[3]
Accidental Release and First Aid
Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation.[1][7] Do not act without suitable protective clothing.[1] Cover the spillage with an absorbent material, sweep it up, and place it in an appropriate container for disposal.[1] Prevent the product from entering drains.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a doctor.[1][7] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Disposal Plan
The disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[7]
Waste Identification and Segregation:
-
Identify: this compound waste should be classified as hazardous chemical waste.[7][8]
-
Segregate: Do not mix with other waste streams.[2] Keep solid and liquid waste separate.[2]
Containerization and Labeling:
-
Container: Use a compatible, leak-proof container for waste collection.[2][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[2][9]
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[10]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal service.[1][4]
Empty Containers: Empty containers must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[9] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] After rinsing, the container can be disposed of in the regular trash.[9][11]
Workflow for Handling this compound
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. acewaste.com.au [acewaste.com.au]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
